molecular formula C31H29ClN2O6S2 B7765191 Texas Red CAS No. 934482-80-1

Texas Red

Cat. No.: B7765191
CAS No.: 934482-80-1
M. Wt: 625.2 g/mol
InChI Key: MPLHNVLQVRSVEE-UHFFFAOYSA-N
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Description

Texas Red, a sulfonyl chloride derivative of sulforhodamine 101, is a hydrophilic, red-emitting fluorophore widely used as a labeling reagent in biological research . It is ideally excited by the 561 nm or 594 nm laser lines, with an absorption maximum at approximately 589 nm and a strong emission peak at about 615 nm . This bright fluorescence and its wide separation from fluorescein (FITC) emission make it exceptionally valuable for dual-parameter flow microfluorometric and fluorescence microscopic studies . The dye is commonly conjugated to antibodies, proteins, and other biomolecules like phalloidin for cytoskeleton staining; these conjugates retain biological activity and are strongly fluorescent . Its primary applications include immunofluorescence staining, fluorescence microscopy, flow cytometry, and fluorescence in situ hybridization (FISH) . A key feature of this compound is its sulfonyl chloride group, which allows for easy conjugation to amino groups on proteins. The unreacted dye hydrolyzes in water to form a highly water-soluble sulfonate (sulforhodamine 101), which is easily washed away, reducing background staining . Some conjugates are offered as this compound-X, which contains an aminohexanoyl spacer to facilitate better conjugation . It is also used in tandem conjugates, such as with R-Phycoerythrin (PE-Texas Red), for applications in flow cytometry . For brighter fluorescence and greater photostability, Alexa Fluor 594 is often offered as a superior alternative . This product is For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29ClN2O6S2/c32-41(35,36)20-9-10-21(26(17-20)42(37,38)39)27-24-15-18-5-1-11-33-13-3-7-22(28(18)33)30(24)40-31-23-8-4-14-34-12-2-6-19(29(23)34)16-25(27)31/h9-10,15-17H,1-8,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLHNVLQVRSVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)Cl)S(=O)(=O)[O-])CCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29ClN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Reddish-brown or purple powder; [MSDSonline]
Record name Texas Red
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CAS No.

934482-80-1, 82354-19-6
Record name Texas Red sulfonyl chloride
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Record name Sulforhodamine 101 acid chloride
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Record name TEXAS RED SULFONYL CHLORIDE
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Foundational & Exploratory

Texas Red: A Comprehensive Technical Guide for Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Texas Red, a bright and photostable red-emitting fluorophore, is a versatile tool in scientific research, with broad applications in fluorescence microscopy, flow cytometry, and immunohistochemistry.[1] This technical guide provides an in-depth overview of this compound's chemical and spectral properties, detailed experimental protocols for its use, and a discussion of its applications in cellular and molecular biology. Particular focus is given to its utility in studying receptor-mediated signaling pathways, exemplified by the transferrin receptor signaling cascade. This document is intended to serve as a comprehensive resource for researchers and professionals in the life sciences and drug development fields.

Introduction to this compound

This compound, chemically known as sulforhodamine 101 acid chloride, is a fluorescent dye belonging to the rhodamine family.[1] It is characterized by its intense red fluorescence, with an excitation maximum around 589-596 nm and an emission maximum in the range of 615 nm.[1][2] This spectral profile makes it an excellent candidate for multicolor imaging experiments, as it shows minimal spectral overlap with commonly used green fluorophores like fluorescein. Its high fluorescence quantum yield and good photostability contribute to its widespread use in applications requiring sensitive and robust detection.[3]

This compound can be covalently conjugated to a variety of biomolecules, including antibodies, peptides, and nucleic acids, through its reactive sulfonyl chloride group. This allows for the specific labeling and visualization of cellular structures and molecules of interest.

This compound-X: An Enhanced Variant

A notable derivative of this compound is this compound-X succinimidyl ester. This variant incorporates a seven-atom aminohexanoyl spacer, denoted by "X," between the fluorophore and the reactive succinimidyl ester group. This spacer arm reduces the potential for steric hindrance and interaction between the dye and the conjugated biomolecule, often resulting in improved solubility and higher conjugation efficiency.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its effective implementation in experimental design. The key quantitative data for this compound and its derivatives are summarized in the tables below for easy comparison.

PropertyThis compound (Sulforhodamine 101 acid chloride)This compound-X, succinimidyl esterReference(s)
Molar Mass ( g/mol ) 625.15~821
Excitation Max (nm) 589 - 596~595
Emission Max (nm) 615~615
Extinction Coefficient (M⁻¹cm⁻¹) ~85,000 at 596 nm~85,000
Quantum Yield ~0.93 in PBSNot specified
Reactive Group Sulfonyl chlorideSuccinimidyl ester
Target Functional Group Primary aminesPrimary amines
Tandem DyeExcitation Max (nm)Emission Max (nm)Common ApplicationsReference(s)
PE-Texas Red 565615Flow Cytometry

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Antibody Conjugation with this compound® Succinimidyl Ester

This protocol outlines the steps for conjugating this compound succinimidyl ester to an antibody.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound® Succinimidyl Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) at a concentration of 2.5 mg/mL. If the antibody is in a different buffer, adjust the pH by adding 1/10th volume of 1 M sodium bicarbonate.

    • Ensure the antibody solution is free of amine-containing substances like Tris or glycine.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound® succinimidyl ester to warm to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO. Vortex to dissolve completely.

  • Labeling Reaction:

    • While gently stirring, add the dye stock solution to the antibody solution. A typical starting molar ratio of dye to antibody is 10:1 to 20:1.

    • Incubate the reaction for 1 hour at room temperature in the dark.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the first colored fraction, which contains the conjugated antibody.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (for protein) and ~595 nm (for this compound).

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the antibody and this compound.

Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a this compound-conjugated secondary antibody for indirect immunofluorescence.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Primary Antibody (specific to the target antigen)

  • This compound-conjugated Secondary Antibody (specific to the primary antibody host species)

  • Mounting Medium with DAPI

Procedure:

  • Cell Fixation:

    • Rinse cells briefly with PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • Incubate the cells with Permeabilization Buffer for 10 minutes.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to its optimal concentration.

    • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Visualize the fluorescence using a fluorescence microscope with appropriate filter sets for DAPI and this compound.

Flow Cytometry Analysis of Cell Surface Markers

This protocol details the staining of cell surface markers for flow cytometry using a this compound-conjugated antibody.

Materials:

  • Cell suspension (e.g., peripheral blood mononuclear cells or cultured cells)

  • Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA)

  • Fc Block (optional, to block non-specific binding to Fc receptors)

  • This compound-conjugated Primary Antibody

  • FACS Tubes

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them three times with cold Flow Cytometry Staining Buffer by centrifugation (e.g., 350-500 x g for 5 minutes).

    • Resuspend the cells in staining buffer to a concentration of 1 x 10⁶ cells/100 µL.

  • Fc Receptor Blocking (Optional):

    • Incubate the cells with an Fc blocking reagent for 15 minutes at room temperature to prevent non-specific antibody binding.

  • Antibody Staining:

    • Add the titrated amount of the this compound-conjugated primary antibody to the cell suspension.

    • Incubate for 30 minutes at room temperature in the dark.

  • Washing:

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer to remove unbound antibody. Centrifuge as in step 1.

  • Data Acquisition:

    • Resuspend the cells in 200-400 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a laser and detectors suitable for this compound excitation and emission.

Visualization of Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided to illustrate key experimental workflows and a relevant signaling pathway where this compound is utilized.

experimental_workflow_immunofluorescence start Cells on Coverslip fixation Fixation (4% PFA) start->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (1% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab This compound Secondary Antibody Incubation primary_ab->secondary_ab mounting Mounting (with DAPI) secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging

Fig. 1: Experimental workflow for indirect immunofluorescence using a this compound-conjugated secondary antibody.

experimental_workflow_flow_cytometry start Cell Suspension fc_block Fc Receptor Blocking (optional) start->fc_block staining Staining with This compound-conjugated Primary Antibody fc_block->staining washing Washing staining->washing acquisition Flow Cytometry Data Acquisition washing->acquisition

Fig. 2: Experimental workflow for cell surface marker analysis by flow cytometry using a this compound-conjugated antibody.
Application in Signaling Pathway Analysis: Transferrin Receptor Internalization

This compound-conjugated transferrin (Tf-TR) is a valuable tool for studying the endocytic pathway and signaling of the transferrin receptor (TfR). The TfR is crucial for iron uptake into cells. The binding of iron-loaded transferrin to the TfR triggers receptor-mediated endocytosis, a fundamental cellular process.

The following diagram illustrates the key steps in TfR-mediated endocytosis and its connection to downstream signaling, which can be visualized using Tf-TR.

transferrin_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Tf_TR Transferrin-Texas Red (Tf-TR) with Iron TfR Transferrin Receptor (TfR) Tf_TR->TfR Binding clathrin_pit Clathrin-Coated Pit TfR->clathrin_pit Clustering endosome Early Endosome (acidic pH) clathrin_pit->endosome Endocytosis iron_release Iron Release endosome->iron_release Acidification recycling Recycling Endosome endosome->recycling downstream Downstream Signaling (e.g., TGF-β/BMP modulation) iron_release->downstream recycling->TfR Receptor Recycling apo_Tf Apo-Transferrin (Iron-free) recycling->apo_Tf Apo-Tf release (extracellular)

References

Texas Red: A Comprehensive Technical Guide to its Spectral Properties and Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of Texas Red, a widely used red fluorescent dye. It covers its core spectral and chemical properties, common applications, and detailed experimental protocols, offering a valuable resource for researchers in various fields, including cell biology, neuroscience, and drug development.

Core Properties of this compound

This compound, chemically known as sulforhodamine 101 acid chloride, is a bright and photostable fluorophore belonging to the rhodamine family of dyes.[1] Its robust performance has made it a staple in fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.[2][3]

Spectral Properties

This compound exhibits strong fluorescence in the red region of the visible spectrum.[2] Its excitation and emission maxima are well-separated from commonly used green and blue fluorophores like FITC and DAPI, making it an excellent choice for multicolor imaging experiments.[4]

PropertyValueReferences
Excitation Maximum ~586 - 596 nm
Emission Maximum ~603 - 615 nm
Molar Extinction Coefficient ~85,000 cm⁻¹M⁻¹ at 596 nm
Quantum Yield (Φ) ~0.605 - 0.93 in PBS
Chemical and Physical Characteristics

The chemical structure of this compound features a sulfonyl chloride group, which allows for its covalent conjugation to primary amines on proteins and other biomolecules. An alternative, this compound-X, incorporates a seven-atom spacer to improve solubility and reduce potential steric hindrance upon conjugation.

PropertyDescriptionReferences
Chemical Formula C₃₁H₂₉ClN₂O₆S₂
Molar Mass 625.15 g/mol
Appearance Dark purple powder
Solubility Soluble in polar solvents such as water, DMF, and acetonitrile.
Stability Known for its good photostability, making it suitable for long-term imaging experiments. The sulfonyl chloride form is susceptible to hydrolysis in aqueous solutions.

Applications in Research and Drug Development

This compound's favorable spectral properties and versatility in conjugation have led to its widespread use in a variety of biological applications.

  • Immunofluorescence (IF): this compound-conjugated secondary antibodies are routinely used to detect and localize specific proteins within fixed cells and tissues. Its bright signal allows for the visualization of even low-abundance targets.

  • Fluorescence Microscopy: It is a common fluorophore for visualizing cellular structures. For instance, this compound-conjugated phalloidin is widely used to stain filamentous actin (F-actin), enabling the study of the cytoskeleton.

  • Flow Cytometry: Labeled antibodies with this compound can be used to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.

  • Signaling Pathway Analysis: By labeling key proteins in a signaling cascade, such as receptors or downstream effectors, researchers can visualize their localization and track their movement in response to stimuli, providing insights into cellular communication.

Experimental Protocols

Antibody Conjugation with this compound

This protocol outlines the general steps for conjugating this compound sulfonyl chloride to an antibody. Commercial kits are also available and often provide optimized reagents and protocols.

Materials:

  • Purified antibody (0.5-5 mg/mL in an amine-free buffer, pH 8.5-9.5)

  • This compound sulfonyl chloride

  • Anhydrous dimethylformamide (DMF)

  • Dialysis tubing or spin desalting column

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Antibody: Ensure the antibody is in a buffer free of primary amines (e.g., Tris) and at an appropriate concentration.

  • Prepare this compound Solution: Immediately before use, dissolve this compound sulfonyl chloride in anhydrous DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently stirring, slowly add the this compound solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but a starting point of 10:1 is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unconjugated dye by dialysis against PBS or by using a spin desalting column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of this compound.

  • Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C.

Immunofluorescence Staining of Cultured Cells

This protocol describes a general workflow for staining fixed and permeabilized cultured cells with a this compound-conjugated antibody.

Materials:

  • Cultured cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • This compound-conjugated primary or secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Fixation: Grow cells to the desired confluency on sterile coverslips. Wash briefly with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Repeat the washing step.

  • Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.

  • Primary/Secondary Antibody Incubation:

    • Direct Staining: Incubate with a this compound-conjugated primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Indirect Staining: Incubate with an unconjugated primary antibody, followed by washing and then incubation with a this compound-conjugated secondary antibody.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Perform a final wash with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for this compound and the counterstain.

Visualizations

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The following diagram illustrates a simplified EGFR signaling cascade. This compound can be conjugated to EGF to visualize the receptor's internalization and trafficking upon ligand binding, a key step in signal transduction.

EGFR_Signaling EGF EGF (this compound Labeled) EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway.

Experimental Workflow for Immunofluorescence

The diagram below outlines the key steps in a typical indirect immunofluorescence experiment, from sample preparation to data analysis.

IF_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis CellCulture Cell Culture on Coverslip Fixation Fixation (e.g., 4% PFA) CellCulture->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 1% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb This compound Conjugated Secondary Antibody PrimaryAb->SecondaryAb Counterstain Counterstain (e.g., DAPI) SecondaryAb->Counterstain Mounting Mounting Counterstain->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy Analysis Image Analysis Microscopy->Analysis

Caption: Indirect immunofluorescence workflow.

References

An In-depth Technical Guide to Texas Red Dye: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texas Red, chemically known as sulforhodamine 101 acid chloride, is a prominent red-emitting fluorophore extensively utilized in a multitude of biological research and diagnostic applications.[1][2] Its bright fluorescence, high photostability, and amenability to conjugation have established it as a valuable tool for visualizing and quantifying biomolecules.[1][3] This guide provides a comprehensive overview of the core mechanism of action of this compound, its key photophysical properties, detailed protocols for its application, and troubleshooting guidance.

Core Mechanism of Action

The functionality of this compound as a fluorescent label is predicated on two key processes: covalent conjugation to a target biomolecule and the subsequent fluorescence emission upon excitation.

1. Covalent Conjugation:

This compound is typically supplied as a sulfonyl chloride derivative.[2] This reactive group readily undergoes a nucleophilic substitution reaction with primary amines, such as the ε-amino group of lysine residues in proteins or amine-modified nucleic acids. This reaction forms a stable sulfonamide bond, covalently attaching the fluorophore to the target molecule. The unreacted sulfonyl chloride hydrolyzes in aqueous solutions to a non-reactive and water-soluble sulfonic acid, which can be easily removed during purification steps.

2. Fluorescence Principle:

Like other fluorophores, this compound absorbs photons of a specific wavelength, causing an electron to move to a higher energy state. This excited state is transient, and the electron quickly returns to its ground state, releasing the absorbed energy as a photon of light. This emitted light has a longer wavelength (lower energy) than the excitation light, a phenomenon known as the Stokes shift. The distinct excitation and emission spectra of this compound allow for its specific detection in the presence of other molecules.

Photophysical and Chemical Properties

The utility of a fluorophore is defined by its specific photophysical and chemical characteristics. The key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name Sulforhodamine 101 acid chloride
Molecular Weight ~625 g/mol
Excitation Maximum (λex) ~595 nm
Emission Maximum (λem) ~615 nm
Molar Extinction Coefficient ~85,000 M⁻¹cm⁻¹ at 596 nm
Quantum Yield (Φ) ~0.93
Solubility Soluble in polar solvents (water, DMF)
Reactivity Sulfonyl chloride (reacts with primary amines)

Experimental Protocols

Antibody Labeling with this compound

This protocol outlines the general steps for conjugating this compound sulfonyl chloride to an antibody. Commercial kits are also available and their specific instructions should be followed.

Materials:

  • Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound sulfonyl chloride

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Dialysis tubing or centrifugal filtration devices

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at an appropriate concentration. If necessary, perform buffer exchange via dialysis or a desalting column.

  • Dye Preparation: Immediately before use, dissolve this compound sulfonyl chloride in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Slowly add a calculated amount of the this compound stock solution to the antibody solution while gently stirring. The optimal molar ratio of dye to antibody should be determined empirically but typically ranges from 5:1 to 20:1.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the this compound-conjugated antibody from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Alternatively, purify the conjugate by dialysis against PBS at 4°C with several buffer changes or by using centrifugal filtration devices.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 595 nm (for this compound).

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_final Final Product Antibody_Prep Antibody in Amine-Free Buffer Mix Mix Antibody and this compound Antibody_Prep->Mix Dye_Prep Dissolve this compound in DMF/DMSO Dye_Prep->Mix Incubate Incubate 1-2h at RT (dark) Mix->Incubate Purify Separate Conjugate (Chromatography/Dialysis) Incubate->Purify Store Store Labeled Antibody at 4°C Purify->Store Immunofluorescence_Workflow Start Sample Preparation Fixation Fixation (e.g., 4% PFA) Start->Fixation Wash1 Wash (3x PBS) Fixation->Wash1 Permeabilization Permeabilization (e.g., Triton X-100) Wash1->Permeabilization Wash2 Wash (3x PBS) Permeabilization->Wash2 Blocking Blocking (e.g., Normal Serum) Wash2->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash3 Wash (3x PBS) Primary_Ab->Wash3 Secondary_Ab This compound Secondary Antibody Incubation Wash3->Secondary_Ab Wash4 Wash (3x PBS) Secondary_Ab->Wash4 Mount Mount with Antifade Medium Wash4->Mount Image Fluorescence Microscopy Mount->Image FISH_Workflow Start Slide Preparation & Dehydration Denature_Sample Denature Sample DNA (70-75°C) Start->Denature_Sample Hybridize Apply Probe & Hybridize (Overnight at 37°C) Denature_Sample->Hybridize Denature_Probe Denature this compound Probe (75°C) Denature_Probe->Hybridize Post_Wash Post-Hybridization Washes (Stringent & Room Temp) Hybridize->Post_Wash Counterstain Counterstain (e.g., DAPI) Post_Wash->Counterstain Mount Mount with Antifade Medium Counterstain->Mount Image Fluorescence Microscopy Mount->Image

References

An In-depth Technical Guide to Texas Red Excitation and Emission Spectra for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of Texas Red, a widely used red fluorescent dye. It delves into its core spectral properties, chemical characteristics, and its applications in various research and drug development contexts. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in the laboratory.

Core Properties of this compound

This compound, chemically known as sulforhodamine 101 acid chloride, is a bright red-emitting fluorescent dye belonging to the sulfonated xanthene class.[1][2] Its robust fluorescence, good photostability, and ability to be conjugated to various biomolecules make it a valuable tool in fluorescence microscopy, flow cytometry, and immunohistochemistry.[1][2][3]

Spectral Characteristics

The efficiency of a fluorophore is fundamentally determined by its excitation and emission spectra. This compound exhibits a distinct spectral profile in the red region of the visible spectrum.

PropertyWavelength (nm)Reference
Excitation Maximum ~595 nm
Emission Maximum ~615 nm

These spectral characteristics allow for effective excitation by common laser lines, such as the 561 nm or 594 nm lasers, and its emission is well-separated from commonly used green and blue fluorophores, making it suitable for multicolor imaging experiments.

Physicochemical and Fluorescent Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its optimal use in experimental settings.

PropertyValueReference
Molar Mass 625.15 g/mol
Extinction Coefficient ~85,000 M⁻¹cm⁻¹ at 596 nm
Quantum Yield 0.93
Appearance Dark purple powder
Solubility Soluble in water and other polar solvents

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable experimental data. The following sections outline standardized procedures for protein labeling, immunofluorescence staining, and Fluorescence In Situ Hybridization (FISH) using this compound.

Protein and Antibody Labeling with this compound

This compound is commonly conjugated to proteins, particularly antibodies, via its sulfonyl chloride group, which reacts with primary amines on the protein.

Materials:

  • Purified protein or antibody (1-4 mg/mL in amine-free buffer, pH 6.5-8.5)

  • This compound® Conjugation Kit (containing this compound® Mix, Modifier reagent, and Quencher reagent)

  • Amine-free buffer (e.g., MES, MOPS, HEPES, PBS)

Procedure:

  • To every 10 µL of the antibody solution, add 1 µL of the Modifier reagent and mix gently.

  • Transfer the antibody-modifier mixture directly to the vial containing the lyophilized this compound® Mix.

  • Resuspend the mixture by gently pipetting up and down a few times.

  • Incubate the reaction in the dark at room temperature (20-25°C) for at least 3 hours. Longer incubation times, such as overnight, are also acceptable.

  • After incubation, add 1 µL of Quencher reagent for every 10 µL of antibody used.

  • The conjugate is ready for use after a 30-minute incubation period. Purification is typically not required.

  • For long-term storage, it is recommended to store the conjugate at 4°C.

Immunofluorescence Staining Protocol

This protocol outlines the use of this compound-conjugated antibodies for the visualization of specific target proteins in cultured cells.

Materials:

  • Cells grown on coverslips

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • This compound-conjugated primary or secondary antibody

  • Mounting medium with an anti-fade reagent

Procedure:

  • Wash the cells three times with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the this compound-conjugated antibody, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualize the staining using a fluorescence microscope with appropriate filter sets for this compound.

Fluorescence In Situ Hybridization (FISH) Protocol

This protocol describes the use of this compound-labeled probes to detect specific DNA sequences within cells.

Materials:

  • Cells on slides

  • 2X SSC (Saline-Sodium Citrate) buffer

  • Denaturation solution (e.g., 70% formamide in 2X SSC)

  • This compound-labeled DNA probe in hybridization buffer

  • Wash buffers (e.g., 0.4X SSC at a stringent temperature)

  • DAPI (4',6-diamidino-2-phenylindole) for counterstaining

  • Mounting medium

Procedure:

  • Prepare the slides with the fixed cells.

  • Denature the cellular DNA by incubating the slides in the denaturation solution at 70-80°C for 2-5 minutes.

  • Dehydrate the slides through a series of ethanol washes (70%, 85%, 100%) and air dry.

  • Denature the this compound-labeled probe by heating it at 75°C for 5-10 minutes and then placing it on ice.

  • Apply the denatured probe to the slide and cover with a coverslip.

  • Hybridize overnight in a humidified chamber at 37°C.

  • The following day, remove the coverslip and perform stringent washes to remove unbound probes. This typically involves washing in a low-salt buffer at an elevated temperature.

  • Counterstain the nuclei with DAPI.

  • Mount the slide with an anti-fade mounting medium.

  • Image the slides using a fluorescence microscope equipped with filters for this compound and DAPI.

Signaling Pathways and Experimental Workflows

The visualization of cellular processes is a key application of fluorescent dyes. The following diagrams, generated using the DOT language, illustrate common experimental workflows and a simplified signaling pathway where this compound can be employed.

experimental_workflow_immunofluorescence start Cell Culture fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., Normal Goat Serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash Washing Steps primary_ab->wash secondary_ab This compound Conjugated Secondary Antibody Incubation wash2 wash2 secondary_ab->wash2 Washing wash->secondary_ab mounting Mounting imaging Fluorescence Microscopy mounting->imaging wash2->mounting protein_labeling_workflow start Purified Protein/Antibody add_modifier Add Modifier Reagent start->add_modifier mix_dye Mix with Lyophilized This compound Dye add_modifier->mix_dye incubate Incubate (3h to overnight, dark) mix_dye->incubate quench Add Quencher Reagent incubate->quench ready This compound Labeled Protein quench->ready simplified_gpcr_pathway ligand Ligand gpcr G-Protein Coupled Receptor (GPCR) (Labeled with this compound Antibody) ligand->gpcr Binds g_protein G-Protein gpcr->g_protein Activates effector Effector Enzyme g_protein->effector Activates second_messenger Second Messenger effector->second_messenger Generates cellular_response Cellular Response second_messenger->cellular_response

References

Sulforhodamine 101: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties and applications of Sulforhodamine 101 (SR101), a versatile fluorescent dye. This document summarizes its chemical and physical characteristics, details experimental protocols for its use in key applications, and provides visualizations of experimental workflows and spectroscopic principles.

Core Properties of Sulforhodamine 101

Sulforhodamine 101 is a water-soluble, red fluorescent dye widely utilized in various biological and biomedical research applications. Its chemical and physical properties are summarized in the tables below, providing a quick reference for experimental design and execution.

Chemical and Physical Properties
PropertyValueReference
Chemical Name 9-(2,4-Disulfophenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium inner salt[1]
Molecular Formula C₃₁H₃₀N₂O₇S₂[2][3]
Molecular Weight 606.71 g/mol [1]
CAS Number 60311-02-6[2]
Appearance Solid
Purity ≥95%
Spectroscopic Properties
PropertyValueSolvent/ConditionsReference
Absorption Maximum (λabs) ~586 nmWater
Emission Maximum (λem) ~605 nmWater
Molar Extinction Coefficient (ε) ≥105,000 cm⁻¹M⁻¹Ethanol (at 573-579 nm)
Quantum Yield (Φ) 0.9Ethanol
Solubility
SolventSolubility
WaterSoluble
Dimethyl sulfoxide (DMSO)Soluble
EthanolSoluble
Methanol1 mg/mL

Experimental Protocols

Sulforhodamine 101 is prominently used as a fluorescent marker for astrocytes in brain tissue and for total protein staining in flow cytometry. The following are detailed methodologies for these key applications.

In Vivo Two-Photon Imaging of Cortical Astrocytes (Topical Application)

This protocol is adapted from established methods for labeling and imaging astrocytes in the rodent cortex.

Materials:

  • Sulforhodamine 101 (SR101)

  • Artificial cerebrospinal fluid (ACSF)

  • Anesthetized rodent (e.g., mouse or rat)

  • Surgical equipment for craniotomy

  • Two-photon microscope

Procedure:

  • Anesthetize the animal and secure its head in a stereotaxic frame.

  • Perform a craniotomy over the brain region of interest, carefully removing the dura mater.

  • Prepare a 100 µM to 1 mM solution of SR101 in ACSF.

  • Topically apply the SR101 solution to the exposed cortical surface for 5-20 minutes.

  • After incubation, gently rinse the cortical surface with fresh ACSF to remove excess dye.

  • To stabilize the preparation for imaging, cover the craniotomy with agarose and a glass coverslip.

  • Proceed with in vivo two-photon imaging. Astrocytes and oligodendrocytes in the upper cortical layers should be brightly labeled.

Staining of Astrocytes in Acute Brain Slices

This protocol describes the staining of astrocytes in freshly prepared brain slices.

Materials:

  • Sulforhodamine 101 (SR101)

  • Carbogenated artificial cerebrospinal fluid (ACSF)

  • Acute brain slices

Procedure:

  • Prepare acute brain slices from the region of interest.

  • Incubate the slices in carbogenated ACSF containing 0.5–1 µM SR101 for 20–30 minutes at 34–37°C.

  • Transfer the slices to fresh, carbogenated ACSF for a washout period of 10-30 minutes to remove excess dye.

  • Mount the slices in a recording chamber for imaging.

Flow Cytometry for Total Cellular Protein Staining

This protocol outlines the use of Sulforhodamine 101 for the quantification of total cellular protein by flow cytometry.

Materials:

  • Cell suspension

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 70% ethanol)

  • Sulforhodamine 101 (SR101) staining solution (concentration to be optimized for cell type)

  • Flow cytometer with appropriate laser and filters (e.g., 488 nm excitation and >600 nm emission)

Procedure:

  • Harvest and wash cells with PBS.

  • Fix the cells in 70% ethanol on ice for at least 30 minutes.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in the SR101 staining solution.

  • Incubate for a predetermined optimal time at room temperature in the dark.

  • Analyze the stained cells on a flow cytometer. The fluorescence intensity will be proportional to the total protein content.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the fundamental principles of fluorescence.

experimental_workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_wash Wash cluster_imaging Imaging prep Prepare acute brain slices or perform craniotomy for in vivo imaging stain Incubate with Sulforhodamine 101 solution prep->stain wash Wash to remove excess dye stain->wash image Image with fluorescence microscope (e.g., two-photon) wash->image fluorescence_principle ground_state Ground State (S₀) excited_state Excited State (S₁) ground_state->excited_state excited_state->ground_state abs_label Absorption (~586 nm) em_label Emission (~605 nm)

References

A Technical Guide to the Photophysical Properties of Texas Red

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the fluorescent probes employed is paramount for the generation of reliable and reproducible data. Texas Red, a derivative of sulforhodamine 101, is a widely utilized red-emitting fluorophore in various biological applications, including fluorescence microscopy, flow cytometry, and immunohistochemistry. This technical guide provides an in-depth overview of the quantum yield and extinction coefficient of this compound, complete with experimental protocols and workflow visualizations.

Core Photophysical Parameters of this compound

The efficacy of a fluorophore is fundamentally defined by its quantum yield and molar extinction coefficient. The quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength.

PropertyValueWavelength (nm)
Molar Extinction Coefficient (ε) ~85,000 - 116,000 M⁻¹cm⁻¹~596
Quantum Yield (Φ) ~0.93 - 0.97-
Excitation Maximum (λex) ~586 - 596 nm-
Emission Maximum (λem) ~603 - 615 nm-

Note: The exact values for the extinction coefficient and quantum yield can vary depending on the solvent, pH, and conjugation state of the dye.

Experimental Determination of Photophysical Properties

Accurate determination of the quantum yield and extinction coefficient is crucial for quantitative fluorescence studies. The following sections outline standardized protocols for these measurements.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient is determined by applying the Beer-Lambert law, which states a linear relationship between absorbance and the concentration of an absorbing species.

Protocol:

  • Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to prepare a concentrated stock solution of known concentration.

  • Serial Dilutions: Perform a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline - PBS) to obtain a range of concentrations that yield absorbance values between 0.1 and 1.0.

  • Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum of this compound (~596 nm). Use the experimental buffer as a blank.

  • Data Analysis: Plot the measured absorbance at the λmax against the corresponding molar concentration.

  • Calculation: The molar extinction coefficient (ε) is calculated from the slope of the resulting linear regression, according to the Beer-Lambert law (A = εcl), where 'A' is the absorbance, 'c' is the molar concentration, and 'l' is the path length of the cuvette (typically 1 cm).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is most commonly determined using a relative method, by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

  • Selection of a Standard: Choose a quantum yield standard with spectral properties that overlap with this compound. A suitable standard for this compound is Rhodamine 101 in ethanol, which has a reported quantum yield of 1.0.

  • Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the same solvent. The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis: Integrate the area under the emission spectra for both the sample and the standard.

  • Calculation: The quantum yield of the this compound sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

    • 'sample' and 'std' refer to the this compound sample and the standard, respectively.

Experimental Workflow: Immunofluorescence Staining

This compound is frequently conjugated to antibodies for use in immunofluorescence (IF) to visualize the localization of specific proteins within cells or tissues.

Immunofluorescence_Workflow A Sample Preparation (Cell/Tissue Fixation & Permeabilization) B Blocking (e.g., with BSA or serum) A->B C Primary Antibody Incubation B->C D Washing Steps (e.g., with PBS) C->D E Secondary Antibody Incubation (this compound Conjugate) D->E F Final Washing Steps E->F G Mounting & Coverslipping F->G H Fluorescence Microscopy (Excitation at ~596 nm) G->H I Image Acquisition & Analysis H->I

Caption: A typical experimental workflow for immunofluorescence staining using a this compound-conjugated secondary antibody.

Signaling Pathway Visualization

While this compound is a tool for visualization rather than a direct participant in signaling pathways, it is instrumental in elucidating these pathways. For instance, it can be used to visualize the localization of a key signaling protein in response to a specific stimulus.

Signaling_Pathway_Visualization cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A Ligand B Receptor A->B Binding C Signaling Cascade B->C Activation D Protein of Interest (Inactive) C->D Activation E Protein of Interest (Active - Translocated) D->E Translocation (Visualized with this compound-Ab) F Gene Transcription E->F Initiation

Caption: Visualization of a generic signaling pathway where this compound is used to detect the translocation of a protein of interest.

Methodological & Application

Unlocking Cellular Insights: A Guide to Texas Red Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Texas Red®, a bright, red-emitting fluorescent dye, is a cornerstone in biological research, enabling the visualization and tracking of biomolecules in a multitude of applications, including fluorescence microscopy, flow cytometry, and immunohistochemistry.[1][2] Its excellent photostability and spectral properties make it an ideal labeling agent for proteins, antibodies, and nucleic acids.[1][2] This document provides a detailed overview of the chemistry behind this compound conjugation, offering comprehensive protocols for labeling biomolecules and guidelines for optimizing your experiments.

This compound and its derivatives are typically available with several reactive moieties, each designed to specifically target a functional group on the biomolecule of interest. The most common forms are N-hydroxysuccinimide (NHS) esters, maleimides, and sulfonyl chlorides.[3] Understanding the chemistry of these reactive groups is paramount for successful and efficient conjugation.

Core Principles of this compound Conjugation Chemistry

The fundamental principle of this compound conjugation lies in the formation of a stable, covalent bond between the fluorescent dye and the target biomolecule. This is achieved by utilizing a reactive derivative of the this compound fluorophore that can readily react with specific functional groups present on the biomolecule, such as primary amines or free thiols.

Amine-Reactive Conjugation

The most prevalent method for labeling proteins and antibodies involves the use of this compound-NHS esters. The NHS ester group reacts with primary amines (-NH2), which are abundantly found in the side chain of lysine residues and at the N-terminus of polypeptides. This reaction, known as acylation, forms a stable amide bond. The reaction is highly pH-dependent, with optimal labeling occurring at a slightly basic pH of 8.0-8.5, where the primary amines are deprotonated and thus more nucleophilic.

Thiol-Reactive Conjugation

For biomolecules where amine-reactive chemistry is not suitable or for site-specific labeling, this compound maleimide derivatives are the preferred choice. The maleimide group specifically and efficiently reacts with free sulfhydryl or thiol groups (-SH) found in cysteine residues. This reaction, a Michael addition, forms a stable thioether bond. The optimal pH range for maleimide conjugation is between 6.5 and 7.5. It is crucial to ensure that the thiol groups are in their reduced state, which can be achieved by using reducing agents like DTT or TCEP, though excess reducing agent must be removed before adding the maleimide dye.

Quantitative Data Summary

For successful and reproducible conjugation, it is essential to consider the quantitative parameters of the dye and the biomolecule. The following table summarizes key quantitative data for this compound and its derivatives.

ParameterThis compoundThis compound-X, succinimidyl esterNotes
Excitation Maximum (λex) ~595 nm~595 nmThe "X" spacer minimizes interaction between the dye and the biomolecule.
Emission Maximum (λem) ~615 nm~615 nm
Molar Extinction Coefficient (ε) ~85,000 M⁻¹cm⁻¹ at 596 nmNot explicitly stated, but expected to be similar to this compound.A related compound, this compound X-succinimidyl ester reacted with spermine, has an extinction coefficient of 1.12x10^5 M⁻¹cm⁻¹ at 594nm.
Optimal pH for Amine Conjugation 8.0 - 8.58.3Ensures primary amines are deprotonated for efficient reaction.
Optimal pH for Thiol Conjugation 6.5 - 7.5N/AEnsures thiols are reactive.
Recommended Antibody Concentration 1-4 mg/mL2 mg/mLHigher concentrations generally yield better results.
Recommended Molar Excess of Dye 10-20x for maleimide dyesOptimized for 1 mg of IgG per vial in kits.The optimal ratio should be determined empirically for each biomolecule.

Experimental Protocols

The following are generalized protocols for the conjugation of proteins (specifically antibodies) with this compound-NHS ester and this compound maleimide. For specific applications and commercially available kits, always refer to the manufacturer's instructions.

Protocol 1: Amine-Reactive Labeling of Antibodies with this compound-NHS Ester

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS), pH 7.2-7.4

  • This compound-X, succinimidyl ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., gel filtration)

  • Reaction tubes

  • Pipettes

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is purified and at a concentration of 1-4 mg/mL in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris) or high concentrations of azide should be avoided as they will compete with the conjugation reaction. If necessary, perform buffer exchange via dialysis or using a suitable antibody purification kit.

  • Preparation of Dye Stock Solution:

    • Allow the vial of this compound-X, succinimidyl ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO. For example, dissolve 1 mg of the dye in the appropriate volume of DMSO. This stock solution should be used immediately.

  • Conjugation Reaction:

    • In a reaction tube, add your antibody solution.

    • Adjust the pH of the antibody solution to ~8.3 by adding 1/10th volume of 1 M sodium bicarbonate. For example, add 50 µL of 1 M NaHCO₃ to 0.5 mL of antibody solution.

    • Add the calculated volume of the this compound-NHS ester stock solution to the antibody solution while gently vortexing. A molar excess of 10-20 fold of dye to antibody is a good starting point for optimization.

    • Incubate the reaction for 1-3 hours at room temperature, protected from light. Longer incubation times can also be effective.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the brightly colored, labeled antibody. The first colored peak to elute is the conjugated antibody.

  • Determination of Degree of Labeling (DOL):

    • The DOL, or the average number of dye molecules per antibody molecule, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~595 nm (for this compound).

    • The following formula can be used to calculate the DOL:

      • Protein Concentration (M) = [A₂₈₀ - (A₅₉₅ × CF)] / ε_protein

      • Dye Concentration (M) = A₅₉₅ / ε_dye

      • DOL = Dye Concentration / Protein Concentration

      • Where CF is the correction factor (A₂₈₀ of the dye / A₅₉₅ of the dye), which for this compound sulfonyl chloride is 0.180.

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (to a final concentration of 1-10 mg/mL) and a preservative like sodium azide, and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Thiol-Reactive Labeling of Proteins with this compound Maleimide

This protocol is a general guideline for labeling proteins with free thiol groups.

Materials:

  • Protein with accessible free thiol groups in a thiol-free buffer, pH 6.5-7.5

  • This compound Maleimide

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Reducing agent (e.g., TCEP or DTT), optional

  • Purification column (e.g., gel filtration)

  • Reaction tubes

  • Pipettes

Procedure:

  • Protein Preparation:

    • Dissolve the protein to be labeled in a degassed, thiol-free buffer (e.g., 0.1 M phosphate buffer with 5 mM EDTA, pH 7.0) at a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate with a 10-100x molar excess of TCEP for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis or gel filtration before adding the maleimide dye.

  • Preparation of Dye Stock Solution:

    • Prepare a 10-20 mg/mL stock solution of this compound Maleimide in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the this compound Maleimide stock solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye using a gel filtration column or dialysis.

  • Storage:

    • For immediate use, the conjugate can be stored at 2-8°C for up to a week, protected from light. For longer-term storage, add a cryoprotectant like glycerol (up to 50%) and store at -20°C.

Mandatory Visualizations

TexasRed_Amine_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage Antibody_Prep Antibody Preparation (Purification & Buffer Exchange) Conjugation Conjugation Reaction (pH 8.0-8.5, RT, 1-3h) Antibody_Prep->Conjugation Dye_Prep This compound-NHS Ester Stock Solution Preparation Dye_Prep->Conjugation Purification Purification (Gel Filtration) Conjugation->Purification Analysis Analysis (Spectrophotometry, DOL) Purification->Analysis Storage Storage (4°C or -20°C) Analysis->Storage

Caption: Workflow for Amine-Reactive this compound Conjugation.

TexasRed_Thiol_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_storage Storage Protein_Prep Protein Preparation (Reduction of Thiols, optional) Conjugation Conjugation Reaction (pH 6.5-7.5, RT, 2h) Protein_Prep->Conjugation Dye_Prep This compound Maleimide Stock Solution Preparation Dye_Prep->Conjugation Purification Purification (Gel Filtration/Dialysis) Conjugation->Purification Storage Storage (4°C or -20°C) Purification->Storage

Caption: Workflow for Thiol-Reactive this compound Conjugation.

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency Impure antibody/proteinUse an antibody that is >95% pure. Impurities can compete for the dye.
Inappropriate bufferEnsure the buffer is free of primary amines (for NHS ester reactions) or thiols (for maleimide reactions). Verify the pH is within the optimal range.
Low antibody/protein concentrationConcentrate the antibody/protein solution to the recommended range.
Inactive dyeUse fresh, anhydrous DMSO or DMF to dissolve the dye. Protect the dye from moisture and light.
Precipitation of Protein High degree of labelingReduce the molar excess of the dye in the conjugation reaction.
Unsuitable buffer conditionsOptimize buffer components and pH.
Poor Signal in Application Low degree of labelingIncrease the molar excess of the dye or the reaction time.
Inactive conjugateEnsure proper storage conditions and avoid repeated freeze-thaw cycles.
Conjugation site affects protein functionConsider using a different conjugation chemistry (e.g., thiol-reactive instead of amine-reactive) to label a different site on the protein.

Conclusion

This compound conjugation is a powerful and versatile technique for fluorescently labeling biomolecules. A thorough understanding of the underlying chemistry, careful attention to reaction conditions, and proper purification are critical for achieving optimal results. By following the protocols and guidelines presented in this document, researchers can confidently and reproducibly generate high-quality this compound conjugates for their specific research needs, ultimately leading to clearer and more insightful experimental outcomes.

References

Application Notes and Protocols for Labeling Antibodies with Texas Red

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of antibodies with Texas Red, a red fluorescent dye commonly used in various immunodetection methods such as immunohistochemistry, flow cytometry, and Western blotting. The protocol is based on the reaction of a this compound succinimidyl ester with primary amines on the antibody.

Introduction

This compound is a fluorescent dye with an excitation maximum at approximately 595 nm and an emission maximum at around 613 nm.[1][2] The succinimidyl ester derivative of this compound reacts efficiently with primary amine groups (-NH2) on proteins, such as the lysine residues of an antibody, to form a stable amide bond. Some variants, like this compound™-X, incorporate a seven-atom spacer to minimize the interaction between the fluorophore and the protein, which can help preserve antibody function.[3][4] Successful conjugation is dependent on several factors including antibody purity, concentration, and the buffer composition.

Data Presentation: Key Parameters for Antibody Labeling

The following table summarizes the key quantitative parameters for successful antibody labeling with this compound, compiled from various protocols.

ParameterRecommended Range/ValueNotes
Antibody Purity >95%Affinity-purified antibodies are recommended. Crude serum or antibodies in solutions containing stabilizing proteins like BSA or gelatin will not label well.[3]
Antibody Concentration 1-4 mg/mLOptimal results are generally achieved within this range. Some protocols suggest a range of 0.5-5 mg/mL.
Buffer Composition Amine-free buffer (e.g., MES, MOPS, HEPES, PBS)Buffers containing primary amines like Tris or glycine will compete with the antibody for reaction with the succinimidyl ester.
Buffer pH 6.5 - 8.5The reaction is most efficient at a slightly alkaline pH. Some protocols specifically recommend a pH of ~8.3.
Reaction Temperature Room Temperature (20-25°C)The conjugation reaction is typically carried out at room temperature.
Incubation Time 1 - 3 hoursSome protocols suggest that the reaction can be left overnight without negative effects.
Molar Ratio (Dye:Antibody) 2:1 to 4:1For IgG antibodies, an optimal labeling is often achieved with 2-4 moles of this compound-X dye per mole of antibody.
Storage of Conjugate 4°C, protected from lightFor short-term storage, 4°C is recommended. For long-term storage, aliquots can be stored at -20°C, often with the addition of a cryoprotectant like 50% glycerol. Fluorescently conjugated antibodies should always be protected from light to prevent photobleaching.

Experimental Workflow Diagram

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Ab_Prep Antibody Preparation (Purification & Buffering) Mixing Mix Antibody and Dye Ab_Prep->Mixing Amine-free buffer, pH 6.5-8.5 Dye_Prep Dye Preparation (Dissolve in DMSO) Dye_Prep->Mixing Incubation Incubate (1-3h, RT, Dark) Mixing->Incubation Quenching Quench Reaction (Optional) Incubation->Quenching Purification Purify Conjugate (Spin Column/Dialysis) Quenching->Purification Remove unreacted dye Storage Store Conjugate (4°C or -20°C, Dark) Purification->Storage

References

Texas Red Staining Protocol for Immunofluorescence: Application Notes and Detailed Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to utilizing Texas Red, a bright red fluorescent dye, for immunofluorescence applications. Included are detailed experimental protocols, key spectral and photophysical data, and visual diagrams to facilitate experimental design and execution.

Introduction to this compound in Immunofluorescence

This compound, or Sulforhodamine 101 acid chloride, is a widely used red fluorescent dye in various biological applications, including fluorescence microscopy and immunohistochemistry. Its bright fluorescence and good photostability make it an excellent choice for detecting specific proteins and other antigens within cells and tissues.[1][2] this compound is commonly conjugated to secondary antibodies, which then bind to primary antibodies targeting the antigen of interest. This indirect immunofluorescence approach provides signal amplification, as multiple secondary antibodies can bind to a single primary antibody.

Key Data and Spectral Properties of this compound

Proper experimental setup, including the selection of appropriate excitation sources and emission filters, is critical for successful immunofluorescence imaging. The following table summarizes the key quantitative data for this compound to aid in the configuration of fluorescence microscopes.

PropertyValueReference
Excitation Maximum~595 nm[1]
Emission Maximum~615 nm
Extinction Coefficient~85,000 cm⁻¹M⁻¹ at 596 nm
Quantum Yield~0.93

Principle of Indirect Immunofluorescence

Indirect immunofluorescence is a two-step staining method. First, a primary antibody specifically binds to the target antigen. Subsequently, a secondary antibody, which is conjugated to a fluorophore like this compound, binds to the primary antibody. This method enhances the fluorescent signal and provides flexibility in experimental design.

G cluster_cell Target Cell Antigen Antigen (Target Protein) Primary_Antibody Primary Antibody (Unlabeled) Primary_Antibody->Antigen Binds to Antigen Secondary_Antibody This compound-Conjugated Secondary Antibody Secondary_Antibody->Primary_Antibody Binds to Primary Ab Detection Detection of Red Fluorescence (Emission at ~615 nm) Secondary_Antibody->Detection Emits Light Microscope Fluorescence Microscope (Excitation at ~595 nm) Microscope->Secondary_Antibody Excites this compound

Caption: Principle of Indirect Immunofluorescence with this compound.

Detailed Experimental Protocol for Immunofluorescence Staining

This protocol provides a general workflow for immunofluorescence staining of adherent cells using a this compound-conjugated secondary antibody. Optimization of incubation times, antibody concentrations, and other parameters may be necessary for specific cell types and target antigens.

I. Reagents and Buffers
  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a fume hood.

  • Permeabilization Buffer: 0.1% - 0.5% Triton X-100 in PBS.

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS.

  • Primary Antibody: Specific to the target antigen. Dilute in Blocking Buffer according to the manufacturer's instructions.

  • Secondary Antibody: this compound-conjugated antibody that recognizes the host species of the primary antibody. Dilute in Blocking Buffer.

  • Nuclear Counterstain (Optional): DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain.

  • Antifade Mounting Medium.

II. Staining Procedure

G cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging A 1. Seed cells on coverslips and culture overnight B 2. Wash with PBS A->B C 3. Fix with 4% PFA (10-15 min, RT) B->C D 4. Wash with PBS C->D E 5. Permeabilize with Triton X-100 (10 min, RT) D->E F 6. Wash with PBS E->F G 7. Block with BSA or serum (30-60 min, RT) F->G H 8. Incubate with Primary Antibody (1-2h, RT or overnight, 4°C) G->H I 9. Wash with PBS H->I J 10. Incubate with this compound Secondary Antibody (1h, RT, in the dark) I->J K 11. Wash with PBS (in the dark) J->K L 12. (Optional) Counterstain with DAPI K->L M 13. Wash with PBS (in the dark) L->M N 14. Mount coverslips with antifade medium M->N O 15. Image with fluorescence microscope N->O

Caption: Experimental Workflow for Immunofluorescence Staining.

Step-by-Step Methodology
  • Cell Culture: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Washing: Gently wash the cells twice with PBS to remove the culture medium.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature. This step cross-links proteins and preserves the cellular morphology.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature. This allows antibodies to access intracellular epitopes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells with Blocking Buffer for 30-60 minutes at room temperature. The blocking agent should be derived from a different species than the primary antibody to prevent cross-reactivity.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light to prevent photobleaching of the fluorophore.

  • Washing: Wash the cells three times with PBS for 5 minutes each, keeping the samples protected from light.

  • Nuclear Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5-10 minutes at room temperature in the dark.

  • Final Washing: Wash the cells once with PBS to remove excess counterstain.

  • Mounting: Carefully mount the coverslips onto glass microscope slides using a drop of antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filters for this compound (Excitation: ~595 nm, Emission: ~615 nm).

Concluding Remarks

This protocol provides a robust starting point for immunofluorescence experiments using this compound. Researchers should note that optimization of various steps, particularly antibody concentrations and incubation times, is often necessary to achieve the best staining results for a specific application. By following these guidelines and understanding the principles of immunofluorescence, scientists can effectively utilize this compound to visualize and analyze protein localization and expression in their cellular and tissue samples.

References

Application Notes and Protocols for Texas Red™ Labeling of Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texas Red™ is a red-emitting fluorescent dye widely utilized in molecular biology and biotechnology for labeling oligonucleotides. Its bright fluorescence, good photostability, and distinct spectral properties make it a valuable tool for various applications, including fluorescence microscopy, flow cytometry, and real-time PCR.[1][2] This document provides detailed protocols for the labeling of oligonucleotides with this compound™ and its derivatives, purification of the labeled product, and its application in techniques such as Fluorescence In Situ Hybridization (FISH).

This compound™ is commonly available as an N-succinimidyl (NHS) ester or sulfonyl chloride derivative, which readily reacts with primary amine groups.[1][2] Therefore, oligonucleotides are typically synthesized with an amino-modifier at the desired position (5', 3', or internal) to facilitate covalent attachment of the dye. The resulting this compound™-labeled oligonucleotide can be used as a probe in a variety of in vivo and in vitro research and diagnostic applications.[1]

Spectral Properties and Characteristics

Proper experimental design requires a thorough understanding of the spectral properties of this compound™. These properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~595 nm
Emission Maximum (λem)~615 nm
Molar Extinction Coefficient~85,000 cm⁻¹M⁻¹ at 596 nm
Recommended QuencherBHQ-2

Note: For multicolor experiments, this compound™ has good spectral separation from green fluorophores like FITC. For applications requiring enhanced brightness and photostability, Alexa Fluor™ 594 can be considered as an alternative with similar spectral characteristics.

Experimental Protocols

Protocol 1: Labeling of Amine-Modified Oligonucleotides with this compound™-X, NHS Ester

This protocol describes the conjugation of an amine-modified oligonucleotide with a this compound™-X, NHS ester. The 'X' in this compound™-X refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the NHS ester, which can improve labeling efficiency and reduce potential interactions between the dye and the oligonucleotide.

Materials:

  • Amine-modified oligonucleotide (lyophilized)

  • This compound™-X, Succinimidyl Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Nuclease-free water

  • Microcentrifuge tubes

  • Pipettes and nuclease-free tips

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

    • Quantify the oligonucleotide concentration by measuring the absorbance at 260 nm (A260).

  • This compound™-X, NHS Ester Preparation:

    • Warm the vial of this compound™-X, NHS ester to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the this compound™-X, NHS ester in anhydrous DMSO. This solution should be prepared fresh for each labeling reaction as NHS esters are susceptible to hydrolysis.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following:

      • 10 µL of 1 mM amine-modified oligonucleotide

      • 80 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5)

      • 10 µL of 10 mM this compound™-X, NHS ester in DMSO

    • Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature in the dark. For optimal results, incubation can be extended overnight.

  • Stopping the Reaction (Optional):

    • The reaction can be stopped by adding hydroxylamine to a final concentration of 1.5 M and incubating for 1 hour at room temperature. However, for subsequent purification by HPLC, this step is often omitted.

Workflow for Oligonucleotide Labeling with this compound™ NHS Ester

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification prep_oligo Dissolve Amine-Oligo in Nuclease-Free Water mix Combine Oligo, Buffer (pH 8.5), and this compound™ NHS Ester prep_oligo->mix prep_dye Dissolve this compound™ NHS Ester in Anhydrous DMSO prep_dye->mix incubate Incubate 2-4 hours at Room Temperature (in dark) mix->incubate hplc Purify by Reverse-Phase HPLC incubate->hplc collect Collect Labeled Oligo Fraction hplc->collect lyophilize Lyophilize Purified Product collect->lyophilize

Caption: Workflow of this compound™ labeling of an amine-modified oligonucleotide.

Protocol 2: Purification of this compound™-Labeled Oligonucleotides by Reverse-Phase HPLC

High-performance liquid chromatography (HPLC) is the recommended method for purifying this compound™-labeled oligonucleotides to separate the labeled product from unlabeled oligonucleotides and free dye. Reverse-phase HPLC separates molecules based on their hydrophobicity, and the addition of the hydrophobic this compound™ dye allows for efficient separation.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Nuclease-free water

Procedure:

  • Sample Preparation:

    • After the labeling reaction, dilute the reaction mixture with Mobile Phase A.

  • HPLC Conditions:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the diluted sample onto the column.

    • Elute the sample using a linear gradient of Mobile Phase B. A typical gradient is from 5% to 65% acetonitrile over 30 minutes.

    • Monitor the elution at 260 nm (for the oligonucleotide) and ~595 nm (for this compound™).

  • Fraction Collection and Analysis:

    • The unlabeled oligonucleotide will elute first, followed by the this compound™-labeled oligonucleotide, and finally the free dye.

    • Collect the fractions corresponding to the peak that absorbs at both 260 nm and ~595 nm.

    • Confirm the purity of the collected fractions by analytical HPLC.

  • Desalting and Lyophilization:

    • Remove the volatile TEAA buffer and acetonitrile by lyophilization.

    • Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer for storage.

ParameterConditionReference
Column Reverse-Phase C18
Mobile Phase A 0.1 M TEAA, pH 7.0
Mobile Phase B Acetonitrile
Gradient 5-95% Acetonitrile over 30 minutes
Detection 260 nm and ~595 nm

Application: Fluorescence In Situ Hybridization (FISH)

This compound™-labeled oligonucleotides are excellent probes for FISH, a technique used to visualize specific DNA or RNA sequences within cells or tissues.

Protocol 3: General Workflow for FISH using a this compound™-Labeled Oligonucleotide Probe

Materials:

  • Fixed cells or tissue sections on microscope slides

  • This compound™-labeled oligonucleotide probe

  • Hybridization buffer (containing formamide and SSC)

  • Wash buffers (e.g., SSC solutions of varying concentrations)

  • DAPI counterstain

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters

Procedure:

  • Sample Preparation:

    • Prepare and fix the cells or tissue on slides according to standard protocols.

  • Pretreatment:

    • Permeabilize the cells to allow probe entry (e.g., with pepsin or proteinase K).

    • Dehydrate the sample through an ethanol series.

  • Denaturation:

    • Denature the target DNA in the sample and the probe DNA simultaneously by heating the slide with the probe in hybridization buffer at 75-85°C for 5-10 minutes.

  • Hybridization:

    • Incubate the slide at 37°C for 2-16 hours in a humidified chamber to allow the probe to anneal to its complementary target sequence.

  • Post-Hybridization Washes:

    • Wash the slides in a series of increasingly stringent wash buffers (e.g., decreasing SSC concentration and increasing temperature) to remove unbound and non-specifically bound probes.

  • Counterstaining and Mounting:

    • Stain the nuclei with DAPI.

    • Mount the coverslip using an antifade mounting medium.

  • Visualization:

    • Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue) and this compound™ (red).

Fluorescence In Situ Hybridization (FISH) Workflow

G cluster_prep Sample Preparation cluster_hyb Hybridization cluster_post Post-Hybridization sample_prep Fix and Permeabilize Cells/Tissue on Slide denature Denature Sample and This compound™ Probe sample_prep->denature hybridize Hybridize Probe to Target DNA (overnight at 37°C) denature->hybridize wash Stringent Washes to Remove Unbound Probe hybridize->wash counterstain Counterstain Nuclei with DAPI wash->counterstain mount Mount with Antifade Medium counterstain->mount visualize Visualize under Fluorescence Microscope mount->visualize

Caption: General workflow for Fluorescence In Situ Hybridization (FISH).

Quantitative Data Summary

ParameterObservationImplicationReference
Labeling Chemistry NHS ester reaction with primary amines.Requires amine-modified oligonucleotides for conjugation.
Purification Method Reverse-Phase HPLC is highly recommended.Efficiently separates labeled product from unlabeled oligo and free dye due to the hydrophobicity of this compound™.
Photostability Good photostability in buffer and antifade conditions.Suitable for applications requiring extended imaging times.
Alternative Dyes Alexa Fluor™ 594 offers improved brightness and photostability.For demanding applications where signal intensity and photostability are critical, Alexa Fluor™ 594 may be a better choice.

Conclusion

This compound™ remains a robust and reliable fluorescent dye for oligonucleotide labeling. The protocols provided herein offer a comprehensive guide for researchers to successfully label, purify, and utilize this compound™-conjugated oligonucleotides in various molecular biology applications. Careful consideration of the dye's spectral properties and appropriate purification methods are crucial for obtaining high-quality results.

References

Live Cell Imaging with Texas Red Dye: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to utilizing Texas Red dye for live cell imaging. It includes detailed application notes, experimental protocols, and a comparative analysis of this popular fluorophore.

This compound is a bright, red-fluorescent dye commonly used in various biological applications, including fluorescence microscopy and flow cytometry. Its spectral properties make it a valuable tool for visualizing specific molecules and cellular structures in living cells.

Properties of this compound Dye

This compound is a sulforhodamine derivative that exhibits strong fluorescence in the red spectrum. It can be conjugated to various biomolecules, such as antibodies, peptides, and dextrans, enabling targeted labeling of specific cellular components.[1][2] The key spectral and physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Excitation Maximum ~595 nm[2]
Emission Maximum ~615 nm[2]
Molar Extinction Coefficient ~85,000 cm⁻¹M⁻¹[3]
Quantum Yield ~0.93
Molecular Weight ~625 g/mol

Comparative Analysis with Alternatives

While this compound is a robust and widely used dye, several alternatives offer enhanced photostability and brightness. A popular alternative is Alexa Fluor 594. The choice of dye often depends on the specific experimental requirements, such as the duration of imaging and the intensity of the target signal.

FluorophoreExcitation Max (nm)Emission Max (nm)Relative BrightnessRelative Photostability
This compound ~595~615GoodGood
Alexa Fluor 594 ~590~617Very GoodExcellent
iFluor 594 ~592~614ExcellentExcellent

Note: Relative brightness and photostability are general comparisons and can vary depending on the experimental conditions.

Applications in Live Cell Imaging

This compound and its conjugates are versatile tools for a wide range of live-cell imaging applications, including:

  • Immunofluorescence: Labeling specific proteins with this compound-conjugated antibodies to study their localization and dynamics.

  • Cell Tracking: Staining cells with this compound dextran to monitor their movement and interactions over time.

  • Cytoskeleton Dynamics: Visualizing the actin cytoskeleton using this compound-conjugated phalloidin in fixed cells, which provides a reference for live-cell experiments targeting actin-binding proteins.

  • Receptor-Mediated Endocytosis: Tracking the internalization and trafficking of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), by labeling their ligands (e.g., EGF) with this compound.

Experimental Protocols

Here, we provide detailed protocols for antibody conjugation and a general workflow for live-cell imaging using this compound-conjugated probes.

Protocol 1: Antibody Conjugation with this compound

This protocol outlines the steps for conjugating a primary antibody with a this compound succinimidyl ester.

Materials:

  • Purified primary antibody (0.5-5 mg/mL in amine-free buffer, pH 6.5-8.5)

  • This compound succinimidyl ester

  • Amine-free buffer (e.g., PBS, MES, MOPS, HEPES)

  • Modifier reagent (if provided in a kit)

  • Quencher reagent (if provided in a kit)

  • DMSO (for dissolving the dye)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Antibody Preparation: Ensure the antibody is in an appropriate amine-free buffer at an optimal concentration. Common buffers like PBS, MES, MOPS, and HEPES are suitable. Avoid buffers containing primary amines like Tris.

  • Dye Preparation: Dissolve the this compound succinimidyl ester in anhydrous DMSO to create a stock solution.

  • Conjugation Reaction: a. If using a conjugation kit, add the recommended amount of modifier reagent to your antibody solution and mix gently. b. Add the dissolved this compound dye to the antibody solution. The molar ratio of dye to antibody may need to be optimized, but a starting point is often a 10:1 to 20:1 molar excess of dye. c. Incubate the reaction mixture for 3 hours at room temperature, protected from light. Longer incubation times, such as overnight, are also acceptable.

  • Quenching the Reaction: Add the quencher reagent to the reaction mixture to stop the conjugation process. Incubate for 30 minutes.

  • Purification (Optional but Recommended): While some kits suggest the conjugate can be used without purification, removing unconjugated dye is recommended to reduce background fluorescence. This can be achieved using a desalting column or dialysis.

  • Storage: Store the this compound-conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a preservative.

Protocol 2: Live-Cell Imaging with this compound-Conjugated Probes

This protocol provides a general workflow for staining and imaging live cells with a this compound-conjugated antibody or other probe.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • This compound-conjugated probe (e.g., antibody, dextran)

  • Phenol red-free cell culture medium

  • Fluorescence microscope equipped for live-cell imaging (with environmental control)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on an appropriate imaging vessel.

  • Staining: a. Dilute the this compound-conjugated probe to the desired working concentration in pre-warmed, phenol red-free cell culture medium. The optimal concentration should be determined empirically but is typically in the low nanomolar to micromolar range. b. Remove the existing culture medium from the cells and add the staining solution. c. Incubate the cells for a sufficient duration to allow for labeling. Incubation times can range from 15 minutes to several hours and should be optimized to maximize signal while minimizing toxicity.

  • Washing: a. Gently remove the staining solution. b. Wash the cells 2-3 times with pre-warmed, phenol red-free medium to remove unbound probe and reduce background fluorescence.

  • Imaging: a. Place the imaging dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO₂. b. Use a filter set appropriate for this compound (Excitation: ~595 nm, Emission: ~615 nm). c. Minimize phototoxicity by using the lowest possible excitation light intensity and the shortest exposure times that provide an adequate signal-to-noise ratio. d. Acquire images at the desired time intervals to capture the dynamic process of interest.

Application Example: Visualizing EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is often implicated in cancer. Live-cell imaging with this compound-labeled EGF can be used to visualize receptor-mediated endocytosis, a key step in the attenuation of EGFR signaling.

Upon binding of EGF, the EGFR dimerizes and is autophosphorylated, initiating downstream signaling cascades. The activated receptor is then internalized into endosomes and trafficked for degradation in lysosomes.

Troubleshooting

Common issues in live-cell imaging with this compound include weak signal, high background, and phototoxicity.

IssuePossible CauseSuggested SolutionReference(s)
Weak or No Signal Low probe concentrationIncrease the concentration of the this compound-conjugated probe.
Insufficient incubation timeIncrease the incubation time to allow for adequate labeling.
PhotobleachingReduce excitation light intensity and exposure time. Use an anti-fade reagent if compatible with live cells.
High Background Incomplete removal of unbound probeIncrease the number and duration of wash steps after staining.
Non-specific antibody bindingUse a blocking agent and ensure the antibody is specific for the target.
AutofluorescenceUse a phenol red-free medium and consider using a dye with a longer wavelength if autofluorescence is a major issue.
Phototoxicity/Cell Death High excitation light intensityUse the lowest possible light intensity and exposure time.
Prolonged exposure to lightAcquire images less frequently if the biological process allows.
Dye toxicityTitrate the dye concentration to the lowest effective level and minimize incubation time.

References

Covalent Labeling of Proteins with Texas Red: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texas Red is a bright, red-emitting fluorescent dye widely utilized in biological research for the covalent labeling of proteins and other biomolecules.[1][2] Its robust fluorescence and photostability make it an excellent choice for a variety of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy.[1][2] this compound and its derivatives are commonly conjugated to proteins, such as antibodies or other molecules of interest, to enable visualization and tracking within cellular systems.[2] The dye has an excitation maximum at approximately 595 nm and an emission maximum at around 615 nm, making it compatible with standard fluorescence instrumentation.

This document provides detailed application notes and protocols for the covalent labeling of proteins with this compound, focusing on the two most common reactive chemistries: amine-reactive succinimidyl esters and thiol-reactive maleimides.

Chemical Principles of Covalent Labeling

Covalent labeling of proteins with this compound relies on the reaction between a reactive derivative of the dye and a specific functional group on the protein. The two primary strategies are:

  • Amine-Reactive Labeling: This method targets primary amines, which are found at the N-terminus of polypeptide chains and on the side chain of lysine residues. This compound succinimidyl esters (SE) are commonly used for this purpose. The succinimidyl ester group reacts with the amine to form a stable amide bond. To enhance conjugation efficiency and minimize steric hindrance, some variants like this compound-X incorporate a seven-atom spacer between the fluorophore and the reactive group.

  • Thiol-Reactive Labeling: This approach targets free thiol groups (sulfhydryls) present in the side chains of cysteine residues. This compound maleimide is the reagent of choice for this type of conjugation. The maleimide group reacts specifically with the thiol group to form a stable thioether bond. If the protein of interest does not have accessible cysteine residues, free thiols can be introduced by reducing disulfide bonds or by modifying primary amines with reagents like Traut's reagent.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its derivatives.

Table 1: Spectral Properties of this compound

PropertyWavelength (nm)
Maximum Excitation~595 nm
Maximum Emission~615 nm

Table 2: Properties of this compound Maleimide

PropertyValue
Molecular Weight728 g/mol
Maximum Excitation592 nm
Maximum Emission614 nm

Experimental Protocols

Important Pre-Labeling Considerations:

  • Protein Purity: For optimal labeling, the protein should be highly purified. Contaminating proteins will also be labeled, reducing the specificity of the final conjugate.

  • Buffer Composition: The buffer used for the labeling reaction is critical. For amine-reactive labeling, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the dye. Phosphate-buffered saline (PBS) is a suitable alternative. Low concentrations of sodium azide (≤3 mM) or thimerosal (≤1 mM) do not typically interfere with the reaction.

  • Protein Concentration: A protein concentration of 1-4 mg/mL generally yields optimal results.

Protocol 1: Amine-Reactive Labeling using this compound-X Succinimidyl Ester

This protocol is optimized for labeling approximately 1 mg of an IgG antibody but can be adapted for other proteins.

Materials:

  • This compound™-X Protein Labeling Kit (or individual components)

  • Protein to be labeled (in an amine-free buffer like PBS)

  • Dimethylsulfoxide (DMSO)

  • Purification column (e.g., gel filtration or spin column)

  • Benchtop centrifuge (for spin columns)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer at a concentration of approximately 2 mg/mL. If the buffer contains Tris or glycine, exchange it for PBS using dialysis or a desalting column.

  • Reagent Preparation:

    • Allow the this compound-X, SE vial and DMSO to equilibrate to room temperature.

    • Add the appropriate amount of DMSO to the reactive dye vial to create a stock solution.

  • Labeling Reaction:

    • Add the reactive dye solution to the protein solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Prepare the purification column according to the manufacturer's instructions. This typically involves equilibrating the resin with a suitable buffer.

    • Apply the reaction mixture to the top of the column.

    • The first colored band to elute is the this compound-labeled protein. The slower-migrating second band is the unreacted, hydrolyzed dye.

    • Collect the fractions containing the labeled protein.

  • Storage:

    • Store the labeled protein at 2-8°C, protected from light.

    • For long-term storage, add a stabilizing protein like BSA (at 1-10 mg/mL) if the conjugate concentration is below 1 mg/mL, and consider adding 2 mM sodium azide. The conjugate can also be aliquoted and frozen at ≤–20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Thiol-Reactive Labeling using this compound Maleimide

This protocol is a general guideline for labeling proteins with free cysteine residues.

Materials:

  • This compound Maleimide

  • Protein with free thiol groups

  • Reaction Buffer: 0.1 M phosphate buffer, 5 mM EDTA, pH 7.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification method (gel filtration or dialysis)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 5 mg/mL. If necessary, reduce disulfide bonds to generate free thiols.

  • Reagent Preparation:

    • Prepare a stock solution of this compound Maleimide in DMSO at a concentration of 20 mg/mL.

  • Labeling Reaction:

    • Add 25 µL of the this compound Maleimide stock solution for every 1 mL of the protein solution.

    • Incubate the mixture for 3 hours at room temperature with occasional stirring, protected from light.

  • Purification of the Conjugate:

    • Remove the unreacted this compound Maleimide by gel filtration or extensive dialysis against a suitable buffer.

  • Storage:

    • Store the purified, labeled protein at -20°C to -80°C in the dark.

Visualizations

Chemical Reaction Mechanisms

G Amine-Reactive Labeling with this compound SE Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-Texas Red (Stable Amide Bond) Protein->Conjugate + this compound-SE TexasRedSE This compound-Succinimidyl Ester TexasRedSE->Conjugate NHS N-hydroxysuccinimide Conjugate->NHS releases

Caption: Amine-reactive labeling of a protein with this compound succinimidyl ester.

G Thiol-Reactive Labeling with this compound Maleimide Protein Protein-SH (Thiol Group) Conjugate Protein-S-Texas Red (Stable Thioether Bond) Protein->Conjugate + this compound-Maleimide TexasRedMaleimide This compound-Maleimide TexasRedMaleimide->Conjugate

Caption: Thiol-reactive labeling of a protein with this compound maleimide.

Experimental Workflow

G General Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage ProteinPrep 1. Protein Preparation (Purification & Buffer Exchange) Labeling 3. Labeling Reaction (Incubate Protein + Dye) ProteinPrep->Labeling DyePrep 2. Reactive Dye Preparation (Dissolve in DMSO) DyePrep->Labeling Purify 4. Purification (Remove free dye via Gel Filtration/Dialysis) Labeling->Purify Store 5. Storage (Store conjugate at 4°C or -20°C) Purify->Store

Caption: A generalized workflow for the covalent labeling of proteins.

Application in a Signaling Pathway

G Application in Immunofluorescence Ligand Ligand Receptor Membrane Receptor Ligand->Receptor binds ProteinX Protein of Interest Receptor->ProteinX activates PrimaryAb Primary Antibody ProteinX->PrimaryAb targeted by SecondaryAb This compound-Labeled Secondary Antibody PrimaryAb->SecondaryAb binds to Signal Fluorescent Signal SecondaryAb->Signal emits

References

Application Notes and Protocols: Texas Red-X Succinimidyl Ester for Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Texas Red-X succinimidyl ester (SE) for the covalent labeling of proteins. This compound-X, SE is a bright, red-fluorescent dye that is an excellent choice for creating fluorescently-labeled proteins for a variety of applications in biological research and drug development.

Introduction

This compound-X succinimidyl ester is an amine-reactive fluorescent dye used to create brightly fluorescent and photostable bioconjugates.[1] It is spectrally similar to this compound but offers significant advantages for protein conjugation.[2][3] The key feature of this compound-X, SE is the seven-atom aminohexanoyl spacer, designated as "X," which separates the fluorophore from the succinimidyl ester reactive group.[2][4] This spacer minimizes the potential for interaction between the dye and the biomolecule, which can help to preserve protein function and improve conjugation efficiency. The succinimidyl ester moiety reacts efficiently with primary amines on proteins, such as the side chain of lysine residues, to form stable amide bonds.

The resulting this compound-X-labeled proteins exhibit excitation and emission maxima of approximately 595 nm and 615 nm, respectively, making them suitable for excitation by common laser lines such as the 561 nm or 594 nm. These conjugates are widely used in applications including immunofluorescence, flow cytometry, and fluorescence microscopy.

Key Advantages of this compound-X Succinimidyl Ester:

  • Enhanced Conjugation Efficiency: Easier to conjugate to biomolecules with a higher yield compared to standard this compound.

  • Reduced Steric Hindrance: The "X" spacer arm minimizes steric hindrance and potential quenching effects, leading to brighter conjugates.

  • Improved Reproducibility: Single isomer formulations of this compound-X, SE can provide more reproducible labeling results.

  • High Photostability: this compound conjugates are known for their resistance to photobleaching, allowing for prolonged imaging.

  • Versatility: Can be conjugated to a wide range of biomolecules, including antibodies, proteins, and nucleic acids.

Quantitative Data

The following tables summarize the key quantitative data for this compound-X succinimidyl ester and its protein conjugates.

Table 1: Physicochemical and Spectral Properties of this compound-X Succinimidyl Ester

PropertyValueReference(s)
Molecular Weight~817 - 888.02 g/mol (varies by specific structure)
Excitation Maximum (λex)~595 nm
Emission Maximum (λem)~615 nm
Reactive GroupSuccinimidyl Ester (SE)
ReactivityPrimary Amines
SolubilitySoluble in DMSO and DMF

Table 2: Recommended Reaction Conditions for Protein Conjugation

ParameterRecommended ConditionReference(s)
Protein Concentration≥ 2 mg/mL
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3-8.5
Molar Ratio (Dye:Protein)15:1 (optimization recommended)
Reaction Time1 hour at room temperature
Quenching Reagent (Optional)Tris-HCl or Glycine (50-100 mM final concentration)

Experimental Protocols

I. Preparation of Reagents

A. Protein Preparation:

  • The protein to be labeled must be in a buffer free of primary amines, such as Tris or glycine, as these will compete with the labeling reaction.

  • If the protein is in an incompatible buffer, it should be exchanged into a suitable buffer like phosphate-buffered saline (PBS) using dialysis or a desalting column.

  • For optimal labeling, the protein concentration should be at least 2 mg/mL. If the protein concentration is lower, the labeling efficiency may be reduced.

B. Dye Solution Preparation:

  • Allow the vial of this compound-X, SE to warm to room temperature before opening.

  • Prepare a stock solution of the dye at 10 mM in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Vortex the solution briefly to ensure the dye is fully dissolved. The dye solution should be prepared immediately before use as the reactive compound is not stable in solution for extended periods.

C. Reaction Buffer:

  • Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-8.5. Alternatively, a 50 mM sodium borate buffer at pH 8.5 can be used.

II. Protein Conjugation Workflow

The following diagram illustrates the general workflow for protein conjugation with this compound-X succinimidyl ester.

protein_conjugation_workflow prep_protein 1. Prepare Protein (Amine-free buffer, ≥2 mg/mL) reaction_mix 3. Mix Protein and Dye (Target Molar Ratio) prep_protein->reaction_mix prep_dye 2. Prepare Dye Stock (10 mM in DMSO/DMF) prep_dye->reaction_mix incubation 4. Incubate (1 hour, Room Temp, Dark) reaction_mix->incubation quenching 5. Quench Reaction (Optional, with Tris/Glycine) incubation->quenching purification 6. Purify Conjugate (Size Exclusion Chromatography) quenching->purification storage 7. Store Conjugate (4°C or -20°C, Protected from Light) purification->storage

Caption: Workflow for protein conjugation with this compound-X succinimidyl ester.

III. Step-by-Step Conjugation Protocol
  • Prepare the Protein Solution:

    • Ensure your protein is at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., PBS).

    • Adjust the pH of the protein solution to 8.3 by adding a small volume of 1 M sodium bicarbonate.

  • Prepare the Dye Solution:

    • Prepare a 10 mM stock solution of this compound-X, SE in anhydrous DMSO or DMF.

  • Perform the Conjugation Reaction:

    • While gently stirring or vortexing the protein solution, slowly add the calculated volume of the 10 mM dye stock solution to achieve the desired dye-to-protein molar ratio. A starting point of a 15:1 molar ratio of dye to protein is recommended, but this should be optimized for your specific protein.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, you can add a quenching reagent such as Tris-HCl or glycine to a final concentration of 50-100 mM.

    • Incubate for an additional 10-15 minutes at room temperature.

IV. Purification of the Labeled Protein

It is crucial to remove any unconjugated dye from the labeled protein. Size exclusion chromatography (e.g., a gel filtration column) is a common and effective method for this separation.

  • Equilibrate a size exclusion column (with a resin suitable for the molecular weight of your protein) with PBS or your desired storage buffer.

  • Apply the reaction mixture to the top of the column.

  • Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will typically elute first as a colored band, followed by the smaller, unconjugated dye molecules.

  • Collect the fractions containing the purified conjugate.

V. Characterization and Storage of the Conjugate

A. Degree of Labeling (DOL) Calculation:

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for this compound-X (~595 nm, Amax).

  • Calculate the concentration of the protein using the following equation, which corrects for the absorbance of the dye at 280 nm:

    Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    • Where:

      • CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer).

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye using the Beer-Lambert law:

    Dye Concentration (M) = Amax / εdye

    • Where εdye is the molar extinction coefficient of this compound-X at its absorbance maximum.

  • Calculate the DOL:

    DOL = Dye Concentration (M) / Protein Concentration (M)

    For IgG antibodies, a DOL of 2-4 is often optimal.

B. Storage:

  • Store the purified protein conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizing agent like bovine serum albumin (BSA) to a final concentration of 1-10 mg/mL, aliquot the conjugate, and store at -20°C. Avoid repeated freeze-thaw cycles.

Signaling Pathway and Application Visualization

This compound-X labeled proteins, particularly antibodies, are frequently used in immunofluorescence to visualize the localization of specific target proteins within cellular signaling pathways. The following diagram illustrates a generic signaling pathway where a this compound-X labeled secondary antibody is used to detect a primary antibody bound to a protein of interest.

signaling_pathway_visualization ligand Ligand receptor Receptor ligand->receptor protein_of_interest Protein of Interest (Target for Detection) receptor->protein_of_interest downstream_signaling Downstream Signaling Cascade protein_of_interest->downstream_signaling primary_ab Primary Antibody protein_of_interest->primary_ab Binds to cellular_response Cellular Response downstream_signaling->cellular_response secondary_ab This compound-X Labeled Secondary Antibody primary_ab->secondary_ab Binds to

References

Application Notes and Protocols for Staining F-Actin with Texas Red-Labeled Phalloidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phalloidin is a bicyclic peptide toxin isolated from the poisonous Amanita phalloides mushroom.[1][2] It exhibits a high affinity and specificity for filamentous actin (F-actin), making it an invaluable tool for visualizing the actin cytoskeleton in a wide range of eukaryotic cells.[1][3] When conjugated to fluorescent dyes such as Texas Red, phalloidin allows for the precise localization and quantification of F-actin through fluorescence microscopy.[3] this compound-labeled phalloidin is a red-fluorescent probe with excitation and emission maxima of approximately 591 nm and 608 nm, respectively. This probe is ideal for fixed and permeabilized cells and tissue sections, offering superior photostability compared to other common fluorophores like FITC.

These application notes provide a comprehensive guide to the preparation and use of this compound-labeled phalloidin for staining F-actin. The protocols detailed below are suitable for adherent cells and can be adapted for tissue sections.

Data Presentation: Reagent Preparation and Staining Parameters

The following tables summarize the key quantitative data for preparing and using this compound-labeled phalloidin.

Table 1: Stock Solution Preparation

ParameterValueNotes
Solvent Methanol or DMSOMethanol is a common choice. DMSO can also be used.
Lyophilized Product Typically 300 units or 20 µgVaries by manufacturer.
Solvent Volume 1.5 mL (for 300 units)To achieve a stock concentration of ~6.6 µM (200 units/mL).
Final Stock Concentration ~6.6 µM (200 units/mL)One unit is the amount needed to stain one microscope slide.
Storage Temperature ≤–20°C
Storage Stability At least one yearWhen stored properly, desiccated, and protected from light.

Table 2: Staining Protocol Parameters for Adherent Cells

StepReagentConcentrationIncubation TimeTemperature
Fixation Methanol-free Formaldehyde in PBS3.7% - 4%10 - 15 minutesRoom Temperature
Permeabilization Triton X-100 in PBS0.1% - 0.5%5 - 15 minutesRoom Temperature
Blocking (Optional) 1% - 3% BSA or non-fat dry milk in PBS1% - 3%20 - 60 minutesRoom Temperature or 4°C
Staining This compound-phalloidin working solution1 unit/mL (approx. 165 nM)20 - 90 minutesRoom Temperature
Washing PBS-2-3 times, 5 minutes eachRoom Temperature

Experimental Protocols

Protocol 1: Preparation of this compound-Phalloidin Stock Solution
  • Bring the vial of lyophilized this compound-labeled phalloidin to room temperature.

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Add 1.5 mL of high-quality, anhydrous methanol to the vial containing 300 units of phalloidin to create a stock solution of approximately 6.6 µM (200 units/mL).

  • Vortex briefly to dissolve the powder completely.

  • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at ≤–20°C, protected from light. The methanolic stock solution is stable for at least one year under these conditions.

Protocol 2: Staining of F-Actin in Adherent Cells

This protocol is optimized for adherent cells grown on glass coverslips.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Methanol-free Formaldehyde, 37%

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • This compound-phalloidin stock solution (from Protocol 1)

  • Mounting medium

  • Microscope slides

Procedure:

  • Cell Fixation: a. Gently wash the cells three times with pre-warmed PBS. b. Fix the cells by incubating with 3.7% - 4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature. It is crucial to use methanol-free formaldehyde as methanol can disrupt actin filament structures. c. Wash the cells three times with PBS.

  • Cell Permeabilization: a. Permeabilize the cells by incubating with 0.1% - 0.5% Triton X-100 in PBS for 5-15 minutes at room temperature. This step is essential to allow the phalloidin conjugate to enter the cell and bind to F-actin. b. Wash the cells three times with PBS.

  • Blocking (Optional but Recommended): a. To reduce non-specific background staining, incubate the cells with a blocking solution of 1% BSA in PBS for 20-30 minutes at room temperature.

  • Staining with this compound-Phalloidin: a. Prepare the working solution by diluting the this compound-phalloidin stock solution in PBS containing 1% BSA. A common dilution is 1:40 to 1:200, which corresponds to approximately 1 unit per 200 µL. For example, add 5 µL of the 6.6 µM stock solution to 200 µL of PBS with 1% BSA. b. Remove the blocking solution and add the this compound-phalloidin working solution to the coverslips, ensuring the cells are fully covered. c. Incubate for 20-90 minutes at room temperature, protected from light. The optimal incubation time may vary depending on the cell type.

  • Washing: a. Remove the staining solution and wash the cells 2-3 times with PBS for 5 minutes each to remove unbound phalloidin.

  • Mounting: a. Carefully remove the coverslip from the washing buffer and drain any excess liquid by touching the edge to a piece of filter paper. b. Mount the coverslip onto a microscope slide with a drop of mounting medium. c. Seal the edges of the coverslip with nail polish if desired for long-term storage. d. Store the slides at 4°C in the dark. Stained specimens can be stable for several months.

Visualization and Analysis

Visualize the stained F-actin using a fluorescence microscope equipped with a filter set appropriate for this compound (Excitation/Emission: ~591/608 nm). The actin cytoskeleton should appear as a network of fine filaments, stress fibers, and cortical actin structures.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging cell_culture Culture Adherent Cells on Coverslips wash1 Wash with PBS cell_culture->wash1 fixation Fix with 3.7% Formaldehyde wash1->fixation wash2 Wash with PBS fixation->wash2 permeabilization Permeabilize with 0.1% Triton X-100 wash2->permeabilization wash3 Wash with PBS permeabilization->wash3 blocking Block with 1% BSA (Optional) wash3->blocking staining Stain with this compound-Phalloidin blocking->staining wash4 Wash with PBS staining->wash4 mounting Mount Coverslip on Slide wash4->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Experimental workflow for F-actin staining.

phalloidin_binding cluster_actin Actin Dynamics cluster_phalloidin Phalloidin Interaction g_actin G-actin (Monomer) f_actin F-actin (Filament) g_actin->f_actin Polymerization f_actin->g_actin Depolymerization stabilized_f_actin Stabilized F-actin f_actin->stabilized_f_actin Stabilizes & Prevents Depolymerization phalloidin This compound-Phalloidin phalloidin->f_actin Binds Specifically

Caption: Mechanism of phalloidin binding to F-actin.

References

Application Notes and Protocols for Dual-Labeling Experiments with Texas Red and FITC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing dual-labeling immunofluorescence experiments using Texas Red and Fluorescein Isothiocyanate (FITC). Included are detailed protocols for various sample types, recommendations for data acquisition, and troubleshooting guidance to ensure high-quality, reproducible results.

Introduction

Dual-labeling immunofluorescence is a powerful technique that allows for the simultaneous visualization of two distinct antigens within a single cell or tissue sample.[1][2] By utilizing fluorophores with different spectral properties, researchers can investigate protein co-localization, study cellular structures, and analyze the spatial relationships between different molecules.[1] this compound, a red-fluorescent dye, and FITC, a green-fluorescent dye, are a commonly used pair for these experiments, offering bright signals and compatibility with standard fluorescence microscopy setups.[3]

This guide outlines the necessary steps for successful dual-labeling, from sample preparation to image analysis, with a focus on optimizing signal-to-noise ratios and minimizing common artifacts such as spectral bleed-through and photobleaching.

Fluorophore and Filter Set Specifications

Proper filter selection is critical for separating the emission spectra of FITC and this compound to prevent signal bleed-through. The table below outlines the spectral properties of each fluorophore and the recommended filter set specifications for dual-channel imaging.

FluorophoreExcitation Max (nm)Emission Max (nm)Recommended Excitation FilterRecommended Emission Filter
FITC 495518-525490-505 nm bandpass515-545 nm bandpass
This compound 596615560-580 nm bandpass600-650 nm bandpass

Experimental Protocols

The following are detailed protocols for indirect immunofluorescence staining. These can be adapted for different sample types. It is crucial to individually test each primary antibody before performing a dual-labeling experiment to determine the optimal conditions.[3]

General Workflow for Dual Immunofluorescence

Dual_Labeling_Workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging Sample_Prep Prepare Sample (Cells or Tissue Sections) Fixation Fixation (e.g., PFA, Methanol) Sample_Prep->Fixation Permeabilization Permeabilization (if required, e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA, Normal Serum) Permeabilization->Blocking Primary_Ab Incubate with Mixture of Primary Antibodies Blocking->Primary_Ab Wash1 Wash (3x with PBS) Primary_Ab->Wash1 Secondary_Ab Incubate with Mixture of FITC & this compound Secondary Antibodies Wash1->Secondary_Ab Wash2 Wash (3x with PBS) Secondary_Ab->Wash2 Counterstain Counterstain (Optional) (e.g., DAPI) Wash2->Counterstain Mount Mount Coverslip Counterstain->Mount Image Image Acquisition (Fluorescence Microscope) Mount->Image

Dual immunofluorescence workflow.

Protocol 1: Cultured Cells on Coverslips

Materials:

  • Poly-L-lysine or polyethylineimine coated coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde (PFA) in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBST)

  • Primary antibodies (from two different host species)

  • Secondary antibodies (FITC-conjugated and this compound-conjugated, species-specific)

  • Nuclear counterstain (e.g., DAPI or Hoechst) (optional)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Grow cells on sterile coverslips to approximately 50-70% confluency.

  • Rinsing: Gently rinse the coverslips with PBS.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

  • Washing: Wash the coverslips twice with ice-cold PBS.

  • Permeabilization: If targeting intracellular antigens, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. Note: Methanol fixation also permeabilizes cells.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the coverslips in 1% BSA in PBST for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the two primary antibodies (from different host species) in the blocking buffer. Incubate the coverslips with the primary antibody mixture in a humidified chamber for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the FITC- and this compound-conjugated secondary antibodies in the blocking buffer. Incubate the coverslips with the secondary antibody mixture for 1 hour at room temperature in the dark to protect the fluorophores from light.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each in the dark.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI (1 µg/mL) for 5 minutes.

  • Final Wash: Rinse briefly with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Frozen Tissue Sections

Materials:

  • OCT compound

  • Cryostat

  • Superfrost Plus or gelatin-coated slides

  • Acetone (ice-cold)

  • PBS

  • Blocking buffer (e.g., 1% BSA with 5% normal serum from the secondary antibody host species)

  • Primary and secondary antibodies

  • Antifade mounting medium

Procedure:

  • Tissue Preparation: Snap-freeze fresh tissue in isopentane pre-cooled in liquid nitrogen and embed in OCT compound. Store blocks at -80°C.

  • Sectioning: Cut 5-10 µm thick sections using a cryostat and mount on charged slides.

  • Drying and Fixation: Air dry the slides for 30 minutes at room temperature, then fix in ice-cold acetone for 5-10 minutes. Air dry again for 30 minutes.

  • Rehydration: Rehydrate the sections in PBS for 5 minutes.

  • Blocking: Block for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Apply the primary antibody cocktail and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash three times in PBS for 5 minutes each.

  • Secondary Antibody Incubation: Apply the secondary antibody cocktail and incubate for 1-2 hours at room temperature in the dark.

  • Washing: Wash three times in PBS for 5 minutes each in the dark.

  • Mounting: Mount with antifade medium and a coverslip.

  • Imaging: Proceed with fluorescence microscopy.

Protocol 3: Paraffin-Embedded Tissue Sections

Materials:

  • Xylene

  • Ethanol series (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0)

  • PBS

  • Blocking buffer

  • Primary and secondary antibodies

  • Antifade mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute).

    • Rinse in distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by boiling the slides in antigen retrieval buffer in a microwave or water bath. Allow to cool for 20-30 minutes.

  • Washing: Wash slides in PBS.

  • Blocking, Antibody Incubation, and Washing: Follow steps 5-9 from the frozen tissue section protocol.

  • Mounting and Imaging: Mount and image as described previously.

Quantitative Data Presentation

Recommended Antibody Dilutions

The optimal antibody dilution must be determined empirically through titration for each new antibody and experimental setup. The following table provides common starting dilution ranges.

Antibody TypeConcentration Range (Purified Ab)Dilution Range (Antiserum)Incubation TimeIncubation Temperature
Primary Antibody 1-10 µg/mL1:100 - 1:10001 hour or OvernightRoom Temp or 4°C
Secondary Antibody 1-5 µg/mL1:200 - 1:10001-2 hoursRoom Temperature

Data compiled from multiple sources.

Troubleshooting

Logical Flow for Troubleshooting Immunofluorescence

Troubleshooting_Flow cluster_no_signal No/Weak Signal Solutions cluster_high_bg High Background Solutions cluster_bleedthrough Spectral Bleed-through Solutions Start Start Troubleshooting Problem Identify the Problem Start->Problem No_Signal No or Weak Signal Problem->No_Signal No/Weak Signal High_Bg High Background Problem->High_Bg High Background Bleedthrough Spectral Bleed-through Problem->Bleedthrough Spectral Overlap Check_Ab Check primary antibody (validation, dilution, storage) No_Signal->Check_Ab Optimize_Block Increase blocking time/ change blocking agent High_Bg->Optimize_Block Check_Filters Use appropriate narrow bandpass filters Bleedthrough->Check_Filters Check_Fix Optimize fixation/ permeabilization Check_Ab->Check_Fix Check_Fluor Check fluorophore photostability (use antifade, minimize light exposure) Check_Fix->Check_Fluor Decrease_Ab Decrease antibody concentrations Optimize_Block->Decrease_Ab Increase_Wash Increase number/ duration of washes Decrease_Ab->Increase_Wash Sequential_Scan Perform sequential image acquisition Check_Filters->Sequential_Scan Compensation Apply spectral unmixing/compensation Sequential_Scan->Compensation

References

Selecting the Optimal Texas Red Filter Set for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for selecting the appropriate Texas Red filter set for fluorescence microscopy applications. It includes detailed specifications for common filter sets, a step-by-step protocol for a typical immunofluorescence experiment using a this compound-conjugated secondary antibody, and troubleshooting tips for optimal image acquisition.

Introduction to this compound and Fluorescence Microscopy

This compound (Sulforhodamine 101 acid chloride) is a popular red fluorescent dye widely used in various biological applications, including immunofluorescence, fluorescence in situ hybridization (FISH), and cell tracking.[1][2] Its bright fluorescence and relatively good photostability make it a reliable choice for visualizing specific cellular targets.[1][3]

A fluorescence microscope utilizes a light source (e.g., mercury or xenon arc lamp, or LEDs) to excite a fluorophore at a specific wavelength. The fluorophore then emits light at a longer wavelength, which is captured to form an image. The key to successful fluorescence microscopy lies in the precise selection of optical filters that effectively isolate the excitation and emission signals. A typical filter set consists of three main components:

  • Excitation Filter: Allows only the wavelengths of light that excite the fluorophore to pass through to the specimen.

  • Dichroic Mirror (or Beamsplitter): Reflects the excitation light towards the specimen and transmits the emitted fluorescence towards the detector.

  • Emission (or Barrier) Filter: Blocks the excitation light and transmits only the emitted fluorescence from the specimen.

The proper combination of these three components is crucial for achieving a high signal-to-noise ratio and generating high-contrast images.

Spectral Properties of this compound

This compound has a nominal excitation maximum around 595-596 nm and an emission maximum around 613-615 nm.[4] These spectral characteristics are the primary determinants for selecting an appropriate filter set.

This compound Filter Set Specifications

Several manufacturers offer filter sets optimized for this compound and other red fluorophores. The specific wavelength ranges for the excitation and emission filters, as well as the cut-on or cut-off wavelength for the dichroic mirror, can vary slightly between manufacturers. Below is a summary of typical this compound filter set specifications.

Manufacturer/ProviderExcitation Filter (nm)Dichroic Mirror (nm)Emission Filter (nm)Compatible Fluorophores
Generic Set 1 542 - 582593 (cut-on)604 - 644This compound
Generic Set 2 559-34 (center wavelength-bandwidth)585 (dichroic mirror)630-69 (center wavelength-bandwidth)This compound, mCherry, mRFP1, 5-ROX, Alexa Fluor 565
Generic Set 3 560585630This compound, Alexa Fluor 568, Alexa Fluor 594
Nikon FITC-Texas Red Dual Band 490-505 and 560-580510-555 and 585-665 (bandpass)515-545 and 600-650FITC and this compound

Experimental Protocol: Immunofluorescence Staining with a this compound-Conjugated Secondary Antibody

This protocol provides a general workflow for indirect immunofluorescence staining of cultured cells using a primary antibody and a this compound-conjugated secondary antibody.

Reagents and Materials
  • Phosphate Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton™ X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS

  • Primary Antibody (specific to the target protein)

  • This compound-conjugated Secondary Antibody (reactive against the host species of the primary antibody)

  • Nuclear Counterstain (e.g., DAPI) (optional)

  • Antifade Mounting Medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope equipped with a suitable this compound filter set

Staining Procedure
  • Cell Culture: Grow cells to an appropriate confluency on sterile glass coverslips in a petri dish or multi-well plate.

  • Washing: Gently wash the cells three times with PBS for 5 minutes each.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton™ X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer and incubate the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in Blocking Buffer. Incubate the cells for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with a this compound filter set.

Pro-Tips for Optimal Performance

  • Minimize Photobleaching: this compound is relatively photostable, but prolonged exposure to excitation light can still cause fading. To minimize photobleaching, reduce the exposure time and excitation light intensity to the minimum required for a good signal. Use an antifade mounting medium to further protect the fluorophore.

  • Reduce Background and Autofluorescence: High background can obscure the specific signal. Ensure thorough washing steps to remove unbound antibodies. The longer emission wavelength of this compound helps to reduce autofluorescence from the sample itself, which is more common at shorter wavelengths.

  • Troubleshooting Low Signal: If the signal is weak, consider optimizing the primary and secondary antibody concentrations. Ensure that the fixation and permeabilization methods are appropriate for your target antigen.

  • Addressing Uneven Illumination: If the illumination across the field of view is uneven, check the alignment of the microscope's light source.

  • Multicolor Imaging: When performing multicolor experiments, ensure that the emission spectra of the different fluorophores have minimal overlap to prevent bleed-through. For example, this compound can be combined with green-emitting fluorophores like FITC or GFP and blue-emitting dyes like DAPI.

Logical Workflow and Diagrams

Filter Set Selection Logic

filter_selection cluster_fluorophore Fluorophore Properties cluster_filter Filter Set Components cluster_microscope Microscope Fluorophore This compound Excitation Excitation Max ~596 nm Fluorophore->Excitation Emission Emission Max ~615 nm Fluorophore->Emission ExcitationFilter Excitation Filter (e.g., 542-582 nm) Excitation->ExcitationFilter Matches EmissionFilter Emission Filter (e.g., 604-644 nm) Emission->EmissionFilter Matches Dichroic Dichroic Mirror (e.g., 593 nm cut-on) ExcitationFilter->Dichroic Transmits Dichroic->EmissionFilter Transmits Emission Objective Objective Dichroic->Objective Reflects Excitation Detector Detector (Eye/Camera) EmissionFilter->Detector LightSource Light Source LightSource->ExcitationFilter Objective->Detector immunofluorescence_workflow start Start: Cells on Coverslip wash1 Wash (PBS) start->wash1 fix Fixation (4% PFA) wash1->fix wash2 Wash (PBS) fix->wash2 permeabilize Permeabilization (Triton X-100) wash2->permeabilize wash3 Wash (PBS) permeabilize->wash3 block Blocking (BSA/Serum) wash3->block primary_ab Primary Antibody Incubation block->primary_ab wash4 Wash (PBS) primary_ab->wash4 secondary_ab This compound Secondary Antibody Incubation wash4->secondary_ab wash5 Wash (PBS) secondary_ab->wash5 mount Mount with Antifade Medium wash5->mount image Image Acquisition mount->image

References

Application Notes and Protocols for PE-Texas Red in Multicolor Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PE-Texas Red is a tandem conjugate dye widely utilized in multicolor flow cytometry. This dye consists of R-Phycoerythrin (PE), which is excited by the blue (488 nm) or yellow-green (561 nm) laser and transfers its energy to the acceptor fluorophore, Texas Red. This energy transfer, known as Förster Resonance Energy Transfer (FRET), results in a fluorescence emission at a longer wavelength, a characteristic that expands the multicolor capabilities of flow cytometers. These application notes provide detailed protocols and technical information to enable researchers to effectively integrate PE-Texas Red into their multicolor flow cytometry panels.

Spectral Properties and Instrument Setup

PE-Texas Red is a versatile fluorochrome compatible with common laser lines found in most flow cytometers. Understanding its spectral properties is crucial for optimal panel design and data interpretation.

Key Spectral Characteristics of PE-Texas Red

PropertyWavelength/ValueNotes
Excitation Maximum ~565 nm[1][2]Efficiently excited by the 488 nm blue laser and the 561 nm yellow-green laser.[2]
Emission Maximum ~615 nm[2][3]Emits in the red-orange region of the spectrum.
Recommended Laser Blue (488 nm) or Yellow-Green (561 nm)The 561 nm laser provides more optimal excitation.
Common Filter Set 610/20 nm or 630/69 nm bandpass filter.Filter selection may vary depending on the instrument configuration.

Data Presentation: Fluorochrome Comparison

When designing a multicolor panel, it is essential to consider the relative brightness and potential for spectral overlap of the chosen fluorochromes.

Relative Brightness and Photostability of Common Fluorochromes

FluorochromeRelative BrightnessPhotostability
PEVery HighModerate
PE-Texas Red HighModerate
APCHighGood
FITCModerateLow
PerCPLow to ModerateGood

Note: Brightness and photostability can be influenced by conjugation ratio, antibody clone, and experimental conditions.

Spectral Overlap and Compensation Considerations

Tandem dyes like PE-Texas Red are susceptible to spectral spillover into neighboring channels. Proper compensation is critical for accurate data analysis.

Typical Spillover of PE-Texas Red into Other Channels

PE-Texas Red Spills IntoDegree of SpilloverRecommended Action
PE Moderate to HighCareful compensation is required. Using a PE-Texas Red antibody for a marker not co-expressed with a PE-labeled marker can minimize issues.
PE-Cy5 / PerCP Low to ModerateCompensation is necessary.
APC LowCompensation is generally required, though the spillover is less significant than into the PE channel.

Experimental Protocols

Protocol 1: Antibody Conjugation with PE-Texas Red

This protocol provides a general guideline for conjugating a purified antibody to a pre-activated PE-Texas Red tandem dye. Commercial kits are available and their specific instructions should be followed.

Materials:

  • Purified antibody (1 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

  • Pre-activated PE-Texas Red (e.g., Lightning-Link® kit)

  • Modifier reagent (if provided in the kit)

  • Quencher reagent (if provided in the kit)

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Antibody Preparation: Ensure the antibody is in an appropriate buffer, free of amines (like Tris) and at a concentration of at least 1 mg/mL. If necessary, use an antibody purification or concentration kit.

  • Reagent Equilibration: Allow the pre-activated PE-Texas Red vial and other kit components to warm to room temperature.

  • Modifier Addition (if applicable): If a modifier reagent is included, add the specified volume to your antibody solution and mix gently.

  • Conjugation:

    • Pipette the antibody solution directly onto the lyophilized pre-activated PE-Texas Red.

    • Gently resuspend the mixture by pipetting up and down two to three times. Avoid creating bubbles.

    • Incubate the reaction for 3 hours at room temperature, protected from light. Some protocols may allow for overnight incubation.

  • Quenching (if applicable): Add the specified volume of quencher reagent to stop the reaction and incubate for 30 minutes.

  • Storage: The conjugated antibody is ready for use. Store at 4°C, protected from light. For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Surface Staining with PE-Texas Red Conjugated Antibody

This protocol outlines the steps for staining cell surface antigens for flow cytometry analysis.

Materials:

  • Cells in single-cell suspension

  • PE-Texas Red conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA and 0.1% sodium azide)

  • Fc block (optional, but recommended for cells expressing Fc receptors)

  • Viability dye (optional)

  • FACS tubes or 96-well plate

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension.

    • Wash the cells once with cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet to a concentration of 1 x 10^7 cells/mL in staining buffer.

  • Fc Receptor Blocking (Optional):

    • If staining cells known to express Fc receptors (e.g., macrophages, B cells), incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each FACS tube.

    • Add the pre-titrated optimal concentration of the PE-Texas Red conjugated antibody.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step.

  • Viability Staining (Optional):

    • If a viability dye is to be used, resuspend the cells in 100 µL of staining buffer and add the viability dye according to the manufacturer's instructions.

  • Final Resuspension:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Keep the samples on ice and protected from light until acquisition.

  • Data Acquisition:

    • Acquire the samples on a flow cytometer within a few hours for best results.

Protocol 3: Setting Up Compensation for PE-Texas Red

Accurate compensation is crucial when using PE-Texas Red. This protocol describes how to prepare single-stain compensation controls.

Materials:

  • Unstained cells or compensation beads

  • PE-Texas Red conjugated antibody

  • All other fluorochrome-conjugated antibodies in your panel

  • FACS tubes

Procedure:

  • Prepare Single-Stain Controls:

    • For each fluorochrome in your multicolor panel, including PE-Texas Red, prepare a separate compensation tube.

    • Use either the same cells as your experimental samples or compensation beads. Compensation beads are often preferred as they provide a bright, consistent positive signal.

    • Add a small amount of the PE-Texas Red conjugated antibody to one tube of cells or beads. The goal is to have a clearly identifiable positive population.

    • Repeat this for all other antibodies in your panel in their respective tubes.

    • You will also need a tube of unstained cells or beads to set the negative population voltages.

  • Acquire Compensation Controls:

    • On the flow cytometer, first run the unstained control to adjust the forward and side scatter voltages and the baseline fluorescence settings for all detectors.

    • Run each single-stain control and adjust the voltage for its primary detector so that the positive population is on scale and well-separated from the negative population.

    • Record the data for each single-stain control.

  • Calculate Compensation Matrix:

    • Use the flow cytometry software's automated compensation setup. The software will use the single-stain controls to calculate the spectral spillover of each fluorochrome into all other detectors and generate a compensation matrix.

  • Apply and Verify Compensation:

    • Apply the calculated compensation matrix to your multicolor samples.

    • Visually inspect the compensated data. For a correctly compensated single-color control, the median fluorescence intensity (MFI) of the positive population in any secondary channel should be the same as the MFI of the negative population in that channel.

Mandatory Visualizations

Experimental Workflow for Cell Surface Staining

G start Start: Single-Cell Suspension fc_block Fc Receptor Blocking (Optional, 10-15 min, 4°C) start->fc_block stain Antibody Staining with PE-Texas Red Conjugate (20-30 min, 4°C, Dark) fc_block->stain wash1 Wash with Staining Buffer (300-400 x g, 5 min, 4°C) stain->wash1 wash2 Repeat Wash wash1->wash2 viability Viability Staining (Optional) wash2->viability resuspend Resuspend in Staining Buffer viability->resuspend acquire Acquire on Flow Cytometer resuspend->acquire end_node End: Data Analysis acquire->end_node

Caption: Workflow for cell surface staining using a PE-Texas Red conjugated antibody.

Logical Relationship for Multicolor Compensation Setup

G cluster_controls Preparation of Compensation Controls cluster_acquisition Data Acquisition cluster_analysis Compensation Calculation unstained Unstained Cells/Beads set_voltages Set Voltages with Unstained Control unstained->set_voltages pe_texas_red_control PE-Texas Red Single Stain record_single_stains Record Each Single-Stain Control pe_texas_red_control->record_single_stains other_fluoros_control Other Fluorochrome Single Stains other_fluoros_control->record_single_stains set_voltages->record_single_stains calc_matrix Software Calculates Compensation Matrix record_single_stains->calc_matrix apply_comp Apply Matrix to Multicolor Samples calc_matrix->apply_comp verify_comp Visually Verify Compensation apply_comp->verify_comp

Caption: Logical workflow for setting up compensation in a multicolor flow cytometry experiment.

Concluding Remarks

PE-Texas Red is a valuable tool for expanding the capabilities of multicolor flow cytometry. By understanding its spectral properties and adhering to optimized protocols for antibody conjugation, cell staining, and compensation, researchers can generate high-quality, reproducible data. Careful panel design and the use of appropriate controls are paramount to successful experiments utilizing this and other tandem dyes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Texas Red Filter Sets for Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their use of Texas Red filter sets in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical specifications for a this compound filter set?

A this compound filter set consists of three main components: an excitation filter, a dichroic mirror (or beamsplitter), and an emission filter.[1] These components are designed to work together to isolate the fluorescence signal from this compound and similar fluorophores.[1] While exact specifications can vary between manufacturers, a typical this compound filter set will have the characteristics outlined in the table below.

Q2: Which other fluorophores are compatible with a this compound filter set?

A standard this compound filter set is also suitable for other fluorescent dyes with similar spectral properties.[2] These include mCherry, mRFP1, 5-ROX, and Alexa Fluor 565.[2][3] It is always recommended to check the specific excitation and emission spectra of your chosen fluorophore to ensure optimal compatibility with your filter set.

Q3: What is the difference between a bandpass and a long-pass emission filter for this compound?

The choice between a bandpass and a long-pass emission filter depends on the specific requirements of your experiment, particularly when performing multi-color imaging.

  • Bandpass (BP) Emission Filter: A bandpass filter transmits a specific range of wavelengths and blocks wavelengths outside of that range. This is advantageous in multi-labeling experiments as it helps to reduce or eliminate interference (bleed-through) from other fluorophores that emit at longer wavelengths.

  • Long-pass (LP) Emission Filter: A long-pass filter transmits all wavelengths longer than a specified cut-on wavelength. While this can result in a brighter signal, it may also lead to the detection of unwanted fluorescence from other dyes or autofluorescence, potentially lowering the signal-to-noise ratio.

Q4: How can I avoid spectral bleed-through when using this compound with other fluorophores like FITC?

Spectral bleed-through occurs when the emission signal from one fluorophore is detected in the channel of another. This is a common issue when fluorophores have overlapping emission spectra. To minimize bleed-through between this compound and a green fluorophore like FITC:

  • Use a bandpass emission filter: As mentioned above, a bandpass filter for the this compound channel will help to exclude the longer wavelength emissions from FITC.

  • Sequential imaging: If your microscope allows, acquire the images for each channel sequentially rather than simultaneously. This ensures that only one fluorophore is being excited and detected at a time.

  • Choose fluorophores with minimal spectral overlap: When designing your experiment, select fluorophores with well-separated excitation and emission peaks.

  • Use spectral unmixing software: Advanced imaging software can computationally separate the signals from different fluorophores based on their known spectral profiles.

Troubleshooting Guides

Problem 1: Weak or No this compound Signal
Possible Cause Troubleshooting Step
Incorrect filter set installed Verify that the installed filter cube is the correct one for this compound.
Low antibody concentration Perform a titration experiment to determine the optimal concentration of your primary and secondary antibodies.
Photobleaching Minimize the exposure time and excitation light intensity. Use an antifade mounting medium to protect your sample.
Incorrect imaging settings Ensure you are using the correct excitation and emission settings for this compound.
Poor sample preparation Review your fixation, permeabilization, and blocking steps to ensure they are optimal for your sample and target.
Problem 2: High Background or Low Signal-to-Noise Ratio
Possible Cause Troubleshooting Step
High antibody concentration Using too much primary or secondary antibody can lead to non-specific binding and high background. Titrate your antibodies to find the optimal concentration.
Insufficient blocking Inadequate blocking can result in non-specific antibody binding. Ensure you are using an appropriate blocking agent (e.g., normal serum from the same species as the secondary antibody) for a sufficient amount of time.
Inadequate washing Insufficient washing can leave unbound antibodies on the sample. Increase the number and duration of your wash steps.
Autofluorescence Some tissues and cells naturally fluoresce. Image an unstained control sample to assess the level of autofluorescence. If it is high, you may need to use a spectral unmixing tool or a quenching agent.
Dirty optics Check the objective lens and filters for any dirt or residue and clean them according to the manufacturer's instructions.
Problem 3: Photobleaching of this compound Signal
Possible Cause Troubleshooting Step
Excessive light exposure Reduce the intensity of the excitation light source by using neutral density filters or adjusting the laser power.
Long exposure times Minimize the time the sample is exposed to light during focusing and image acquisition.
Absence of antifade reagent Use a high-quality antifade mounting medium to reduce the rate of photobleaching.
Fluorophore choice While this compound is relatively stable, newer generation dyes may offer even greater photostability.

Quantitative Data Summary

The following tables summarize the key spectral characteristics of common this compound filter sets.

Table 1: Example this compound Filter Set Specifications

ComponentWavelength Range / Cut-onManufacturer Example 1Manufacturer Example 2Manufacturer Example 3
Excitation Filter 542-582 nm532-587 nm542-582 nm
Dichroic Mirror 593 nm595 nm593 nm
Emission Filter 604-644 nm608-683 nm604-644 nm

Table 2: this compound and Compatible Fluorophore Spectral Data

FluorophoreExcitation Max (nm)Emission Max (nm)
This compound ~595 nm~615 nm
mCherry ~587 nm~610 nm
Alexa Fluor 568 ~578 nm~603 nm

Experimental Protocols

Key Experiment: Immunofluorescence Staining with this compound

This protocol provides a general workflow for immunofluorescent staining of cultured cells using a this compound-conjugated secondary antibody.

  • Cell Culture and Fixation:

    • Grow cells on coverslips to the desired confluency.

    • Wash the cells briefly with Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If your target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells in a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking solution.

    • Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in the blocking solution.

    • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with a this compound filter set.

    • Use the lowest possible excitation intensity and exposure time to minimize photobleaching.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody blocking->primary_ab secondary_ab This compound Secondary Ab primary_ab->secondary_ab mounting Mounting secondary_ab->mounting imaging Microscopy mounting->imaging

Caption: A typical workflow for an immunofluorescence experiment.

troubleshooting_workflow decision decision start Start Imaging weak_signal Weak or No Signal? start->weak_signal check_filters Check Filter Set weak_signal->check_filters Yes high_background High Background? weak_signal->high_background No titrate_ab Titrate Antibodies check_filters->titrate_ab use_antifade Use Antifade titrate_ab->use_antifade use_antifade->weak_signal reduce_ab Reduce Antibody Conc. high_background->reduce_ab Yes good_image Good Image Quality high_background->good_image No optimize_blocking Optimize Blocking/Washing reduce_ab->optimize_blocking check_autofluor Check Autofluorescence optimize_blocking->check_autofluor check_autofluor->high_background

Caption: A troubleshooting workflow for common this compound imaging issues.

spectral_overlap fitc_ex Excitation fitc_em Emission bleed_through Spectral Bleed-through fitc_em->bleed_through tr_ex Excitation tr_em Emission

Caption: Visualization of spectral bleed-through from FITC to this compound.

References

Technical Support Center: Texas Red Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during Texas Red conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that researchers, scientists, and drug development professionals may encounter during the labeling of proteins and antibodies with this compound dyes.

1. Why is my labeling efficiency low?

Low labeling efficiency, resulting in under-labeled proteins, can be caused by several factors.[1][2]

  • Suboptimal pH: The reaction of succinimidyl esters, like those on many this compound derivatives, with primary amines is most efficient at a slightly alkaline pH.[1] If the pH of your protein solution is too low, the conjugation reaction will be less effective.

  • Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the this compound dye, thereby reducing labeling efficiency.[1][3]

  • Low Protein Concentration: Protein concentrations below 1-2 mg/mL may not label as efficiently.

  • Impure Protein: The presence of other proteins or substances with primary amines in your sample, such as in crude serum or ascites fluid, will lead to non-specific labeling and reduce the efficiency of labeling your target protein.

Troubleshooting Steps:

  • Adjust pH: Ensure your protein solution is buffered at a pH between 7.2 and 8.5 for optimal conjugation. You can use a bicarbonate buffer to raise the pH if necessary.

  • Buffer Exchange: If your buffer contains primary amines, it is crucial to replace it with a non-amine-containing buffer like phosphate-buffered saline (PBS) through methods such as dialysis or gel filtration before starting the conjugation.

  • Concentrate Protein: If your protein concentration is low, consider concentrating it to at least 1-2 mg/mL.

  • Purify Protein: Ensure your protein of interest is purified before labeling to avoid competition from other molecules.

2. I am observing high background fluorescence in my experiments. What could be the cause?

High background fluorescence is often due to the presence of unconjugated (free) this compound dye in your final conjugate solution.

Troubleshooting Steps:

  • Purification: It is essential to remove any free dye after the conjugation reaction. This can be achieved through methods like:

    • Gel Filtration/Size-Exclusion Chromatography: This method separates the larger labeled protein from the smaller, unbound dye molecules.

    • Dialysis: Extensive dialysis can also be used to remove free dye.

    • Spin Columns: Commercially available spin columns are a convenient method for purifying the conjugate.

3. My protein is aggregating or precipitating after conjugation. How can I prevent this?

Protein aggregation or precipitation after labeling with this compound can be a significant issue.

  • Over-labeling: Attaching too many dye molecules to a single protein can lead to aggregation and can also quench the fluorescence. For IgG antibodies, an optimal degree of labeling is typically 2-4 moles of dye per mole of antibody.

  • Hydrophobicity of the Dye: this compound can be hydrophobic, and its conjugation to a protein can increase the overall hydrophobicity, leading to aggregation.

  • Low Protein Concentration During Storage: Storing the final conjugate at a low concentration (<1 mg/mL) can sometimes lead to instability and aggregation.

Troubleshooting Steps:

  • Optimize Dye-to-Protein Ratio: Adjust the molar ratio of dye to protein in your conjugation reaction to avoid over-labeling. You may need to perform a titration to find the optimal ratio for your specific protein.

  • Use this compound-X: Consider using this compound-X derivatives. These have a seven-atom spacer that separates the fluorophore from its reactive group, which can help to minimize interactions between the dye and the protein that may lead to aggregation. The modified this compound-X succinimidyl ester has been shown to significantly reduce precipitation of antibody-dye conjugates.

  • Add a Stabilizing Protein: For storage, if the final conjugate concentration is less than 1 mg/mL, consider adding a stabilizing protein like bovine serum albumin (BSA) at a concentration of 1-10 mg/mL.

  • Storage Conditions: Store the labeled protein at 4°C, protected from light. For long-term storage, it is recommended to divide the conjugate into small aliquots and freeze at -20°C to avoid repeated freeze-thaw cycles. Before use, it is good practice to centrifuge the conjugate solution to remove any aggregates that may have formed during storage.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for successful this compound conjugation.

Table 1: Recommended Buffer Conditions for this compound Conjugation

ParameterRecommended Range/ConditionIncompatible Components
pH 6.5 - 8.5 (Optimal: 7.2 - 8.5)-
Buffer Type Amine-free buffers (e.g., PBS, MES, MOPS, HEPES)Primary amines (e.g., Tris*, Glycine), Thiols (e.g., DTT, mercaptoethanol)
Protein Concentration 0.5 - 5 mg/mL (Optimal: ~2 mg/mL)-

Note: Modest concentrations of Tris (e.g., <20-50mM) may be tolerated with some kits.

Table 2: Typical Dye-to-Protein Molar Ratios for IgG Antibodies

ParameterRecommended RatioPotential Issues with Deviation
Dye:Protein Molar Ratio 2:1 to 4:1 (moles of dye per mole of IgG)< 2:1: Under-labeling, weak signal. > 4:1: Over-labeling, potential for protein aggregation and fluorescence quenching.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound-X Succinimidyl Ester

This protocol is a general guideline for labeling proteins with this compound-X succinimidyl ester.

Materials:

  • Purified protein in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound-X, succinimidyl ester, dissolved in anhydrous DMSO

  • 1 M Sodium bicarbonate solution

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein is in a suitable amine-free buffer at a concentration of approximately 2 mg/mL. If the buffer contains amines, perform a buffer exchange.

  • pH Adjustment: Add 50 µL of 1 M sodium bicarbonate for every 0.5 mL of the 2 mg/mL protein solution to raise the pH to ~8.3.

  • Prepare Reactive Dye: Dissolve the this compound-X succinimidyl ester in DMSO immediately before use.

  • Conjugation Reaction: Add the reactive dye to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point for IgGs is a 2-4 fold molar excess of dye.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted dye from the labeled protein using a purification column according to the manufacturer's instructions.

  • Determine Degree of Labeling (Optional but Recommended): The degree of labeling can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~595 nm (for this compound). A correction factor is needed to account for the dye's absorbance at 280 nm.

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage.

Visualizations

Diagram 1: Troubleshooting Logic for Low Labeling Efficiency

LowLabelingEfficiency Start Low Labeling Efficiency CheckBuffer Check Buffer Composition Start->CheckBuffer AmineBuffer Amine-containing buffer (Tris, Glycine)? CheckBuffer->AmineBuffer BufferExchange Perform Buffer Exchange (Dialysis, Gel Filtration) AmineBuffer->BufferExchange Yes CheckpH Check pH of Protein Solution AmineBuffer->CheckpH No BufferExchange->CheckpH LowpH pH < 7.2? CheckpH->LowpH AdjustpH Adjust pH to 7.2-8.5 LowpH->AdjustpH Yes CheckConc Check Protein Concentration LowpH->CheckConc No AdjustpH->CheckConc LowConc Concentration < 1 mg/mL? CheckConc->LowConc Concentrate Concentrate Protein LowConc->Concentrate Yes CheckPurity Check Protein Purity LowConc->CheckPurity No Concentrate->CheckPurity Impure Other proteins present? CheckPurity->Impure Purify Purify Protein Impure->Purify Yes End Re-run Conjugation Impure->End No Purify->End

A troubleshooting workflow for addressing low labeling efficiency.

Diagram 2: Experimental Workflow for this compound Conjugation

ConjugationWorkflow Start Start: Purified Protein BufferPrep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Start->BufferPrep Conjugation Mix Protein and Dye Incubate 1-2h at RT, protected from light BufferPrep->Conjugation DyePrep Prepare this compound Reagent DyePrep->Conjugation Purification Purify Conjugate (e.g., Gel Filtration) Conjugation->Purification Analysis Analyze Conjugate (Degree of Labeling, Purity) Purification->Analysis Storage Store Conjugate (4°C or -20°C) Analysis->Storage

A general experimental workflow for protein conjugation with this compound.

References

Technical Support Center: Troubleshooting Non-Specific Binding of Texas Red Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues encountered when using Texas Red conjugates in experiments such as immunofluorescence (IF), immunohistochemistry (IHC), and flow cytometry.

Troubleshooting Guide

High background or non-specific staining with this compound conjugates can obscure specific signals and lead to misinterpretation of results. This guide provides a systematic approach to identify and resolve common causes of non-specific binding.

Problem: High Background Fluorescence

High background fluorescence is a common issue that can be caused by several factors, including excess antibody, autofluorescence, and non-specific antibody binding.

Potential Causes and Solutions:

Potential Cause Recommended Action Supporting Evidence/Reference
Antibody concentration too high Perform a titration of the primary and/or secondary antibody to determine the optimal concentration that provides a strong signal with low background. Start with a concentration around 1 µg/mL and test a range of dilutions.[1][2]A high concentration of antibody can lead to increased non-specific binding.[1][3]
Autofluorescence Treat tissue sections with a quenching agent like Sudan Black B (SBB) or a commercial quencher such as TrueBlack™.[4] Note that SBB may increase fluorescence in the red and far-red wavelengths.Autofluorescence from tissues, red blood cells, and fixation can interfere with the this compound signal.
Inadequate Blocking Use a blocking buffer containing normal serum from the same species as the secondary antibody host (typically 5-10%). Bovine Serum Albumin (BSA) at 1-5% can also be used.Blocking buffers prevent non-specific binding by saturating non-specific protein binding sites on the specimen.
Insufficient Washing Increase the number and duration of wash steps after antibody incubations. Use a buffer containing a mild detergent like Tween 20.Thorough washing helps to remove unbound and weakly bound antibodies.
Issues with Fixation/Permeabilization Optimize fixation and permeabilization protocols. Aldehyde-based fixatives can increase autofluorescence. The choice of permeabilization agent (e.g., Triton X-100, saponin) can affect antibody access and non-specific binding.Improper fixation can lead to poor morphological preservation and increased background, while over-fixation can mask antigens.
Conjugate Aggregation Centrifuge the antibody conjugate solution before use to pellet any aggregates. Consider filtering the antibody solution if necessary.Aggregates of fluorescently labeled antibodies can cause a speckled background.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background fluorescence with this compound conjugates.

TroubleshootingWorkflow Start High Background Observed CheckControls Review Controls (No Primary, Isotype) Start->CheckControls OptimizeAb Optimize Antibody Concentration (Titration) CheckControls->OptimizeAb Controls OK Consult Consult Technical Support CheckControls->Consult Controls Show Issues CheckBlocking Optimize Blocking Step OptimizeAb->CheckBlocking ImproveWashing Improve Wash Steps CheckBlocking->ImproveWashing AddressAutofluorescence Address Autofluorescence ImproveWashing->AddressAutofluorescence CheckFixation Review Fixation/ Permeabilization AddressAutofluorescence->CheckFixation CheckConjugate Check for Conjugate Aggregates CheckFixation->CheckConjugate Resolved Problem Resolved CheckConjugate->Resolved If successful CheckConjugate->Consult If unresolved

Caption: A step-by-step workflow for troubleshooting non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding with this compound conjugates?

A1: There is no single primary cause. High antibody concentration is a frequent culprit. However, other significant factors include endogenous tissue autofluorescence, inadequate blocking of non-specific sites, and issues with the fixation and permeabilization protocol.

Q2: How can I distinguish between specific signal and autofluorescence?

A2: A key control is to examine an unstained sample under the same imaging conditions. If fluorescence is observed, it is likely autofluorescence. Additionally, a "no primary antibody" control, where the sample is incubated only with the this compound-conjugated secondary antibody, can help identify non-specific binding of the secondary antibody.

Q3: What are the best blocking buffers to use for this compound immunofluorescence?

A3: The ideal blocking buffer often contains normal serum from the species in which the secondary antibody was raised (e.g., normal goat serum for a goat anti-mouse secondary). A common concentration is 5-10% serum in a buffer like PBS with a small amount of detergent (e.g., 0.1% Triton X-100). Bovine serum albumin (BSA) at a concentration of 1-5% is another effective blocking agent.

Q4: Can the choice of fixative affect non-specific binding?

A4: Yes. Aldehyde fixatives like paraformaldehyde (PFA) can induce autofluorescence by cross-linking proteins. Over-fixation can also mask the target epitope, leading to a lower specific signal and potentially making non-specific binding more prominent. Organic solvents like methanol can also be used for fixation and permeabilization but may not be suitable for all antigens.

Q5: How do I prepare and store my this compound conjugates to avoid aggregation?

A5: It is recommended to store antibody conjugates at 4°C for short-term use. For long-term storage, follow the manufacturer's recommendations, which may include adding a preservative. Before use, it is good practice to centrifuge the vial to pellet any potential aggregates that may have formed during storage.

Experimental Protocols

Protocol 1: Titration of Primary Antibody

This protocol is essential for determining the optimal antibody concentration to maximize the signal-to-noise ratio.

  • Prepare a series of dilutions of your primary antibody in a suitable antibody dilution buffer (e.g., PBS with 1% BSA and 0.1% Tween 20). A good starting range is typically from 0.1 µg/mL to 10 µg/mL.

  • Prepare identical samples (e.g., cell coverslips or tissue sections) for each dilution.

  • Follow your standard immunofluorescence protocol, incubating each sample with a different primary antibody dilution.

  • After incubation with the primary antibody and subsequent washes, incubate all samples with the same concentration of your this compound-conjugated secondary antibody.

  • Image all samples using identical acquisition settings (e.g., laser power, exposure time, gain).

  • Compare the images to identify the dilution that provides the brightest specific staining with the lowest background.

Protocol 2: Autofluorescence Quenching with Sudan Black B (SBB)

This protocol can be used to reduce autofluorescence in tissue sections.

  • After rehydration of your paraffin-embedded tissue sections, perform antigen retrieval if required.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Incubate the sections in the SBB solution for 10-20 minutes at room temperature.

  • Wash the sections extensively with PBS or your preferred wash buffer until the excess SBB is removed.

  • Proceed with your standard blocking and antibody incubation steps.

Note: While effective for some types of autofluorescence, SBB can introduce a dark precipitate and may not be suitable for all applications. Commercial quenching reagents may offer a more streamlined and cleaner alternative.

Logical Relationship of Troubleshooting Steps

The following diagram illustrates the interconnectedness of factors contributing to non-specific binding and the logical progression of troubleshooting.

LogicalRelationships cluster_Experiment Experimental Factors cluster_Sample Sample Properties cluster_Reagent Reagent Quality Antibody Antibody (Concentration, Specificity) HighBackground High Non-Specific Binding Antibody->HighBackground Blocking Blocking (Reagent, Duration) Blocking->HighBackground Washing Washing (Frequency, Duration) Washing->HighBackground Fixation Fixation/ Permeabilization Fixation->HighBackground Autofluorescence Endogenous Autofluorescence Autofluorescence->HighBackground TissueProperties Tissue/Cell Type TissueProperties->Autofluorescence ConjugateQuality Conjugate Quality (Aggregation) ConjugateQuality->HighBackground

Caption: Factors influencing non-specific binding in fluorescence experiments.

References

Technical Support Center: Reducing Autofluoresence in Texas Red Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize autofluorescence and enhance the quality of your Texas Red imaging data.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in this compound imaging?

A1: Autofluorescence is the natural emission of light by biological structures, such as collagen, elastin, and red blood cells, when they are excited by light.[1] This becomes problematic in fluorescence microscopy when the autofluorescence spectrum overlaps with that of the fluorescent dye you are using, in this case, this compound. This overlap can obscure the specific signal from your this compound-labeled target, leading to a poor signal-to-noise ratio and making it difficult to distinguish true staining from background noise.[2]

Q2: What are the common causes of autofluorescence in my samples?

A2: Autofluorescence can originate from several sources:

  • Endogenous Molecules: Many tissues naturally contain fluorescent molecules like collagen, elastin, NADH, and lipofuscin.[1]

  • Fixation: Aldehyde fixatives, such as formalin and glutaraldehyde, can induce autofluorescence by cross-linking proteins.[3] Glutaraldehyde is known to cause more intense autofluorescence than paraformaldehyde.[3]

  • Red Blood Cells: The heme group in red blood cells is a significant source of autofluorescence.

  • Sample Processing: Heating and dehydration of tissue samples can increase autofluorescence, particularly in the red spectrum.

Q3: How can I proactively minimize autofluorescence during sample preparation?

A3: Several steps can be taken during sample preparation to reduce the likelihood of high autofluorescence:

  • Choice of Fixative: If possible, consider using a non-aldehyde fixative like chilled methanol or ethanol, especially for cell surface markers. If an aldehyde fixative is necessary, use the lowest effective concentration and fix for the minimum time required.

  • Perfusion: For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation can help to remove red blood cells, a major source of autofluorescence.

  • Fluorophore Selection: While you are using this compound, for future experiments in highly autofluorescent tissues, consider using fluorophores in the far-red or near-infrared spectrum, as endogenous autofluorescence is typically weaker at these longer wavelengths.

Q4: Are there chemical treatments that can reduce autofluorescence?

A4: Yes, several chemical treatments can be applied to your samples to quench autofluorescence:

  • Sudan Black B (SBB): This is a lipophilic dye that is effective at reducing autofluorescence from lipofuscin. However, it's important to note that SBB itself can fluoresce in the far-red channel, which should be considered in multiplex imaging.

  • Sodium Borohydride (NaBH₄): This reducing agent can be used to diminish autofluorescence induced by aldehyde fixation. Its effectiveness can sometimes be variable.

  • Commercial Quenching Reagents: Several commercial kits, such as TrueVIEW™, are available and are designed to reduce autofluorescence from various sources, including aldehyde fixation and red blood cells.

Q5: What is photobleaching and can it help reduce autofluorescence?

A5: Photobleaching is the process of using high-intensity light to destroy fluorescent molecules. This technique can be intentionally used to quench autofluorescence before you stain your sample with your fluorescent probe. By exposing the unstained sample to intense light, the endogenous fluorophores that cause autofluorescence are destroyed, leading to a darker background and an improved signal-to-noise ratio for your subsequent this compound imaging.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound imaging.

Issue 1: High background fluorescence is obscuring my this compound signal.
Possible Cause Troubleshooting Steps
Endogenous Autofluorescence 1. Identify the Source: Before staining, examine an unstained section of your sample under the microscope using the this compound filter set to confirm the presence and location of autofluorescence. 2. Apply a Quenching Agent: Based on the suspected source, apply an appropriate quenching agent. For lipofuscin-rich tissues like the brain, Sudan Black B is a good option. For aldehyde-fixative induced autofluorescence, consider treatment with sodium borohydride. 3. Photobleaching: Expose the unstained slide to a high-intensity light source to bleach the autofluorescence before proceeding with your staining protocol.
Fixation-Induced Autofluorescence 1. Optimize Fixation: Reduce the fixation time to the minimum necessary for adequate preservation of your tissue or cells. 2. Change Fixative: If your protein of interest is compatible, switch to a non-aldehyde fixative such as cold methanol or ethanol. 3. Sodium Borohydride Treatment: After fixation, treat the sample with a fresh solution of sodium borohydride to reduce aldehyde-induced fluorescence.
Presence of Red Blood Cells 1. Perfusion: If possible with your experimental design, perfuse the tissue with PBS prior to fixation to remove red blood cells.
Non-specific Antibody Binding 1. Blocking Step: Ensure you are using an adequate blocking step with serum from the same species as your secondary antibody to prevent non-specific binding. 2. Antibody Titration: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing background. 3. Washing Steps: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.
Issue 2: My this compound signal is weak or absent after applying an autofluorescence quenching treatment.
Possible Cause Troubleshooting Steps
Quenching of this compound Signal 1. Optimize Quenching Protocol: Some quenching agents can also affect the fluorescence of your dye. Reduce the incubation time or concentration of the quenching agent (e.g., Sudan Black B). 2. Change Quenching Method: If a chemical quencher is significantly reducing your this compound signal, try a different method like photobleaching before staining. 3. Use a Commercial Kit: Consider using a commercial autofluorescence quenching kit that has been validated for compatibility with a broad range of fluorophores.
Photobleaching of this compound 1. Minimize Light Exposure: When setting up your microscope and finding your region of interest, use the lowest possible light intensity and exposure time. 2. Use an Antifade Mounting Medium: Mount your coverslip with a mounting medium containing an antifade reagent to protect your this compound signal from photobleaching during imaging.

Quantitative Data on Autofluorescence Reduction

The effectiveness of various autofluorescence reduction methods can vary depending on the tissue type, fixation method, and the specific source of autofluorescence. The table below summarizes the reported efficacy of different treatments.

Treatment MethodTarget Autofluorescence SourceReported EfficacyNotes
Sudan Black B (SBB) Lipofuscin, General BackgroundHigh (can reduce autofluorescence by 73-76% in some tissues)Can introduce background fluorescence in the far-red channel. May also quench the signal of the actual staining, so optimization is needed.
Sodium Borohydride (NaBH₄) Aldehyde-inducedModerate to HighEfficacy can be variable. Primarily effective against aldehyde-induced autofluorescence.
Photobleaching General Endogenous FluorophoresHighCan significantly reduce background fluorescence before staining. Requires a high-intensity light source.
Commercial Kits (e.g., TrueVIEW™) Aldehyde-induced, Red Blood Cells, CollagenHighFormulated to be compatible with a wide range of fluorophores.

Experimental Protocols & Workflows

Method 1: Sudan Black B Treatment

This protocol is effective for reducing lipofuscin-based autofluorescence.

Experimental Protocol:

  • After your secondary antibody incubation and final washes, dehydrate the sections through a series of ethanol washes (e.g., 70%, 95%, 100%).

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure it is well-dissolved and filtered to remove any particles.

  • Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Wash the slides thoroughly in 70% ethanol to remove excess Sudan Black B.

  • Rehydrate the sections through a descending series of ethanol washes and finally in PBS.

  • Mount with an aqueous mounting medium.

Sudan_Black_B_Workflow Sudan Black B Treatment Workflow cluster_prep Post-Staining cluster_sbb SBB Treatment cluster_mount Mounting start Complete Secondary Antibody Incubation & Washes sbb_incubation Incubate in 0.1% Sudan Black B in 70% Ethanol start->sbb_incubation Dehydrate sbb_wash Wash in 70% Ethanol sbb_incubation->sbb_wash rehydration Rehydrate in PBS sbb_wash->rehydration mounting Mount with Aqueous Medium rehydration->mounting

Sudan Black B Treatment Workflow
Method 2: Sodium Borohydride Treatment

This protocol is designed to reduce autofluorescence caused by aldehyde fixation.

Experimental Protocol:

  • After fixation and permeabilization steps, wash the samples thoroughly with PBS.

  • Prepare a fresh 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. Use immediately.

  • Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Wash the samples extensively with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.

  • Proceed with your blocking and antibody incubation steps as usual.

Sodium_Borohydride_Workflow Sodium Borohydride Treatment Workflow cluster_prep Post-Fixation cluster_nabh4 NaBH4 Treatment cluster_staining Staining start Complete Fixation & Permeabilization nabh4_incubation Incubate in 0.1% Sodium Borohydride in PBS start->nabh4_incubation Wash in PBS nabh4_wash Wash extensively in PBS nabh4_incubation->nabh4_wash blocking Proceed to Blocking & Antibody Incubation nabh4_wash->blocking

Sodium Borohydride Treatment Workflow
Method 3: Photobleaching

This is a pre-treatment to reduce endogenous autofluorescence before staining.

Experimental Protocol:

  • Prepare your unstained, fixed, and permeabilized slides.

  • Place the slides on the microscope stage or in a suitable light box.

  • Expose the samples to a high-intensity light source (e.g., a mercury arc lamp or a bright LED) for an extended period (this can range from 30 minutes to several hours, optimization is required).

  • Monitor the reduction in autofluorescence periodically by viewing the sample through the this compound filter set.

  • Once the autofluorescence has been sufficiently reduced, proceed with your standard immunofluorescence staining protocol.

Photobleaching_Workflow Photobleaching Workflow cluster_prep Sample Preparation cluster_bleach Photobleaching cluster_stain Staining start Prepare Unstained, Fixed Slides expose Expose to High-Intensity Light start->expose monitor Monitor Autofluorescence Reduction expose->monitor staining Proceed with Immunofluorescence Staining monitor->staining Autofluorescence Reduced

Photobleaching Workflow

Signaling Pathway and Logical Relationships

Sources and Mitigation of Autofluorescence

The following diagram illustrates the common sources of autofluorescence and the corresponding mitigation strategies discussed in this guide.

Autofluorescence_Sources_Mitigation Autofluorescence: Sources and Mitigation Strategies Sources Sources of Autofluorescence Endogenous Endogenous Molecules (Collagen, Lipofuscin) Sources->Endogenous Fixation Aldehyde Fixation Sources->Fixation RBCs Red Blood Cells Sources->RBCs SBB Sudan Black B Endogenous->SBB targets Commercial Commercial Kits Endogenous->Commercial targets Photobleaching Photobleaching Endogenous->Photobleaching reduces NaBH4 Sodium Borohydride Fixation->NaBH4 reduces Fixation->Commercial targets FixativeChoice Fixative Choice Fixation->FixativeChoice avoids RBCs->Commercial targets Perfusion Perfusion RBCs->Perfusion removes Mitigation Mitigation Strategies Chemical Chemical Quenching Mitigation->Chemical Mitigation->Photobleaching Methodological Methodological Adjustments Mitigation->Methodological Chemical->SBB Chemical->NaBH4 Chemical->Commercial Methodological->FixativeChoice Methodological->Perfusion

Autofluorescence: Sources and Mitigation

References

Technical Support Center: Purification of Texas Red Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Texas Red conjugates. Below you will find detailed information on common purification methods, experimental protocols, and solutions to potential issues encountered during your workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound-conjugated proteins?

A1: The three primary methods for purifying this compound-conjugated proteins from unconjugated dye and other reaction impurities are Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The choice of method depends on the scale of the purification, the required purity, and the specific characteristics of the protein conjugate.

Q2: My protein is in a buffer containing primary amines (e.g., Tris). Can I proceed with the conjugation?

A2: No, it is critical to remove primary amine-containing buffers before conjugation.[1] The succinimidyl ester moiety of this compound reacts with primary amines.[1][2] If your buffer contains these, they will compete with your protein, leading to inefficient labeling. The buffer should be exchanged to an amine-free buffer like phosphate-buffered saline (PBS) using dialysis or desalting columns.[1]

Q3: After purification, the degree of labeling (DOL) is very low. What could be the cause?

A3: Low DOL, or under-labeling, can be caused by several factors. The presence of primary amines in your buffer is a common culprit. Additionally, a protein concentration that is too low (ideally should be 1-4 mg/mL) can reduce labeling efficiency.[3] Lastly, ensure the pH of the reaction buffer is appropriately alkaline (typically pH 7.5-8.5) to facilitate the reaction of the succinimidyl ester.

Q4: I'm observing high background fluorescence in my application. How can I resolve this?

A4: High background fluorescence is often due to the presence of residual free this compound dye. This indicates that the purification was not sufficient. Re-purifying the conjugate using one of the methods described below, such as running it through another size-exclusion column, can help remove the remaining free dye.

Q5: My conjugated protein appears to have precipitated after the reaction. What happened?

A5: Precipitation can occur due to over-labeling of the protein. Attaching too many hydrophobic dye molecules can lead to aggregation. To avoid this, you can reduce the molar ratio of dye to protein in the conjugation reaction or decrease the reaction time. Another possibility is that the protein is not stable in the final purification buffer.

Comparison of Purification Methods

The following table summarizes the key quantitative parameters for the three main purification methods. Values are typical estimates for antibody conjugates and may vary depending on the specific protein and experimental conditions.

ParameterSize-Exclusion Chromatography (SEC)Ion-Exchange Chromatography (IEX)Reversed-Phase HPLC (RP-HPLC)
Principle Separation based on molecular size.Separation based on net surface charge.Separation based on hydrophobicity.
Typical Purity Good (>95% free dye removal)High (>98% free dye removal)Very High (>99% free dye removal)
Typical Recovery >90%80-95%70-90%
Processing Time 30-60 minutes1-3 hours1-2 hours per run
Scale Analytical to preparativeAnalytical to preparativeAnalytical to semi-preparative
Resolution ModerateHighVery High

Experimental Workflows and Logical Relationships

Overall Purification Workflow

This diagram illustrates the general workflow for purifying a this compound conjugate after the labeling reaction.

Purification Workflow start Labeling Reaction Mixture purification_choice Select Purification Method start->purification_choice sec Size-Exclusion Chromatography purification_choice->sec Size-based iex Ion-Exchange Chromatography purification_choice->iex Charge-based hplc Reversed-Phase HPLC purification_choice->hplc Hydrophobicity-based analysis Analyze Purity and Concentration (Spectrophotometry, SDS-PAGE) sec->analysis iex->analysis hplc->analysis storage Store Purified Conjugate analysis->storage

Caption: General workflow for this compound conjugate purification.

Troubleshooting Logic for Low Recovery

This diagram provides a logical approach to troubleshooting low recovery of your conjugate.

Troubleshooting Low Recovery start Low Conjugate Recovery check_precipitation Check for Precipitate in Sample? start->check_precipitation precipitation_yes Precipitation Confirmed check_precipitation->precipitation_yes Yes check_binding Did Protein Bind to Column? check_precipitation->check_binding No reduce_labeling Reduce Dye:Protein Ratio or Reaction Time precipitation_yes->reduce_labeling end Improved Recovery reduce_labeling->end binding_yes Protein Bound to Column check_binding->binding_yes Yes binding_no Protein in Flow-through check_binding->binding_no No optimize_elution Optimize Elution Conditions (e.g., increase salt, change pH) binding_yes->optimize_elution optimize_elution->end check_buffer Verify Correct Binding Buffer (pH, Ionic Strength) binding_no->check_buffer check_buffer->end

Caption: Troubleshooting guide for low conjugate recovery.

Detailed Experimental Protocols

Method 1: Size-Exclusion Chromatography (SEC)

This method separates molecules based on their size. The larger conjugated antibody will elute before the smaller, free this compound dye.

Materials:

  • SEC column (e.g., Sephadex G-25)

  • Equilibration/Elution Buffer (e.g., PBS, pH 7.4)

  • Fraction collection tubes

Protocol:

  • Equilibrate the SEC column with at least 5 column volumes of elution buffer.

  • Carefully load the this compound conjugation reaction mixture onto the top of the column.

  • Begin elution with the elution buffer. The conjugated protein will travel faster through the column.

  • Collect fractions and monitor the elution of the conjugate (typically red-colored) and the free dye (also red, but elutes later).

  • Combine the fractions containing the purified conjugate.

  • Measure the absorbance at 280 nm (for protein) and 595 nm (for this compound) to determine the concentration and degree of labeling.

Method 2: Ion-Exchange Chromatography (IEX)

This method separates molecules based on their net charge. The charge of the protein will determine the type of IEX resin and buffer conditions. For an antibody with a high isoelectric point (pI), cation-exchange chromatography is often used.

Materials:

  • Cation-exchange column (e.g., SP Sepharose)

  • Binding Buffer (e.g., 20 mM MES, pH 6.0)

  • Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0)

  • Fraction collection tubes

Protocol:

  • Equilibrate the cation-exchange column with binding buffer.

  • Exchange the buffer of the conjugation reaction mixture to the binding buffer using a desalting column.

  • Load the sample onto the IEX column. The positively charged conjugate will bind to the negatively charged resin.

  • Wash the column with several column volumes of binding buffer to remove the unbound free dye.

  • Elute the bound conjugate using a linear gradient of increasing salt concentration (e.g., 0-100% elution buffer over 20 column volumes).

  • Collect fractions and monitor the absorbance at 280 nm and 595 nm.

  • Pool the fractions containing the purified conjugate and perform a buffer exchange into a suitable storage buffer.

Method 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This high-resolution method separates molecules based on their hydrophobicity. The this compound conjugate will be more hydrophobic than the unlabeled protein.

Materials:

  • RP-HPLC system with a C4 or C18 column

  • Mobile Phase A (e.g., 0.1% TFA in water)

  • Mobile Phase B (e.g., 0.1% TFA in acetonitrile)

  • Fraction collection tubes

Protocol:

  • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Inject the conjugation reaction mixture onto the column.

  • Elute the conjugate using a gradient of increasing acetonitrile concentration. A shallow gradient is often used for better resolution of different labeled species.

  • Monitor the elution profile at 280 nm and 595 nm.

  • Collect the fractions corresponding to the conjugate peak.

  • The organic solvent is typically removed by lyophilization or buffer exchange.

References

Technical Support Center: Texas Red-Labeled Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the storage, stability, and handling of Texas Red-labeled antibodies to ensure optimal performance in your research applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound-labeled antibodies?

For long-term storage, it is recommended to store this compound-labeled antibodies at -20°C or -80°C, protected from light.[1][2] Many antibodies can be stored at 4°C for short periods, but for extended stability, freezing is preferable.[3] If the antibody is supplied in a glycerol solution (e.g., 50%), it can be stored at -20°C without freezing, which helps to avoid damage from freeze-thaw cycles.[4] Lyophilized (freeze-dried) antibodies can often be stored at room temperature, but once reconstituted, they should be stored according to the specific recommendations for liquid antibodies. Always refer to the manufacturer's datasheet for specific storage instructions for your antibody.

Q2: How many times can I freeze and thaw my this compound-labeled antibody?

It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to antibody denaturation, aggregation, and a decrease in binding affinity. To minimize freeze-thaw cycles, it is best practice to aliquot the antibody into smaller, single-use volumes upon first receipt. If your antibody is stored in a glycerol-containing buffer, it may remain liquid at -20°C, allowing you to pipette aliquots without a full thaw cycle.

Q3: What is the shelf life of this compound-labeled antibodies?

The shelf life of this compound-labeled antibodies can vary depending on the specific antibody and storage conditions. When stored correctly at -20°C or -80°C, many conjugates can be stable for a year or more. Some manufacturers state that conjugates can be stable for over 18 months when stored undiluted at 4°C or for several years when stored in 50% glycerol at -20°C. For specific shelf-life information, always consult the product datasheet provided by the manufacturer.

Q4: What buffers are suitable for storing and diluting this compound-labeled antibodies?

Phosphate-buffered saline (PBS) is a commonly used buffer for storing and diluting antibodies. The ideal pH range for antibody stability is typically between 6.5 and 8.5. It is important to use buffers that are free of primary amines (like Tris) and thiols, as these can interfere with the conjugation chemistry. For long-term storage, the addition of stabilizers such as bovine serum albumin (BSA) at 1-10 mg/mL can help prevent aggregation, especially for dilute antibody solutions. Preservatives like sodium azide (e.g., 0.09%) can be added to prevent microbial growth during storage at 4°C.

Q5: How photostable is this compound?

This compound is known for its good photostability, making it a reliable choice for fluorescence microscopy and other imaging applications that require prolonged exposure to light. However, like all fluorophores, it will eventually photobleach. To minimize photobleaching, it is advisable to store labeled antibodies and stained samples in the dark, use anti-fade mounting media, and minimize light exposure during imaging. For even greater photostability, alternatives like Alexa Fluor 594 may be considered.

Storage and Stability Data Summary

ParameterRecommended ConditionRationale & Considerations
Short-Term Storage 2-8°CSuitable for days to weeks. A preservative like sodium azide is recommended to prevent microbial growth.
Long-Term Storage -20°C or -80°CEssential for maintaining antibody integrity over months to years. Aliquoting is highly recommended to avoid freeze-thaw cycles.
Freeze-Thaw Cycles AvoidRepeated cycles can cause antibody denaturation and aggregation, reducing its effectiveness.
Cryoprotectants 25-50% GlycerolPrevents the formation of ice crystals during freezing, which can damage the antibody structure. Allows for pipetting at -20°C without complete thawing.
Light Exposure Minimize / Store in DarkThis compound is a fluorophore and can be susceptible to photobleaching. Protecting from light preserves the fluorescent signal.
Additives BSA (1-10 mg/mL)Acts as a stabilizer, especially for dilute antibody solutions, to prevent aggregation and non-specific binding.
Preservatives Sodium Azide (~0.09%)Inhibits microbial growth for short-term storage at 4°C. Note: Sodium azide is an inhibitor of Horseradish Peroxidase (HRP).

Troubleshooting Guide

Problem: Weak or No Fluorescent Signal

  • Possible Cause: Antibody degradation due to improper storage.

    • Solution: Ensure the antibody has been stored at the recommended temperature, protected from light, and has not undergone excessive freeze-thaw cycles. Use a fresh aliquot if possible.

  • Possible Cause: Low expression of the target protein.

    • Solution: Confirm protein expression using an alternative method like Western blotting. Include a positive control cell line or tissue known to express the target protein.

  • Possible Cause: Incorrect antibody dilution.

    • Solution: The antibody may be too dilute. Perform a titration experiment to determine the optimal antibody concentration.

  • Possible Cause: Photobleaching of the this compound fluorophore.

    • Solution: Minimize exposure of the sample to the excitation light source. Use an anti-fade mounting medium to protect the fluorophore. Image samples promptly after staining.

Problem: High Background or Non-Specific Staining

  • Possible Cause: Antibody concentration is too high.

    • Solution: Using too much primary or secondary antibody can lead to non-specific binding. Titrate the antibodies to find the optimal concentration that provides a strong signal with low background.

  • Possible Cause: Insufficient blocking.

    • Solution: Ensure adequate blocking of non-specific sites by using a suitable blocking agent, such as normal serum from the same species as the secondary antibody, for a sufficient duration.

  • Possible Cause: Inadequate washing.

    • Solution: Increase the number and/or duration of wash steps to remove unbound antibodies.

  • Possible Cause: Autofluorescence of the tissue or cells.

    • Solution: Examine an unstained sample to assess the level of autofluorescence. If problematic, consider using a different fixation method or an autofluorescence quenching reagent.

Problem: Signal Fades Quickly During Imaging (Photobleaching)

  • Possible Cause: Intense or prolonged exposure to excitation light.

    • Solution: Reduce the laser power or exposure time on the microscope. Acquire images efficiently to minimize light exposure.

  • Possible Cause: Absence of an anti-fade reagent.

    • Solution: Mount coverslips using a commercially available anti-fade mounting medium. These reagents contain scavengers that reduce the rate of photobleaching.

Experimental Protocols

Standard Immunofluorescence Staining Protocol

This protocol provides a general workflow for immunofluorescence staining of cultured cells. Optimization may be required for specific cell types and antibodies.

  • Cell Preparation:

    • Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

    • Wash the cells briefly with 1X Phosphate-Buffered Saline (PBS).

  • Fixation:

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Permeabilize the cells by incubating with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the this compound-labeled primary antibody to its predetermined optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Nuclear Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain such as DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto glass microscope slides using an anti-fade mounting medium.

    • Seal the edges of the coverslip with clear nail polish and allow it to dry.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with the appropriate filter set for this compound (Excitation/Emission: ~595/615 nm). Store the slides in the dark at 4°C.

Visualizations

TroubleshootingWorkflow start Start: Immunofluorescence Experiment issue Problem Encountered? start->issue weak_signal Weak or No Signal issue->weak_signal Yes high_bg High Background photobleaching Rapid Fading end Optimal Staining issue->end No check_storage Improper Storage? (Temp, Light, Freeze-Thaw) weak_signal->check_storage Check Antibody Integrity check_ab_conc Antibody Too Concentrated? high_bg->check_ab_conc Check Concentrations check_antifade Using Anti-fade? photobleaching->check_antifade Check Mounting use_new_aliquot Use Fresh Aliquot check_storage->use_new_aliquot Yes check_dilution Incorrect Dilution? check_storage->check_dilution No use_new_aliquot->end titrate_ab Titrate Antibody check_dilution->titrate_ab Yes check_target Low Target Expression? check_dilution->check_target No titrate_ab->end check_target->high_bg No, proceed to next issue use_pos_control Use Positive Control check_target->use_pos_control Yes use_pos_control->end titrate_ab2 Titrate Antibody check_ab_conc->titrate_ab2 Yes check_blocking Insufficient Blocking? check_ab_conc->check_blocking No titrate_ab2->end increase_blocking Increase Blocking Time/Change Agent check_blocking->increase_blocking Yes check_washing Inadequate Washing? check_blocking->check_washing No increase_blocking->end check_washing->photobleaching No, proceed to next issue increase_washes Increase Wash Steps/Duration check_washing->increase_washes Yes increase_washes->end use_antifade Use Anti-fade Mounting Medium check_antifade->use_antifade No check_exposure Excessive Light Exposure? check_antifade->check_exposure Yes use_antifade->end check_exposure->end No, problem solved reduce_exposure Reduce Laser Power/Exposure Time check_exposure->reduce_exposure Yes reduce_exposure->end

Caption: Troubleshooting workflow for common immunofluorescence issues.

IF_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps prep_cells 1. Prepare Cells on Coverslips fix 2. Fixation (e.g., 4% PFA) prep_cells->fix permeabilize 3. Permeabilization (e.g., 0.2% Triton X-100) fix->permeabilize block 4. Blocking (e.g., 5% Normal Serum) permeabilize->block primary_ab 5. Primary Antibody Incubation (this compound Conjugate) block->primary_ab wash1 6. Wash primary_ab->wash1 counterstain 7. Counterstain (Optional) (e.g., DAPI) wash1->counterstain wash2 8. Wash counterstain->wash2 mount 9. Mount with Anti-fade wash2->mount image 10. Image mount->image

Caption: Standard immunofluorescence experimental workflow.

StorageLogic cluster_storage Storage Decision cluster_actions Actions antibody This compound-Labeled Antibody (Received) storage_duration Storage Duration? antibody->storage_duration short_term Short-Term (Days/Weeks) storage_duration->short_term Short long_term Long-Term (Months/Years) storage_duration->long_term Long store_4c Store at 4°C + Preservative short_term->store_4c aliquot Aliquot into single-use volumes long_term->aliquot use Use in Experiment store_4c->use store_frozen Store at -20°C or -80°C (with cryoprotectant if possible) aliquot->store_frozen store_frozen->use

Caption: Logical workflow for antibody storage decisions.

References

quenching of Texas Red fluorescence and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the quenching of Texas Red fluorescence in their experiments.

Troubleshooting Guide: Dim or Fading this compound Signal

This guide addresses common issues related to weak or rapidly diminishing this compound fluorescence signals during microscopy.

Problem Potential Cause Recommended Solution
Weak or No Initial Signal Low Antibody Concentration: Insufficient primary or secondary antibody binding.Titrate your primary and secondary antibodies to determine the optimal concentration.
Inefficient Conjugation: Poor labeling of the antibody or protein with this compound.Ensure optimal pH (typically 7.5-8.5) and buffer conditions (amine-free) during the conjugation reaction. Consider using a commercial this compound conjugation kit for reliable results.
Target Antigen Not Present or Accessible: The protein of interest is not expressed or is masked within the sample.Include a positive control to confirm the presence of the target antigen. Optimize fixation and permeabilization steps to ensure antibody access to the epitope.
Incorrect Filter Set: Mismatch between the microscope's filters and the excitation/emission spectra of this compound.Use a filter set appropriate for this compound (Excitation: ~595 nm, Emission: ~615 nm).
Signal Fades Rapidly During Imaging (Photobleaching) High-Intensity Illumination: Prolonged exposure to high-intensity light from the microscope's light source.Reduce the illumination intensity to the lowest level that provides a detectable signal. Use neutral density filters to attenuate the excitation light.[1]
Extended Exposure Time: Keeping the shutter open for long durations while searching for the field of view or during image acquisition.Minimize the sample's exposure to light. Find the region of interest using transmitted light or a brief fluorescence exposure, then capture the image.[1]
Absence of Antifade Reagent: Lack of protective agents to scavenge reactive oxygen species that degrade the fluorophore.Use a commercial antifade mounting medium. This is one of the most effective ways to prevent photobleaching.[2]
High Background Signal Non-specific Antibody Binding: Primary or secondary antibodies are binding to off-target sites.Increase the number and duration of wash steps. Include a blocking step with serum from the same species as the secondary antibody. Run a secondary antibody-only control.
Autofluorescence: Endogenous fluorescence from the sample itself.View an unstained sample to assess the level of autofluorescence. If significant, consider using a different fluorophore in a spectral region with lower autofluorescence.
Signal Appears Dimmer in Certain Buffers or Conditions Environmental Effects: pH or chemical components of the buffer are quenching the fluorescence.This compound fluorescence is generally stable between pH 4 and 10. However, avoid buffers containing known quenching agents.[3]
High Temperature: Elevated temperatures can increase molecular collisions and non-radiative decay, leading to quenching.Maintain samples at room temperature or cooled, if the experimental setup allows. Avoid prolonged exposure to temperatures around 60°C, as this has been observed to cause noticeable quenching.[2]

Frequently Asked Questions (FAQs)

1. What is fluorescence quenching and how does it differ from photobleaching?

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. This can happen through various mechanisms, including interactions with other molecules (quenchers) that promote non-radiative decay pathways. Photobleaching is a specific type of irreversible quenching where the fluorophore is chemically damaged by light, permanently losing its ability to fluoresce. This often occurs through the generation of reactive oxygen species during prolonged exposure to excitation light.

2. What are the most common causes of this compound fluorescence quenching in my experiments?

The most common cause of signal loss for this compound is photobleaching, which is induced by excessive exposure to high-intensity illumination from the microscope. Another potential issue is self-quenching, which can occur if this compound molecules are conjugated to a protein or antibody at a very high density, leading to dye-dye interactions that reduce fluorescence.

3. How can I prevent photobleaching of my this compound stain?

There are several effective strategies to minimize photobleaching:

  • Use an Antifade Mounting Medium: This is a crucial step. Commercial antifade reagents like ProLong™ Gold, VECTASHIELD®, and SlowFade™ contain chemical scavengers that protect the fluorophore from reactive oxygen species.

  • Minimize Light Exposure: Reduce the intensity of the excitation light and the duration of exposure. Use the shutter to block the light path when not actively observing or capturing an image.

  • Choose a More Photostable Alternative: If photobleaching remains a significant issue, consider using a more photostable alternative dye with similar spectral properties, such as Alexa Fluor™ 594.

4. Are there specific chemicals that I should avoid in my buffers that can quench this compound?

While this compound is relatively stable, it's good practice to avoid high concentrations of heavy atoms (like iodine) or molecules that can act as efficient quenchers. For specific applications like FRET, specially designed "dark quenchers" such as the QSY series (e.g., QSY 7 and QSY 9) are used to efficiently quench this compound fluorescence.

5. Does the pH of my buffer affect this compound fluorescence?

The fluorescence of this compound is generally stable and not significantly affected by pH in the range of 4 to 10, which covers most biological buffers.

6. Can high concentrations of this compound-conjugated antibodies lead to quenching?

Yes, this phenomenon is known as self-quenching or concentration quenching. If too many this compound molecules are in close proximity, they can interact with each other in a way that leads to a decrease in the overall fluorescence emission. It is important to optimize the degree of labeling for your protein or antibody conjugates.

Quantitative Data

Photophysical Properties of this compound
PropertyValueReference
Excitation Maximum 595 nm
Emission Maximum 615 nm
Molar Extinction Coefficient (ε) ~85,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.93
Photobleaching Resistance of this compound with Commercial Antifade Reagents

The following table summarizes the percentage of initial fluorescence intensity retained after repeated scans on a confocal microscope, providing a quantitative comparison of the effectiveness of different antifade mounting media.

Antifade Mountant% of Initial Fluorescence Retained*
ProLong™ Diamond 93%
ProLong™ Gold 92%
SlowFade™ Diamond 92%
SlowFade™ Gold 96%

*Data represents the percentage of initial fluorescence intensity after 15 scans on a Zeiss LSM 710 confocal microscope.

Experimental Protocols

Protocol 1: Standard Immunofluorescence Staining with this compound and Antifade Mounting

This protocol provides a general workflow for indirect immunofluorescence staining of cultured cells, incorporating steps to minimize fluorescence quenching.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary Antibody (specific to the target antigen)

  • This compound-conjugated Secondary Antibody (against the host species of the primary antibody)

  • Antifade Mounting Medium (e.g., ProLong™ Gold or VECTASHIELD®)

  • Microscope slides

Procedure:

  • Cell Fixation:

    • Wash the cells on coverslips twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the coverslips three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the coverslips three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the coverslips with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the coverslips with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature in the dark to protect the fluorophore from light.

    • Wash the coverslips three times with PBS for 5 minutes each in the dark.

  • Mounting:

    • Place a drop of Antifade Mounting Medium onto a clean microscope slide.

    • Carefully invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with clear nail polish or a commercial sealant.

  • Imaging:

    • Allow the mounting medium to cure according to the manufacturer's instructions (if applicable).

    • Image the slides using a fluorescence microscope equipped with the appropriate filter set for this compound.

    • Minimize light exposure during imaging to further prevent photobleaching.

Visualizations

Quenching_Mechanisms cluster_photobleaching Photobleaching cluster_prevention Prevention Excitation Excitation Light Fluorophore_Ground This compound (Ground State) Excitation->Fluorophore_Ground Absorption Fluorophore_Excited This compound (Excited State) Fluorophore_Ground->Fluorophore_Excited Damaged_Fluorophore Non-Fluorescent (Bleached) Fluorophore Fluorescence Fluorescence Emission Fluorophore_Excited->Fluorescence ROS Reactive Oxygen Species (ROS) Fluorophore_Excited->ROS Intersystem Crossing + O₂ ROS->Fluorophore_Ground Chemical Reaction Antifade Antifade Reagent (e.g., in Mounting Medium) Antifade->ROS Scavenges ROS

Caption: Mechanism of photobleaching and the protective role of antifade reagents.

IF_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Mounting & Imaging Fixation 1. Fixation Permeabilization 2. Permeabilization (if needed) Fixation->Permeabilization Blocking 3. Blocking Permeabilization->Blocking Primary_Ab 4. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 5. This compound Secondary Antibody Incubation (in the dark) Primary_Ab->Secondary_Ab Mounting 6. Mount with Antifade Medium Secondary_Ab->Mounting Imaging 7. Image Acquisition (Minimize Light Exposure) Mounting->Imaging

Caption: Immunofluorescence workflow incorporating steps to prevent fluorescence quenching.

References

Technical Support Center: Troubleshooting Texas Red Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Texas Red conjugation. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to low conjugation efficiency and other common problems encountered during the labeling of biomolecules with this compound dyes.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of low conjugation efficiency with this compound?

A1: Low conjugation efficiency with this compound dyes, particularly those activated with N-hydroxysuccinimide (NHS) esters, can typically be attributed to several key factors:

  • Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the reactive dye, significantly reducing labeling efficiency.[1][2][3]

  • Incorrect pH: The reaction between an NHS ester and a primary amine on a protein or other biomolecule is highly pH-dependent. The optimal pH range is slightly alkaline, typically between 7.5 and 8.5.[2][4]

  • Low protein concentration: Protein concentrations below 1 mg/mL often lead to inefficient labeling.

  • Impure protein sample: The presence of other proteins (e.g., BSA, gelatin) or molecules with primary amines will result in non-specific labeling and a lower yield of the desired conjugate.

  • Hydrolysis of the reactive dye: this compound sulfonyl chloride and NHS esters are susceptible to hydrolysis in aqueous solutions. It is crucial to prepare dye solutions immediately before use.

Q2: Which buffers and additives are compatible with this compound NHS ester conjugation?

A2: For optimal results, it is crucial to use a buffer that does not contain primary amines. The following table summarizes compatible and incompatible components.

Component CategoryCompatibleIncompatible / To Be Avoided
Buffering Agents Phosphate-Buffered Saline (PBS), MES, MOPS, HEPESTris, Glycine, and other primary amine-containing buffers
pH Range 6.5 - 8.5 (Optimal for NHS ester reaction is ~8.3)pH below 6.5 significantly slows the reaction
Additives Sodium Chloride (NaCl), EDTA, Sucrose, Glycerol (up to 50%)Thiols (e.g., DTT, mercaptoethanol), Ethanolamine, Ammonium ions
Preservatives Sodium Azide (up to 0.1% or ~3 mM)-
Stabilizers Bovine Serum Albumin (BSA) and Gelatin should be removed before conjugation-

Q3: My protein is in a Tris-based buffer. What should I do?

A3: If your protein is in a buffer containing primary amines like Tris or glycine, you must exchange the buffer before starting the conjugation reaction. Common methods for buffer exchange include:

  • Dialysis: Dialyze your protein sample extensively against a compatible amine-free buffer, such as PBS, at pH 7.5-8.0.

  • Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., Sephadex G-25) to separate your protein from the low-molecular-weight buffer components.

  • Spin Filtration: Use a centrifugal concentrator with an appropriate molecular weight cutoff to concentrate your protein and repeatedly dilute it with the new compatible buffer.

Q4: How do I remove unconjugated this compound dye after the reaction?

A4: Removing the free, unreacted dye is essential to prevent high background fluorescence in your downstream applications. The optimal method depends on the size of your biomolecule.

  • Size-Exclusion Chromatography (SEC): This is a highly effective method. Use a resin like Sephadex G-25 to separate the larger labeled protein from the smaller, free dye molecules.

  • Dialysis: This method is suitable for larger proteins. Dialyze the reaction mixture against a compatible buffer; the small dye molecules will pass through the membrane pores while the larger conjugate is retained.

  • Spin Filtration: Repeatedly concentrate the conjugate and dilute it with fresh buffer using a spin filter. This washes away the free dye.

Some commercial kits are optimized to minimize free label and may not require a separate purification step.

Q5: How should I store my this compound conjugate?

A5: Proper storage is critical to maintain the stability of your conjugate.

  • Short-term storage: Store the labeled protein at 2–8°C, protected from light.

  • Long-term storage: For storage longer than a few weeks, it is recommended to divide the conjugate into small aliquots and freeze at ≤–20°C. Adding a cryoprotectant like 50% glycerol can help prevent damage from repeated freeze-thaw cycles.

  • Stabilizing proteins: If the final conjugate concentration is low (<1 mg/mL), consider adding a stabilizing protein like BSA to a final concentration of 1–10 mg/mL.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Fluorescence Signal from the Conjugate

Question: I have performed the conjugation, but I see very low or no fluorescence. What went wrong?

Answer: This issue, often termed "under-labeling," can arise from several factors. Follow this logical troubleshooting workflow to identify the cause.

Low_Signal_Troubleshooting Start Start: Low Fluorescence Signal CheckBuffer 1. Was the buffer amine-free (e.g., no Tris, Glycine)? Start->CheckBuffer CheckpH 2. Was the reaction pH between 7.5 and 8.5? CheckBuffer->CheckpH Yes Sol_Buffer Solution: Exchange buffer via dialysis or SEC. CheckBuffer->Sol_Buffer No CheckProteinConc 3. Was the protein concentration ≥ 1 mg/mL? CheckpH->CheckProteinConc Yes Sol_pH Solution: Adjust pH with sodium bicarbonate. CheckpH->Sol_pH No CheckDye 4. Was the reactive dye solution prepared fresh? CheckProteinConc->CheckDye Yes Sol_ProteinConc Solution: Concentrate protein before labeling. CheckProteinConc->Sol_ProteinConc No CheckProteinPurity 5. Was the protein sample pure (free of BSA, etc.)? CheckDye->CheckProteinPurity Yes Sol_Dye Solution: Use fresh dye. Dye may have hydrolyzed. CheckDye->Sol_Dye No End Likely Cause Identified CheckProteinPurity->End Yes Sol_ProteinPurity Solution: Purify protein to remove competing amines. CheckProteinPurity->Sol_ProteinPurity No Sol_Buffer->End Sol_pH->End Sol_ProteinConc->End Sol_Dye->End Sol_ProteinPurity->End

Caption: Troubleshooting workflow for low fluorescence signal.
Issue 2: Precipitate Formation During or After Conjugation

Question: My protein conjugate has precipitated out of solution. Why did this happen and can I rescue it?

Answer: Precipitation is often a sign of protein aggregation, which can be caused by over-labeling or the inherent properties of the protein. This compound is also a hydrophobic molecule, which can contribute to this issue.

  • Cause - Over-labeling: Using too high a molar ratio of dye to protein can lead to the attachment of many dye molecules. This can alter the protein's surface charge and increase its hydrophobicity, causing it to aggregate and precipitate.

    • Solution: Reduce the molar ratio of this compound to protein in your next experiment. Start with a lower ratio and optimize for your specific protein.

  • Cause - Solvent Issues: Adding the dye dissolved in an organic solvent like DMSO too quickly can cause localized high concentrations, leading to protein denaturation and precipitation.

    • Solution: Add the dye solution dropwise while gently vortexing the protein solution.

  • Rescue: It is good practice to centrifuge your conjugate solution in a microcentrifuge before use and use only the supernatant. This will remove any aggregates that may have formed during storage or the reaction itself.

Issue 3: High Background or Non-Specific Staining

Question: My application (e.g., immunofluorescence) shows high background or non-specific staining. What is the cause?

Answer: This is a common problem that can stem from either the conjugate quality or the experimental procedure.

  • Cause - Unconjugated Dye: The most likely cause is the presence of residual, unreacted this compound dye in your conjugate solution.

    • Solution: Ensure the post-reaction purification step is thorough. Use size-exclusion chromatography or extensive dialysis to remove all free dye.

  • Cause - Over-labeled Conjugate: Conjugates with too many dye molecules can become "sticky" due to increased hydrophobicity and may bind non-specifically to cells or tissues.

    • Solution: Decrease the dye-to-protein molar ratio in the conjugation reaction. Determine the degree of labeling (DOL) to ensure it is within the optimal range (typically 2-4 for IgG antibodies).

  • Cause - Aggregated Conjugate: Aggregates can bind non-specifically and give the appearance of high background.

    • Solution: Centrifuge the conjugate solution before use to pellet any aggregates.

Experimental Protocols

General Protocol for Labeling an Antibody with this compound-X, Succinimidyl Ester

This protocol is a general guideline for labeling an IgG antibody. Optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically.

1. Preparation of the Antibody

  • The antibody must be in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or PBS, pH 7.5-8.0). If not, perform a buffer exchange.

  • The antibody concentration should be adjusted to approximately 2 mg/mL for optimal results. Dilute or concentrate the antibody as needed.

  • Ensure the antibody solution is free of any stabilizing proteins like BSA or gelatin.

2. Preparation of the Dye

  • This compound-X, succinimidyl ester is moisture-sensitive. Allow the vial to warm to room temperature before opening to prevent condensation.

  • Dissolve the reactive dye in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). This solution should be prepared immediately before use.

3. Conjugation Reaction

  • Calculate the required volume of dye solution to achieve the desired molar ratio. For an IgG (~150 kDa), a starting molar ratio of 10:1 (dye:antibody) is common.

  • While gently stirring or vortexing, add the calculated volume of dye solution to the antibody solution.

  • Incubate the reaction for 1-3 hours at room temperature, protected from light. Some protocols suggest that the reaction can also proceed overnight at 4°C.

4. Purification of the Conjugate

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).

  • Apply the reaction mixture to the top of the column.

  • Elute the conjugate with the storage buffer. The first colored fraction to elute will be the labeled antibody, which separates from the smaller, slower-moving free dye.

  • Collect the fractions containing the purified conjugate.

5. Characterization (Optional but Recommended)

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~595 nm (for this compound).

  • Calculate the protein concentration and the Degree of Labeling (DOL) using the Beer-Lambert law and the extinction coefficients for the protein and the dye.

Conjugation_Workflow PrepAb 1. Prepare Antibody (Amine-free buffer, 2 mg/mL) React 3. Conjugation Reaction (Add dye to Ab, incubate 1-3h at RT) PrepAb->React PrepDye 2. Prepare Fresh Dye (Dissolve in DMSO) PrepDye->React Purify 4. Purify Conjugate (Size-Exclusion Chromatography) React->Purify Store 5. Store Conjugate (4°C short-term, -20°C long-term) Purify->Store

Caption: General experimental workflow for this compound conjugation.

References

Validation & Comparative

A Head-to-Head Comparison for Immunofluorescence: Texas Red vs. Alexa Fluor 594

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging immunofluorescence, the choice of fluorophore is critical to generating high-quality, reproducible data. Among the red-emitting dyes, both Texas Red and Alexa Fluor 594 are common choices. This guide provides an objective comparison of their performance, supported by spectral and performance data, to aid in selecting the optimal reagent for your specific application.

Quantitative Data Summary

The following table summarizes the key spectral and performance characteristics of this compound and Alexa Fluor 594.

PropertyThis compoundAlexa Fluor 594Reference(s)
Excitation Maximum (nm) ~596~590[1][2]
Emission Maximum (nm) ~615~617[1][2]
Molar Extinction Coeff. ~85,000~73,000[2]
Quantum Yield ~0.93~0.66
Relative Brightness BrightBrighter than this compound
Photostability GoodHigher than this compound
pH Sensitivity Relatively stableInsensitive over a wide pH range

Performance Comparison

Brightness and Photostability:

Alexa Fluor 594 is widely reported to be significantly brighter and more photostable than this compound. This translates to a stronger signal-to-noise ratio and the ability to withstand longer exposure times during image acquisition with less signal degradation. For detecting low-abundance targets or for complex, multi-color imaging experiments that require sequential acquisitions, the superior photostability of Alexa Fluor 594 is a distinct advantage.

pH Sensitivity:

Alexa Fluor 594 exhibits high fluorescence intensity that is stable over a broad pH range, a beneficial characteristic for maintaining consistent signal in various cellular microenvironments. While this compound is also functional across a range of pH levels, Alexa Fluor dyes are specifically noted for their pH insensitivity.

Experimental Protocols

Below are representative indirect immunofluorescence protocols for mammalian cells using either this compound or Alexa Fluor 594 conjugated secondary antibodies.

General Indirect Immunofluorescence Protocol

This protocol provides a general framework. Optimal conditions, such as antibody concentrations and incubation times, should be determined empirically for each specific experimental system.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)

  • Primary Antibody (specific to the target of interest)

  • Fluorophore-conjugated Secondary Antibody (Goat anti-mouse or Goat anti-rabbit IgG conjugated to either this compound or Alexa Fluor 594)

  • Nuclear Counterstain (e.g., DAPI or Hoechst)

  • Mounting Medium

Procedure:

  • Cell Preparation: Culture cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

  • Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells by incubating with Fixation Buffer for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells by incubating with Permeabilization Buffer for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound or Alexa Fluor 594 conjugated secondary antibody in Blocking Buffer (e.g., 1:200 to 1:1000 dilution). Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with a nuclear counterstain, such as DAPI or Hoechst, according to the manufacturer's recommendations.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto glass microscope slides using a drop of mounting medium.

  • Imaging: Visualize the fluorescence using a fluorescence microscope equipped with appropriate filters for this compound or Alexa Fluor 594.

Visualizing the Workflow

The following diagram illustrates the key steps in an indirect immunofluorescence experiment.

Immunofluorescence_Workflow cluster_preparation Sample Preparation cluster_staining Antibody Staining cluster_visualization Visualization Cell_Culture 1. Cell Culture on Coverslip Fixation 2. Fixation (e.g., 4% PFA) Cell_Culture->Fixation Permeabilization 3. Permeabilization (if intracellular target) Fixation->Permeabilization Blocking 4. Blocking (e.g., BSA/Serum) Permeabilization->Blocking Primary_Ab 5. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (this compound or Alexa Fluor 594 conjugate) Primary_Ab->Secondary_Ab Counterstain 7. Nuclear Counterstain (e.g., DAPI) Secondary_Ab->Counterstain Mounting 8. Mounting Counterstain->Mounting Imaging 9. Fluorescence Microscopy Mounting->Imaging

Caption: Indirect Immunofluorescence Workflow.

Conclusion

Both this compound and Alexa Fluor 594 are effective red-emitting fluorophores for immunofluorescence applications. However, for experiments demanding high sensitivity, prolonged imaging, or robust performance across varying pH conditions, Alexa Fluor 594 is the superior choice due to its enhanced brightness and photostability. For routine applications where cost may be a more significant factor, this compound remains a viable option. Ultimately, the selection should be guided by the specific requirements of the experiment and the instrumentation available.

References

A Head-to-Head Comparison of Texas Red and Cy5 for Flow Cytometry Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing flow cytometry, the selection of appropriate fluorochromes is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of two commonly used red and far-red fluorochromes, Texas Red and Cy5, to aid in the selection process for multicolor flow cytometry experiments.

This comparison delves into the spectral properties, performance characteristics, and practical considerations of this compound and Cy5, supported by quantitative data and detailed experimental protocols.

Quantitative Data Summary

A clear understanding of the quantitative spectral and physical properties of fluorochromes is essential for optimal panel design and data interpretation. The table below summarizes key parameters for this compound and Cy5.

PropertyThis compoundCy5
Excitation Maximum (nm) ~586 - 596[1][2][3]~649 - 651[4][5]
Emission Maximum (nm) ~603 - 615~667 - 670
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~85,000~250,000
Quantum Yield ~0.93~0.27
Recommended Laser Line(s) 561 nm (Yellow-Green), 594 nm633 nm (HeNe), 640 nm (Red Diode)
Common Filter ~610/20 nm~660/20 nm

Performance Comparison

Brightness: Brightness is a critical factor for resolving dimly expressed markers. While Cy5 has a significantly higher molar extinction coefficient, this compound boasts a much higher quantum yield. In practice, both are considered bright dyes. However, newer alternatives to this compound, such as Alexa Fluor 594, are reported to be brighter and more photostable. Similarly, Alexa Fluor 647 is a brighter and more photostable alternative to Cy5.

Photostability: Photostability, or the resistance to photobleaching upon exposure to light, is crucial for experiments requiring long acquisition times or cell sorting. This compound is known for its good stability. Cy5 also exhibits good photostability. However, for applications demanding high photostability, alternatives like the Alexa Fluor series are often recommended.

Spillover and Compensation: In multicolor flow cytometry, spectral overlap between fluorochromes necessitates compensation. The distinct excitation and emission spectra of this compound and Cy5 allow for their simultaneous use with careful panel design. This compound, excited by a yellow-green laser, is well-separated from dyes excited by blue (488 nm) and violet (405 nm) lasers. Cy5, excited by a red laser, has minimal spectral overlap with many commonly used fluorochromes, which is advantageous for reducing autofluorescence from cells.

Tandem Dyes: Both this compound and Cy5 are utilized as acceptor fluorochromes in tandem dyes, which allows for a larger Stokes shift and expands multicolor panel options. PE-Texas Red (also known as ECD) and PE-Cy5 are widely used tandem dyes excited by the 488 nm laser, with emissions in the red and far-red spectra, respectively. It is important to note that tandem dyes can be sensitive to photobleaching and degradation, which can lead to uncoupling and incorrect compensation.

Experimental Protocols

The following protocols provide a general framework for antibody conjugation and cell staining for flow cytometry using this compound and Cy5.

This protocol outlines the general steps for labeling a primary antibody with an amine-reactive form of this compound or Cy5 (e.g., NHS ester).

Materials:

  • Purified primary antibody in an amine-free buffer (e.g., PBS)

  • This compound-NHS ester or Cy5-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 1-2 mg/mL in the Reaction Buffer.

  • Dye Preparation: Immediately before use, dissolve the this compound or Cy5 NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently vortexing, add the reactive dye to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 8:1 to 12:1 is often recommended for IgG antibodies.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unconjugated dye using a gel filtration column equilibrated with Storage Buffer.

  • Storage: Store the conjugated antibody at 4°C, protected from light.

This protocol describes a general procedure for staining cell surface markers for flow cytometry analysis.

Materials:

  • Single-cell suspension (1 x 10⁶ cells per sample)

  • This compound- or Cy5-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)

  • (Optional) Fc block reagent

  • (Optional) Viability dye

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • (Optional) Fc Block: To prevent non-specific binding, incubate the cells with an Fc block reagent for 10-15 minutes at room temperature.

  • Staining: Aliquot 100 µL of the cell suspension into FACS tubes. Add the predetermined optimal concentration of the conjugated antibody.

  • Incubation: Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

  • Repeat Wash: Decant the supernatant and repeat the wash step.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer for analysis.

  • (Optional) Viability Staining: If a viability dye is used, add it to the cells just before analysis according to the manufacturer's protocol.

For intracellular staining, fixation and permeabilization steps would be required after surface staining and before the addition of the intracellular antibody.

Logical Workflow for Fluorochrome Comparison

The selection of a suitable fluorochrome for a specific experiment is a critical step. The following diagram illustrates a logical workflow for comparing this compound and Cy5 for a flow cytometry experiment.

G Workflow for Comparing this compound and Cy5 in Flow Cytometry cluster_0 Pre-analytical Phase cluster_1 Fluorochrome Evaluation cluster_2 Experimental Validation cluster_3 Data Analysis and Selection A Define Target Antigen and Expected Expression Level D Compare Spectral Properties: Excitation/Emission, Brightness A->D B Review Instrument Configuration (Lasers and Filters) B->D C Assess Existing Multicolor Panel F Analyze Potential Spectral Overlap C->F G Conjugate Antibody to This compound and Cy5 D->G E Evaluate Photostability Requirements E->G F->G H Titrate Conjugated Antibodies G->H I Perform Staining on Control Cells H->I J Acquire Data on Flow Cytometer I->J K Compare Signal-to-Noise Ratio and Staining Index J->K L Determine Optimal Fluorochrome K->L

Caption: Workflow for comparing this compound and Cy5.

Conclusion

Both this compound and Cy5 are valuable fluorochromes for flow cytometry. The choice between them will largely depend on the specific requirements of the experiment, including the antigen density, the instrument configuration, and the other fluorochromes in the panel. For dimly expressed antigens, the brightness of the fluorochrome is a key consideration. For complex multicolor panels, minimizing spectral overlap to reduce compensation is crucial. By carefully considering the quantitative data and following robust experimental protocols, researchers can effectively leverage the strengths of both this compound and Cy5 to achieve high-quality flow cytometry results.

References

A Researcher's Guide to the Validation of Texas Red Labeled Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and localization of proteins are paramount. Fluorescently labeled antibodies are indispensable tools in this endeavor, with Texas Red being a long-standing option for red fluorescence applications. However, rigorous validation is crucial to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of this compound labeled antibodies with a popular alternative, Alexa Fluor 594, and details key experimental protocols for their validation.

Performance Comparison: this compound vs. Alternatives

While this compound has been a workhorse in fluorescence microscopy, newer dyes often offer improved performance characteristics. A prominent alternative in the red spectrum is Alexa Fluor 594. The choice of fluorophore can significantly impact the quality of experimental data. Key performance indicators include the extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative BrightnessRelative Photostability
This compound59661585,0000.93BrightModerate
Alexa Fluor 59459061773,0000.66Very BrightHigh

Table 1: Comparison of Spectroscopic Properties. This table summarizes the key performance characteristics of this compound and a common alternative, Alexa Fluor 594. While this compound has a higher quantum yield, Alexa Fluor 594 is noted for its superior brightness and photostability in many applications.[1][2] Relative brightness is a practical measure that considers both the extinction coefficient and quantum yield.

Key Experimental Validation Protocols

The validation of any labeled antibody is critical to confirm its specificity and functionality in a given application. Below are detailed protocols for three common experimental techniques used for antibody validation.

Immunofluorescence (IF) Staining of Cultured Cells

Immunofluorescence allows for the visualization of the subcellular localization of a target protein.

Protocol:

  • Cell Culture and Fixation:

    • Grow cells on sterile glass coverslips or in imaging-grade multi-well plates to the desired confluency.

    • Gently wash the cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Tween 20) for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the this compound or alternative fluorophore-labeled primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.

    • Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • (Optional) Counterstain the nuclei with a suitable dye like DAPI (4',6-diamidino-2-phenylindole).

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the fluorescence using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Western Blotting

Western blotting is used to detect the presence and relative abundance of a specific protein in a complex mixture.

Protocol:

  • Sample Preparation and Gel Electrophoresis:

    • Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates.

    • Denature the protein samples by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (this can be an unlabeled primary followed by a labeled secondary, or a directly labeled primary) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation (for indirect detection):

    • If using an unlabeled primary antibody, incubate the membrane with a this compound or alternative fluorophore-labeled secondary antibody that specifically recognizes the primary antibody's host species. The incubation is typically for 1 hour at room temperature, protected from light.

    • Wash the membrane three times with TBST for 10 minutes each, protected from light.

  • Detection:

    • Image the membrane using a fluorescence imaging system with the appropriate excitation and emission filters.

Flow Cytometry

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population.

Protocol:

  • Cell Preparation:

    • Prepare a single-cell suspension from tissues or cell cultures.

    • Wash the cells with a suitable buffer (e.g., PBS with 2% Fetal Bovine Serum).

    • Adjust the cell concentration to approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Add the this compound or alternative fluorophore-labeled antibody to the cell suspension at the predetermined optimal concentration.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with the staining buffer to remove unbound antibodies.

  • Fixation and Permeabilization (for intracellular targets):

    • If staining for an intracellular antigen, fix and permeabilize the cells using a commercially available kit or established protocols after the surface staining is complete.

    • Incubate with the intracellular antibody, then wash as described above.

  • Data Acquisition:

    • Resuspend the cells in staining buffer.

    • Analyze the samples on a flow cytometer equipped with the appropriate lasers and detectors for the chosen fluorophore.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in antibody validation and their application, the following diagrams illustrate a typical validation workflow and a simplified signaling pathway where a fluorescently labeled antibody would be used.

Antibody_Validation_Workflow cluster_prep Antibody Preparation cluster_validation Validation Assays cluster_analysis Data Analysis & Interpretation Antibody This compound Labeled Antibody WB Western Blot Antibody->WB IF Immunofluorescence Antibody->IF FC Flow Cytometry Antibody->FC Specificity Specificity Check WB->Specificity Functionality Functionality Test IF->Functionality FC->Functionality Result Validated Antibody Specificity->Result Functionality->Result

Caption: A typical workflow for the validation of a this compound labeled antibody.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Ligand Ligand->Receptor Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor (Inactive) Kinase2->TF TF_active Transcription Factor (Active) TF->TF_active Activation Antibody This compound-Antibody (targets active TF) TF_active->Antibody Gene Target Gene TF_active->Gene Translocation Gene Expression Gene Expression Gene->Gene Expression

Caption: A simplified signaling pathway illustrating the use of a this compound labeled antibody.

References

A Head-to-Head Comparison of Texas Red Conjugates and a Guide to Minimizing Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize their immunofluorescence assays, the choice of fluorophore is critical. This guide provides an objective comparison of Texas Red conjugates with popular alternatives, focusing on the common issue of cross-reactivity and offering supporting data and protocols to help you make an informed decision.

This compound, a rhodamine derivative, has long been a staple in fluorescence microscopy for its bright red emission. However, it is not without its drawbacks. A significant concern for many researchers is the potential for non-specific binding and higher background staining, which can obscure specific signals and lead to misinterpretation of results. This guide delves into the characteristics of this compound and compares it with alternative fluorophores, providing the necessary information to select the most appropriate reagent for your specific application.

Understanding Cross-Reactivity and Non-Specific Binding

In immunofluorescence, the goal is to achieve a high signal-to-noise ratio, where the fluorescent signal from the target of interest is significantly brighter than any background fluorescence. Non-specific binding of fluorophore-conjugated antibodies to off-target sites is a major contributor to high background. This can be influenced by several factors, including the physicochemical properties of the fluorophore itself.

It has been reported that the use of this compound may lead to higher background staining.[1] This is often attributed to its relatively hydrophobic nature, which can cause it to interact non-specifically with cellular components.

Alternatives to this compound: A Brighter, Cleaner Future

Fortunately, advancements in fluorescent dye technology have produced a range of alternatives that address the limitations of this compound. The most prominent of these is the Alexa Fluor family of dyes, particularly Alexa Fluor 594.

Key Performance Metrics: this compound vs. Alternatives
FeatureThis compoundAlexa Fluor 594iFluor® 594
Brightness BrightBrighter than this compound[2][3]High
Photostability GoodMore photostable than this compound[2][3]More stable than this compound
Hydrophilicity LowerMore hydrophilic than this compoundN/A
Background Staining Prone to higher backgroundCauses less background than this compoundLower background than Alexa Fluor® 594
Excitation Max (nm) ~596~590~592
Emission Max (nm) ~615~617~614

Alexa Fluor 594 is consistently reported to be a superior alternative to this compound. It is more fluorescent and photostable, more water-soluble, and results in less background staining. Its hydrophilic nature is a key factor in reducing non-specific binding.

iFluor® 594 is another alternative with spectral characteristics similar to this compound and Alexa Fluor 594. It is purported to have superior labeling performance and stability compared to this compound and has been shown to produce lower background staining than Alexa Fluor 594 in some applications.

Visualizing the Workflow and Concepts

To better understand the experimental process and the principles involved, the following diagrams illustrate a typical immunofluorescence workflow and the concept of antibody-antigen binding.

G cluster_workflow Experimental Workflow for Immunofluorescence prep Sample Preparation (Cell Culture/Tissue Sectioning) fix Fixation (e.g., 4% Paraformaldehyde) prep->fix perm Permeabilization (e.g., 0.1% Triton X-100) fix->perm block Blocking (e.g., 5% Normal Goat Serum) perm->block primary Primary Antibody Incubation block->primary wash1 Wash Steps primary->wash1 secondary Secondary Antibody Incubation (Fluorophore-conjugated) wash1->secondary wash2 Wash Steps secondary->wash2 mount Mounting and Imaging wash2->mount

Caption: A typical workflow for an indirect immunofluorescence experiment.

G cluster_binding Principle of Indirect Immunofluorescence antigen Antigen primary_ab Primary Antibody antigen->primary_ab Specific Binding secondary_ab Secondary Antibody primary_ab->secondary_ab Specific Binding fluorophore Fluorophore (e.g., this compound, Alexa Fluor 594) secondary_ab->fluorophore

Caption: Illustration of the binding principle in indirect immunofluorescence.

Experimental Protocols

The following is a generalized immunofluorescence protocol. Note that optimal conditions for antibodies, cell types, and targets should be determined experimentally.

Immunofluorescence Staining Protocol

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.05% Tween-20)

  • Primary Antibody

  • Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG conjugated to this compound or Alexa Fluor 594)

  • Antifade Mounting Medium

  • Coverslips and Microscope Slides

Procedure:

  • Cell Culture and Preparation:

    • Grow cells on sterile coverslips in a petri dish until they reach the desired confluency.

    • Wash the cells twice with PBS.

  • Fixation:

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding sites.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody to its optimal concentration in the Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Visualize the fluorescence using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Troubleshooting High Background Staining

High background can be a persistent issue in immunofluorescence. Here are some common causes and solutions:

  • Inadequate Blocking: Ensure the blocking step is sufficient. Using a blocking solution containing normal serum from the same species as the secondary antibody is recommended.

  • Primary Antibody Concentration Too High: Titrate the primary antibody to determine the optimal concentration that provides a strong signal with minimal background.

  • Secondary Antibody Cross-Reactivity: Use cross-adsorbed secondary antibodies to minimize cross-reactivity with endogenous immunoglobulins.

  • Insufficient Washing: Increase the number and duration of wash steps to remove unbound antibodies effectively.

  • Autofluorescence: Some tissues and cells exhibit natural fluorescence. This can be quenched using specific reagents or by selecting fluorophores in the far-red spectrum where autofluorescence is typically lower.

Conclusion

While this compound has been a valuable tool in fluorescence microscopy, its propensity for non-specific binding and the availability of superior alternatives warrant careful consideration. For applications demanding high sensitivity and a clean background, Alexa Fluor 594 and other modern fluorophores offer significant advantages in terms of brightness, photostability, and reduced cross-reactivity. By understanding the properties of different fluorophores and optimizing experimental protocols, researchers can significantly improve the quality and reliability of their immunofluorescence data.

References

A Head-to-Head Battle of Red Fluorophores: Unveiling the Photostability of Texas Red vs. DyLight 594

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing fluorescence microscopy, the selection of a robust and reliable fluorescent dye is paramount to generating high-quality, reproducible data. Among the plethora of red fluorophores, Texas Red and DyLight 594 are common choices. This guide provides a comprehensive comparison of their photostability, supported by available data and detailed experimental methodologies, to aid in the selection of the optimal dye for your research needs.

Executive Summary

Photophysical Properties: A Snapshot

A fundamental understanding of the spectral characteristics of each dye is crucial for experimental design. Both this compound and DyLight 594 exhibit similar excitation and emission profiles, making them spectrally interchangeable in many microscopy setups.

PropertyThis compoundDyLight 594
Excitation Maximum (nm) ~595[1]~593[2]
Emission Maximum (nm) ~615[1]~618[2]
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~85,000~80,000
Quantum Yield ~0.92Not widely reported
Alternative Dyes Alexa Fluor 594, DyLight 594Alexa Fluor 594, this compound

Photostability: The Key Differentiator

Photostability, the ability of a fluorophore to resist photochemical destruction (photobleaching) upon exposure to excitation light, is a critical performance metric. While this compound has been a workhorse in fluorescence microscopy for many years, its susceptibility to photobleaching is a known limitation.[1] In contrast, the DyLight series of dyes were developed to offer enhanced brightness and photostability.

Although a direct quantitative value for the photobleaching quantum yield of DyLight 594 is not consistently published, it is widely marketed as a more photostable alternative to this compound. This implies that under continuous illumination, DyLight 594 will maintain its fluorescent signal for a longer duration than this compound, enabling the acquisition of more data points in time-lapse experiments and generating images with a better signal-to-noise ratio in lengthy imaging sessions.

Experimental Protocol: A Guide to Comparative Photostability Analysis

To empirically determine the photostability of this compound and DyLight 594 in your specific experimental context, a standardized imaging protocol is essential. The following methodology outlines a robust procedure for a head-to-head comparison.

Objective:

To quantitatively compare the photobleaching rates of this compound and DyLight 594 conjugated to a specific antibody under continuous illumination using time-lapse fluorescence microscopy.

Materials:
  • Microscope slides and coverslips

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA) for blocking

  • Primary antibody of interest

  • Secondary antibodies conjugated to this compound and DyLight 594

  • Antifade mounting medium (optional, for a separate comparison)

  • Fluorescence microscope with a suitable filter set for red fluorophores and a digital camera

Methodology:
  • Sample Preparation:

    • Prepare identical biological samples (e.g., fixed cells, tissue sections) on separate microscope slides.

    • Perform immunolabeling with the primary antibody.

    • Incubate one set of slides with the this compound-conjugated secondary antibody and the other set with the DyLight 594-conjugated secondary antibody, ensuring identical concentrations and incubation conditions.

    • Wash the slides thoroughly to remove unbound antibodies.

    • Mount the coverslips using a standard mounting medium (without antifade for intrinsic photostability measurement).

  • Microscope Setup:

    • Use the same microscope, objective lens, and filter set for imaging both sets of slides.

    • Set the excitation light source to a consistent and moderate intensity.

    • Adjust the camera settings (exposure time, gain) to achieve a good initial signal-to-noise ratio, ensuring the initial fluorescence intensity is not saturated. These settings must remain constant throughout the experiment.

  • Time-Lapse Imaging:

    • Select a region of interest (ROI) on the first slide (this compound).

    • Begin continuous illumination of the ROI.

    • Acquire a series of images at regular time intervals (e.g., every 10 seconds) for a total duration that results in significant photobleaching (e.g., 5-10 minutes).

    • Repeat the exact same imaging protocol for a ROI on the DyLight 594 slide.

  • Data Analysis:

    • For each time series, measure the mean fluorescence intensity within the ROI for each image.

    • Subtract the background fluorescence from each measurement.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for both this compound and DyLight 594 on the same graph.

    • The resulting curves will provide a direct visual comparison of the photobleaching rates. The dye that maintains a higher normalized intensity for a longer duration is the more photostable.

    • For a more quantitative comparison, the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) can be determined from the decay curves.

Visualizing the Experimental Workflow and the Concept of Photobleaching

To further clarify the experimental process and the underlying principle of photobleaching, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis prep1 Prepare Identical Samples prep2 Primary Antibody Incubation prep1->prep2 prep3 Secondary Antibody Incubation (this compound vs. DyLight 594) prep2->prep3 prep4 Wash and Mount prep3->prep4 img1 Consistent Microscope Setup prep4->img1 img2 Select Region of Interest (ROI) img1->img2 img3 Continuous Illumination img2->img3 img4 Time-Lapse Image Acquisition img3->img4 an1 Measure Mean Fluorescence Intensity img4->an1 an2 Background Subtraction an1->an2 an3 Normalize Intensity an2->an3 an4 Plot Decay Curves & Compare an3->an4

Caption: Experimental workflow for comparing the photostability of this compound and DyLight 594.

G S0 S0 S1 S1 S0->S1 Excitation S1->S0 Fluorescence T1 T1 S1->T1 Intersystem Crossing Bleached Bleached State T1->Bleached Photochemical Reaction

Caption: Simplified Jablonski diagram illustrating the process of photobleaching.

Conclusion

The selection of a fluorescent dye should be guided by the specific demands of the experiment. While this compound has been a foundational tool in fluorescence microscopy, for applications requiring high photostability, such as live-cell imaging, time-lapse studies, and super-resolution microscopy, DyLight 594 presents a superior alternative. Its enhanced resistance to photobleaching ensures a more stable and reliable fluorescent signal, ultimately leading to higher quality and more quantifiable data. For critical applications, it is always recommended to perform an in-house comparison using the detailed protocol to validate the optimal fluorophore for your specific experimental conditions.

References

Navigating the Crowded Spectrum: A Guide to Managing Spectral Overlap with Texas Red

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, careful consideration of fluorophore selection is paramount to generating accurate and reliable data. This guide provides a comprehensive comparison of the spectral properties of Texas Red with other commonly used fluorophores, offering insights into potential spectral overlap and providing experimental protocols to quantify and mitigate its effects.

This compound, a bright and relatively photostable red-emitting fluorophore, is a popular choice for a variety of applications, including immunofluorescence, flow cytometry, and fluorescence in situ hybridization (FISH). However, its broad emission spectrum can lead to spectral overlap, or "bleed-through," into the detection channels of other fluorophores, potentially confounding experimental results. This guide will delve into the spectral characteristics of this compound and its commonly used counterparts, present this data in a clear, comparative format, and provide detailed protocols for assessing and correcting for spectral overlap.

Spectral Properties of this compound and Other Common Fluorophores

Understanding the excitation and emission spectra of fluorophores is the first step in predicting and managing spectral overlap. The table below summarizes the key spectral characteristics of this compound and several other widely used fluorescent dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)
This compound ~595[1]~615[1]
Fluorescein (FITC)~495[2]~519[2]
Tetramethylrhodamine (TRITC)~557~576[3]
Cyanine 3 (Cy3)~554~568
Cyanine 5 (Cy5)~649~667
Alexa Fluor 594~590~617

Visualizing Spectral Overlap

To visually represent the concept of spectral overlap, the following diagram illustrates the excitation and emission spectra of this compound and Fluorescein (FITC), a commonly used green-emitting fluorophore with significant potential for spectral crosstalk.

Spectral_Overlap Spectral Overlap of this compound and FITC cluster_Spectra Normalized Intensity vs. Wavelength (nm) cluster_FITC FITC cluster_TexasRed This compound Wavelength (nm) Wavelength (nm) 400 400 500 500 600 600 700 700 FITC_Ex Excitation (495 nm) FITC_Em Emission (519 nm) TR_Ex Excitation (595 nm) FITC_Em->TR_Ex Potential Overlap (Emission tail of FITC overlaps with excitation of this compound) TR_Em Emission (615 nm)

Caption: Diagram illustrating the spectral overlap between FITC and this compound.

Experimental Protocols for Quantifying and Correcting Spectral Overlap

Accurate quantification and correction for spectral bleed-through are critical for multi-color fluorescence experiments. The following sections provide detailed protocols for two common techniques: spectral unmixing in fluorescence microscopy and compensation in flow cytometry.

Quantifying Spectral Bleed-through in Fluorescence Microscopy via Spectral Unmixing

Spectral unmixing is a powerful technique used to separate the emission signals of multiple fluorophores that are spectrally overlapping. This is achieved by acquiring a series of images at different emission wavelengths (a "lambda stack") and then using software to calculate the contribution of each fluorophore to the total signal in each pixel.

Experimental Protocol:

  • Prepare Single-Stained Control Samples: For each fluorophore in your experiment (e.g., this compound, FITC), prepare a separate sample stained with only that single fluorophore. It is crucial that these control samples are prepared and imaged under the exact same conditions as your multi-color experimental sample.

  • Acquire a Lambda Stack for Each Control:

    • Place a single-stained control sample on the microscope.

    • Using the spectral imaging capabilities of your confocal or multiplex imaging system, define a series of narrow emission bandwidths that cover the entire emission spectrum of your fluorophore.

    • Acquire a series of images at each of these emission bandwidths. This series of images is the lambda stack for that fluorophore.

  • Generate Reference Spectra: From the lambda stack of each single-stained control, the software will generate a "reference spectrum" or "spectral signature" for that fluorophore. This represents the unique emission profile of the dye under your specific experimental conditions.

  • Acquire a Lambda Stack for the Multi-Color Sample: Image your experimental sample, which is stained with multiple fluorophores, using the same lambda stack settings as for the controls.

  • Perform Linear Unmixing: In the imaging software, use the generated reference spectra to perform linear unmixing on the lambda stack from your multi-color sample. The software will calculate the contribution of each fluorophore to the signal in every pixel, effectively separating the overlapping signals.

  • Quantify Bleed-through (Optional but Recommended): While spectral unmixing corrects for the overlap, you can quantify the bleed-through by analyzing the single-stain lambda stacks. For example, to determine the bleed-through of FITC into the this compound channel, measure the intensity of the FITC signal in the emission wavelength range typically used for this compound. This can be expressed as a percentage of the peak FITC emission.

Correcting for Spectral Overlap in Flow Cytometry via Compensation

In flow cytometry, compensation is a mathematical correction applied to the data to account for the spectral overlap between different fluorophores. This process requires the use of single-stained compensation controls.

Experimental Protocol:

  • Prepare Single-Stained Compensation Controls: For each fluorophore in your experiment, prepare a separate tube of cells or compensation beads stained with only that single fluorophore. You will also need an unstained control sample.

  • Set Up the Flow Cytometer:

    • Run the unstained control to set the baseline fluorescence and adjust the forward and side scatter voltages to appropriately visualize your cell population.

    • Run each single-stained control to adjust the voltage for each fluorescence detector so that the positive population is on scale.

  • Acquire Data for Compensation Controls: Record data for each of your single-stained controls, ensuring you collect a sufficient number of events for a statistically robust analysis.

  • Create the Compensation Matrix:

    • Using the software on your flow cytometer or a dedicated analysis program, select your single-stained control files.

    • The software will automatically calculate the amount of signal from each fluorophore that is detected in other channels. This is used to create a compensation matrix. For example, it will calculate the percentage of the FITC signal that is detected in the PE-Texas Red channel and vice versa.

  • Apply Compensation to Experimental Samples: Apply the calculated compensation matrix to your multi-color experimental samples. The software will then subtract the bleed-through signal from each channel, providing a more accurate representation of the true fluorescence of each marker.

  • Review and Fine-tune Compensation: After automatic compensation, it is crucial to visually inspect the data to ensure that the compensation is correct. The median fluorescence intensity of the negative population should be the same as the median fluorescence intensity of the positive population in the spillover channels.

Conclusion

While this compound is a valuable tool in fluorescence-based research, its spectral properties necessitate careful consideration of potential overlap with other fluorophores. By understanding the principles of spectral bleed-through and employing the detailed experimental protocols for spectral unmixing and compensation outlined in this guide, researchers can confidently generate accurate and reproducible multi-color fluorescence data. Careful experimental design, including the use of appropriate controls, is the cornerstone of successful multi-color fluorescence analysis.

References

Texas Red in Super-Resolution Microscopy: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

Super-resolution microscopy techniques have revolutionized cellular imaging, breaking the diffraction barrier to reveal subcellular structures with unprecedented detail.[1][2] The choice of fluorophore is a critical determinant of the quality and resolution achievable in these advanced imaging modalities.[3][4] This guide provides an objective comparison of Texas Red's performance against common alternatives in the context of super-resolution microscopy, supported by photophysical data and standardized experimental protocols.

Photophysical Properties: A Comparative Overview

The performance of a fluorophore in super-resolution imaging is intrinsically linked to its photophysical characteristics. Properties such as excitation and emission maxima, quantum yield (a measure of fluorescence efficiency), and the molar extinction coefficient (a measure of light absorption) are crucial.[5] this compound, a derivative of sulforhodamine 101, is a well-established red fluorescent dye. However, for demanding super-resolution applications, several alternatives have been developed that may offer enhanced brightness and photostability.

A summary of the key photophysical properties for this compound and selected alternatives—Alexa Fluor 568, ATTO 565, and Cy3B—is presented below.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
This compound 5966150.9385,000
Alexa Fluor 568 5786030.6991,000
ATTO 565 5645900.90120,000
Cy3B 5595700.67130,000

Data compiled from sources.

Performance in Super-Resolution Modalities

The suitability of a fluorophore varies depending on the specific super-resolution technique employed, such as Stimulated Emission Depletion (STED) microscopy or single-molecule localization microscopy (SMLM) methods like Stochastic Optical Reconstruction Microscopy (STORM).

STED Microscopy : This technique requires fluorophores with high photostability to withstand the high laser power of the depletion beam. Dyes like ATTO 565 are noted for their high photostability and are well-suited for STED imaging. While this compound can be used, alternatives may offer greater resistance to photobleaching under the harsh conditions of STED.

STORM/dSTORM : These SMLM techniques rely on the photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. The ideal STORM dye exhibits a high photon output per switching event and a low duty cycle (fraction of time spent in the "on" state) to ensure that only a sparse, optically resolvable subset of fluorophores is active at any given time.

While this compound is a bright fluorophore, alternatives like Cy3B and certain carbocyanine dyes are often favored for STORM due to their excellent photoswitching characteristics in combination with other dyes (like Alexa Fluor 647). For instance, the Cy3B-Alexa 647 dye pair is a common choice for dSTORM experiments. Dyes from the Alexa Fluor and ATTO families are also frequently used in SMLM applications.

Experimental Protocols

Reliable and reproducible results in super-resolution microscopy depend on meticulous experimental execution, particularly during the labeling phase.

General Protocol for Antibody Conjugation

Covalent labeling of antibodies with amine-reactive dyes is a fundamental procedure for immunofluorescence-based super-resolution imaging.

AntibodyLabeling cluster_prep Preparation cluster_reaction Labeling cluster_purify Purification Prot_Prep 1. Prepare Protein (e.g., Antibody in amine-free buffer) Reaction 3. Mix Dye and Protein (molar excess of dye) Prot_Prep->Reaction Dye_Prep 2. Prepare Dye (dissolve NHS-ester in anhydrous DMSO/DMF) Dye_Prep->Reaction Incubate 4. Incubate (e.g., 1 hour at RT with gentle stirring) Reaction->Incubate Purify 5. Purify Conjugate (e.g., Gel filtration column) Incubate->Purify Result Labeled Antibody Purify->Result

Figure 1. Workflow for covalent labeling of antibodies with NHS-ester functionalized fluorophores.

Methodology:

  • Protein Preparation : Dialyze the antibody or protein of interest against an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 1-5 mg/mL. Tris or other amine-containing buffers must be removed as they will compete for reaction with the dye.

  • Dye Preparation : Immediately before use, dissolve the amine-reactive dye (e.g., this compound-X, succinimidyl ester) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.

  • Labeling Reaction : Add a calculated molar excess of the reactive dye to the protein solution. A 5- to 20-fold molar excess is a common starting point.

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rocking.

  • Purification : Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS. The first colored band to elute is the antibody-dye conjugate.

  • Characterization : Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's maximum (typically 280 nm) and the dye's absorption maximum.

General Workflow for dSTORM Imaging

The dSTORM technique involves a specific imaging sequence to enable single-molecule localization and subsequent image reconstruction.

dSTORM_Workflow cluster_imaging_loop Iterative Imaging Cycle Label 1. Sample Labeling (e.g., Immunostaining with photoswitchable dye) Mount 2. Mounting (in photoswitching buffer) Label->Mount Image 3. Image Acquisition (TIRF or similar) Mount->Image Localize 4. Single-Molecule Localization (Fit PSF of each blink) Activate 3a. Activate (brief 405 nm laser pulse) Reconstruct 5. Image Reconstruction (Generate super-resolved image) Localize->Reconstruct Analysis Final Analysis Reconstruct->Analysis Excite 3b. Excite & Image (continuous 561/647 nm laser) Activate->Excite Deactivate 3c. Photobleach/Deactivate Excite->Deactivate Deactivate->Activate

References

A Head-to-Head Battle of Red Fluorescent Dyes: Texas Red vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of biomedical research, the selection of appropriate fluorescent probes is paramount for generating high-quality, reproducible data. For decades, Texas Red has been a workhorse in fluorescence microscopy and other applications requiring a red-emitting dye. However, the advent of newer fluorophores, such as the Alexa Fluor and DyLight series, has presented researchers with a wider array of options, each boasting superior performance characteristics. This guide provides a comprehensive cost-benefit analysis of this compound versus its modern counterparts, with a focus on quantitative performance data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific needs.

Performance Metrics: A Quantitative Comparison

The choice of a fluorescent dye is often a trade-off between performance and cost. While this compound has historically been a cost-effective option, its photophysical properties are often surpassed by newer dyes. The following table summarizes key performance indicators for this compound and two popular alternatives, Alexa Fluor 594 and DyLight 594.

PropertyThis compoundAlexa Fluor 594DyLight 594
Excitation Max (nm) ~595~590[1]~593[2]
Emission Max (nm) ~615~617[1]~618
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~85,000~73,000~80,000
Quantum Yield (Φ) ~0.93~0.66Not widely reported
Relative Brightness GoodExcellentExcellent
Photostability ModerateHighHigh
pH Sensitivity SensitiveInsensitive (pH 4-10)Stable (pH 4-9)
Cost (Secondary Antibody Conjugate) LowerHigherHigher

Note: Brightness is proportional to the product of the molar extinction coefficient and the quantum yield. While this compound has a high quantum yield, its lower extinction coefficient and moderate photostability can result in a lower effective brightness in demanding applications compared to newer dyes.

Cost-Benefit Analysis: Is Newer Always Better?

The primary advantage of this compound lies in its lower cost, making it an attractive option for routine applications or when budget constraints are a major consideration. However, for experiments requiring high sensitivity, long-term imaging, or quantitative analysis, the superior performance of newer dyes like Alexa Fluor 594 and DyLight 594 often justifies the higher price tag.

The increased photostability of modern dyes allows for longer exposure times and repeated imaging without significant signal loss, which is critical for time-lapse microscopy and capturing faint signals. Furthermore, their enhanced brightness can lead to a better signal-to-noise ratio, resulting in clearer images and more reliable data. The pH insensitivity of the Alexa Fluor and DyLight dyes also offers a significant advantage, as their fluorescence intensity remains stable across a wider range of experimental conditions.

The "total cost of ownership" should also be considered. While the initial purchase price of newer dyes may be higher, their superior performance can lead to cost savings in the long run by reducing the need for repeat experiments and enabling the acquisition of higher quality data from a single experiment.

Experimental Protocols

To provide a practical framework for utilizing these dyes, detailed protocols for immunofluorescence staining and for comparing fluorophore photostability are provided below.

Immunofluorescence Staining Protocol (Indirect Method)

This protocol provides a general workflow for immunofluorescence staining using a primary antibody and a fluorophore-conjugated secondary antibody.

G cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging prep1 Seed cells on coverslips prep2 Fix with 4% paraformaldehyde prep1->prep2 prep3 Permeabilize with 0.1% Triton X-100 prep2->prep3 stain1 Block with 1% BSA prep3->stain1 stain2 Incubate with primary antibody stain1->stain2 stain3 Wash with PBS stain2->stain3 stain4 Incubate with fluorophore- conjugated secondary antibody (e.g., this compound, Alexa Fluor 594) stain3->stain4 stain5 Wash with PBS stain4->stain5 image1 Mount coverslip with antifade medium stain5->image1 image2 Image with fluorescence microscope image1->image2 G cluster_setup Experimental Setup cluster_acq Image Acquisition cluster_analysis Data Analysis setup1 Prepare identical samples stained with different fluorophores setup2 Mount samples on microscope setup1->setup2 acq1 Define imaging parameters (laser power, exposure time, etc.) setup2->acq1 acq2 Acquire a time-lapse series of images (e.g., every 30 seconds for 10 minutes) acq1->acq2 analysis1 Select regions of interest (ROIs) acq2->analysis1 analysis2 Measure mean fluorescence intensity in ROIs for each time point analysis1->analysis2 analysis3 Normalize intensity to the initial time point analysis2->analysis3 analysis4 Plot normalized intensity vs. time to generate photobleaching curves analysis3->analysis4 G start Start: Need a red fluorescent dye? q1 Is the experiment quantitative or require long-term imaging? start->q1 q2 Is budget the primary constraint? q1->q2 No ans_newer_dyes Consider newer dyes (e.g., Alexa Fluor 594, DyLight 594) q1->ans_newer_dyes Yes ans_texas_red Consider this compound q2->ans_texas_red Yes q2->ans_newer_dyes No

References

A Comparative Guide to the Performance of PE-Texas Red Tandem Dyes

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of multicolor flow cytometry, the selection of appropriate fluorochromes is paramount for achieving high-quality, reproducible data. PE-Texas Red, a well-established tandem dye, has long been a workhorse for researchers. However, with the advent of newer technologies, a range of alternative tandem dyes has emerged, offering potential improvements in brightness, stability, and spectral properties. This guide provides a comprehensive evaluation of PE-Texas Red and its common alternatives, including PE-CF594, PE-Dazzle 594, and PE-eFluor 610, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their experimental designs.

Quantitative Performance Comparison

The performance of a tandem dye is critically dependent on several factors: the efficiency of Förster Resonance Energy Transfer (FRET), the brightness of the donor and acceptor dyes, and the stability of the conjugate. The following table summarizes the key performance characteristics of PE-Texas Red and its alternatives.

FluorochromeExcitation Max (nm)Emission Max (nm)Relative BrightnessKey Advantages
PE-Texas Red 565615BrightWell-established, widely used.
PE-CF594 496, 564612Very BrightImproved brightness and more consistent lot-to-lot spillover compared to PE-Texas Red.[1]
PE-Dazzle 594 565615BrightSpectrally comparable to PE-Texas Red.[2]
PE-eFluor 610 565615BrightSpectrally similar to PE-Texas Red.[2]
PE-Vio 615 565615BrightHigher photostability compared to PE-Dazzle 594.[3]

Relative brightness is a qualitative assessment based on manufacturer's charts and published data.[4]

Experimental Protocols

To ensure a rigorous and unbiased comparison of tandem dye performance, standardized experimental protocols are essential. Below are detailed methodologies for evaluating key performance parameters.

Protocol 1: Evaluation of Tandem Dye Brightness (Stain Index)

The Stain Index (SI) is a commonly used metric to quantify the brightness of a fluorochrome and its ability to resolve a positive population from a negative one.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or a cell line with known antigen expression.

  • Antibodies conjugated to PE-Texas Red and alternative tandem dyes (e.g., anti-human CD4).

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).

  • Flow cytometer equipped with a blue (488 nm) or yellow-green (561 nm) laser.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of PBMCs or your chosen cell line at a concentration of 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.

  • Antibody Titration: Perform a titration of each antibody conjugate to determine the optimal concentration that provides the best signal-to-noise ratio.

  • Staining: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into individual tubes. Add the predetermined optimal amount of each antibody conjugate to the respective tubes.

  • Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifugation at 300-400 x g for 5 minutes.

  • Data Acquisition: Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer and acquire data on the flow cytometer. Ensure that a sufficient number of events are collected for statistical analysis.

  • Data Analysis: For each fluorochrome, calculate the Stain Index using the following formula: Stain Index = (Median Fluorescence Intensity of Positive Population - Median Fluorescence Intensity of Negative Population) / (2 x Standard Deviation of Negative Population)

Protocol 2: Assessment of Photostability

Tandem dyes are known to be susceptible to photobleaching, which can lead to a loss of signal and an increase in spillover into the donor fluorochrome's channel.

Materials:

  • Stained cells prepared as described in Protocol 1.

  • Flow cytometer with the ability to perform time-course acquisitions.

Procedure:

  • Initial Acquisition: Acquire a baseline reading of the stained samples.

  • Light Exposure: Expose the samples to a continuous laser beam within the flow cytometer for a defined period (e.g., 5-10 minutes).

  • Time-Course Acquisition: Acquire data at regular intervals during the light exposure period.

  • Data Analysis: Plot the Median Fluorescence Intensity (MFI) of the positive population against the exposure time. A steeper decline in MFI indicates lower photostability.

Protocol 3: Evaluation of Spectral Spillover and Compensation

Spectral overlap between fluorochromes necessitates compensation to correct for the spillover of fluorescence into unintended detectors.

Materials:

  • Single-stained compensation controls for each fluorochrome in the panel.

  • Unstained cells.

  • Flow cytometry analysis software with a compensation tool.

Procedure:

  • Acquisition of Controls: Acquire data for each single-stained control and the unstained control.

  • Compensation Matrix Calculation: Use the flow cytometry software to automatically calculate the compensation matrix based on the single-stained controls.

  • Spillover Analysis: Analyze the spillover values in the compensation matrix. Pay particular attention to the spillover of the tandem dye into the PE channel. Lower spillover values are desirable.

Protocol 4: Assessment of Lot-to-Lot Variability

Tandem dyes can exhibit significant lot-to-lot variation, which can impact the reproducibility of experimental results.

Materials:

  • Antibody conjugates from at least two different lots for each tandem dye being evaluated.

  • Standardized cell sample (e.g., cryopreserved PBMCs from a single donor).

Procedure:

  • Staining and Acquisition: On the same day, stain the standardized cell sample with each lot of the antibody conjugates following Protocol 1.

  • Data Analysis: Compare the Stain Index and spillover values between the different lots. Minimal variation between lots is indicative of a more robust and reliable reagent.

Visualizing Key Concepts

To further aid in the understanding of tandem dye principles and experimental workflows, the following diagrams are provided.

FRET_Principle cluster_TandemDye PE-Texas Red Tandem Dye PE PE (Donor) TexasRed Texas Red (Acceptor) PE->TexasRed FRET Emission Emission (615nm) TexasRed->Emission Fluorescence Laser Laser Excitation (488nm) Laser->PE Excitation Tandem_Dye_Evaluation_Workflow cluster_Preparation Sample & Reagent Preparation cluster_Staining Staining Protocol cluster_Acquisition Data Acquisition cluster_Analysis Performance Analysis CellPrep Prepare Single-Cell Suspension AbTiter Titrate Antibody Conjugates CellPrep->AbTiter Stain Stain Cells with Tandem Dyes AbTiter->Stain Wash Wash Cells Stain->Wash Acquire Acquire Data on Flow Cytometer Wash->Acquire Brightness Calculate Stain Index (Brightness) Acquire->Brightness Photostability Assess Photostability Acquire->Photostability Spillover Determine Spillover & Compensation Acquire->Spillover LotVar Evaluate Lot-to-Lot Variability Acquire->LotVar

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Texas Red

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Texas Red, a widely used red fluorescent dye. Adherence to these procedures will help safeguard your team and ensure the integrity of your research.

Personal Protective Equipment (PPE) for Handling this compound

While this compound is a valuable tool in biological imaging, its hazards have not been thoroughly investigated.[1] Therefore, it is crucial to handle it with caution. The following table summarizes the recommended personal protective equipment (PPE) to be used when handling this compound in different forms.

Scenario Required Personal Protective Equipment (PPE)
Handling Solid (Powder) this compound - Gloves: Nitrile or latex gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Respiratory Protection: A NIOSH-approved respirator is recommended to avoid dust inhalation. - Lab Coat: A standard laboratory coat.
Handling this compound Solutions (in solvent) - Gloves: Nitrile or latex gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Lab Coat: A standard laboratory coat.
Cleaning Spills - Gloves: Heavy-duty nitrile or latex gloves. - Eye Protection: Chemical splash goggles. - Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the size and nature of the spill. - Lab Coat/Apron: A laboratory coat and a chemically resistant apron.

Note: Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the particular this compound product you are using.

Experimental Protocol: Staining Cells with this compound Conjugate

This protocol provides a general procedure for fluorescently labeling cellular components using a this compound-conjugated antibody.

Materials:

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • This compound-conjugated primary or secondary antibody

  • Mounting medium

  • Microscope slides

Procedure:

  • Cell Preparation:

    • Wash cultured cells on coverslips three times with PBS.

    • Fix the cells with the fixative solution for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (if required for intracellular targets):

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the this compound-conjugated antibody to the recommended concentration in the blocking buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing:

    • Wash the cells three times with PBS to remove unbound antibodies.

  • Mounting:

    • Carefully mount the coverslips onto microscope slides using a mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filter set for this compound (Excitation max: ~595 nm, Emission max: ~615 nm).[2]

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the key steps for safely managing this compound from receipt to disposal.

TexasRedWorkflow Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Weigh_Powder Weigh Solid in a Fume Hood Don_PPE->Weigh_Powder Prepare_Solution Prepare Stock Solution Weigh_Powder->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Collect_Liquid_Waste Collect Liquid Waste in a Labeled Container Perform_Experiment->Collect_Liquid_Waste Collect_Solid_Waste Collect Contaminated Solids in a Labeled Bag Perform_Experiment->Collect_Solid_Waste Dispose_Waste Dispose According to Institutional and Local Regulations Collect_Liquid_Waste->Dispose_Waste Collect_Solid_Waste->Dispose_Waste

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.[1]

  • Liquid Waste: Collect all aqueous solutions containing this compound in a clearly labeled, sealed waste container. The container should be designated for hazardous chemical waste.

  • Solid Waste: All materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated, sealed plastic bag.[3] This bag should be clearly labeled as "Hazardous Waste: this compound."

  • Disposal: All waste must be disposed of in accordance with local, state, and national regulations.[1] Do not pour this compound solutions down the drain. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

By following these guidelines, you can ensure a safe laboratory environment while effectively utilizing this compound in your research endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.